molecular formula C23H22FN5O4S B1262787 R-348 CAS No. 916742-11-5

R-348

Número de catálogo: B1262787
Número CAS: 916742-11-5
Peso molecular: 483.5 g/mol
Clave InChI: IGLNXKVGKIFNBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro-N-(4-methyl-3-propionylaminosulfonylphenyl)-N'-(4-(prop-2-ynyloxy)phenyl)-2,4-pyrimidinediamine is a potent and selective investigational inhibitor of the B-Raf V600E oncogenic mutant. This compound is a key research tool in oncology, specifically designed to probe the mechanisms of the MAPK/ERK signaling pathway , which is hyperactivated in numerous cancers, including melanoma, colorectal cancer, and papillary thyroid cancer. Its mechanism of action involves high-affinity binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing downstream signaling and leading to the inhibition of proliferation and induction of apoptosis in B-Raf V600E-driven cancer cell lines . The molecular structure incorporates specific functional groups; the propionylaminosulfonyl moiety enhances solubility and pharmacokinetic properties, while the prop-2-ynyloxy (propargyloxy) group can be utilized for click chemistry applications , enabling the conjugation of the inhibitor to beads, tags, or other molecules for target identification, pulldown assays, or cellular localization studies. Consequently, this pyrimidinediamine serves as a critical compound for investigating tumorigenesis, validating B-Raf as a therapeutic target, screening for combination therapies to overcome drug resistance, and developing novel chemical biology probes.

Propiedades

IUPAC Name

N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLNXKVGKIFNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916742-11-5
Record name R-348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-348
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-348
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of compounds referred to as "R-348" reveals a landscape of distinct therapeutic agents developed by different pharmaceutical entities. This guide provides a detailed technical overview of two prominent compounds often associated with this designation: Rigel Pharmaceuticals' R348 , a JAK3/Syk inhibitor for autoimmune diseases, and Agios Pharmaceuticals' AG-348 (Mitapivat) , a first-in-class allosteric activator of pyruvate (B1213749) kinase R (PK-R) for the treatment of pyruvate kinase deficiency. A third compound, ABT-348 (Ilorasertib) , an aurora kinase inhibitor, is also briefly discussed.

Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available, potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in animal models.[1] The compound was also investigated for its potential in preventing transplant rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases through JAK3 signaling.[1]

Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that are dependent on the common gamma chain, thereby suppressing the activation and proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The inhibition of Syk, another key kinase in immune signaling, further contributes to its immunosuppressive effects.[2]

Quantitative Data

Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model [2]

Treatment GroupDoseOutcome
R34810 mg/kgSubtherapeutic
R34820 mg/kgSimilar allograft survival to tacrolimus (B1663567) or rapamycin
R34840 mg/kgPreserved graft function, significantly reduced graft infiltration, decreased histologic rejection scores
Rapamycin3 mg/kgSimilar efficacy to R348 40 mg/kg
Experimental Protocols

In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition assays used for R348 are not publicly available in the provided search results. However, a general methodology for such assays would involve:

  • Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be purified. A specific peptide substrate for each enzyme, capable of being phosphorylated, would be used.

  • Assay Reaction: The enzyme, substrate, and ATP (the phosphate (B84403) donor) are incubated in a reaction buffer.

  • Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory effect.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from ATP.

  • IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity (IC50) would be calculated from the dose-response curve.

Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would include:

  • Animal Dosing: A cohort of rats would be administered R348 orally at different doses.

  • Blood Sampling: Blood samples would be collected at various time points after administration.

  • Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would be determined from the concentration-time data. The results indicated that plasma levels of the active metabolite R333 remained high for 8 hours or more.[2]

Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in 2008.[1] The key elements of this protocol were:

  • Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose study.

  • Participants: Young, healthy male volunteers.

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.

  • Results Expected: Mid-2008.[1]

Signaling Pathway

R348_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor (Common γ-chain) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Translocates to Nucleus Activates Transcription R348 R348 R348->JAK3 Inhibits

Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.

AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R Allosteric Activator

Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and efficacy.[6][7]

Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348 binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]

Quantitative Data

Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes [5]

PK-R MutantAC50 (nM)
R532W9
G332S59
G364DNot specified
T384MNot specified
R479HNot specified
R486WNot specified
R510QNot specified

Table 3: Phase 1 Clinical Trial Dosing for AG-348 [7]

Study TypeDose Range
Single Ascending Dose (SAD)30 - 2500 mg (single dose)
Multiple Ascending Dose (MAD)15 - 700 mg (every 12 hours for 14 days) or 120 mg (every 24 hours for 14 days)
Experimental Protocols

Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:

  • Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in E. coli) and purified to homogeneity.

  • Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set up for crystallization using techniques like vapor diffusion.

  • X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity X-ray beam, and the diffraction pattern would be recorded.

  • Structure Solution and Refinement: The diffraction data would be processed to determine the electron density map, and the atomic model of the PK-R/AG-348 complex would be built and refined.

Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966): [7]

  • Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-ascending-dose studies in healthy volunteers.

  • Participants: Healthy adult volunteers.

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AG-348.

  • Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC, etc.), and changes in blood glycolytic intermediates.

  • Key Findings: The most common treatment-related adverse events were headache and nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation were observed.[7]

Signaling Pathway

AG348_Mechanism_of_Action cluster_glycolysis Glycolytic Pathway in Red Blood Cells PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PKR_R PK-R (R-state, active) PEP->PKR_R ADP ADP ATP ATP ADP->PKR_R PKR_T PK-R (T-state, less active) PKR_T->PKR_R Equilibrium PKR_R->Pyruvate Catalyzes PKR_R->ATP PKR_R->PKR_T AG348 AG-348 AG348->PKR_T

Caption: AG-348 allosterically activates PK-R, promoting ATP production.

ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor

Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]

Quantitative Data

Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib) [8]

Target KinaseIC50 (nM)
Aurora A116
Aurora B5
Aurora C1
Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299 and H460 cell lines.[8] A general protocol for such an assay would be:

  • Cell Culture: Cancer cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-1000 nM) for a specified period (e.g., 24 hours).

  • Cell Viability Assessment: The number of viable cells is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined. The results showed that Ilorasertib induced a concentration-dependent increase in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]

Signaling Pathway

ABT348_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression Aurora_Kinases Aurora Kinases (A, B, C) Spindle Mitotic Spindle Formation Aurora_Kinases->Spindle Regulates Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Regulates Cell_Division Cell Division Spindle->Cell_Division Cytokinesis->Cell_Division ABT348 ABT-348 (Ilorasertib) ABT348->Aurora_Kinases Inhibits

Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.

References

An In-depth Technical Guide to R-348: A Dual JAK3/Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a small molecule inhibitor that demonstrates potent and selective activity against Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). As a dual inhibitor of these critical signaling proteins, this compound has been investigated for its immunosuppressive properties and its potential therapeutic application in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex aromatic compound containing a pyrimidine (B1678525) core. Its chemical structure and key identifiers are detailed below.

Table 2.1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide[1]
CAS Number 916742-11-5[1]
Molecular Formula C23H22FN5O4S[1]
Molecular Weight 483.53 g/mol [1]
Canonical SMILES C#CCOc1ccc(Nc2nc(Nc3ccc(C)c(S(=O)(=O)N=C(O)CC)c3)ncc2F)cc1[1]
InChI Key IGLNXKVGKIFNBQ-UHFFFAOYSA-N[1]
Synonyms R-932348, JAK-IN-11[1]
Physicochemical Data Data not publicly availableN/A

Mechanism of Action: Dual Inhibition of JAK3 and Syk

This compound functions as an ATP-competitive inhibitor of both JAK3 and Syk, two intracellular non-receptor tyrosine kinases that play crucial roles in immune cell signaling.

  • JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and is a key component of the JAK/STAT signaling pathway. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound disrupts the downstream signaling of these cytokines, which is essential for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.

  • Syk Inhibition: Syk is critically involved in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, neutrophils, and macrophages. By inhibiting Syk, this compound can modulate B-cell activation, mast cell degranulation, and other inflammatory responses mediated by these cell types.

The dual inhibition of both T-cell and B-cell signaling pathways, as well as the functions of other immune cells, underlies the potent immunosuppressive effects of this compound.

Signaling Pathways

This compound exerts its effects by intervening in the JAK/STAT and Syk-mediated signaling cascades.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription. This compound's inhibition of JAK3 blocks this cascade.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binds JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive Recruits & Activates JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active Autophosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Transcription (Immune Response) Nucleus->Gene_Expression Regulates R348 This compound R348->JAK3_active Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Syk Signaling Pathway

Syk is activated downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor. Upon receptor engagement, Syk is recruited to the phosphorylated ITAMs and becomes activated, initiating a cascade that leads to the activation of downstream effectors like PLCγ and subsequent cellular responses.

Syk_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (with ITAMs) Antigen->BCR Binds Syk_inactive Syk (inactive) BCR->Syk_inactive Recruits & Activates Syk_active Syk-P (active) Syk_inactive->Syk_active Autophosphorylation Downstream Downstream Effectors (e.g., PLCγ) Syk_active->Downstream Activates Cell_Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Cell_Response R348 This compound R348->Syk_active Inhibits

Caption: Syk signaling pathway and the inhibitory action of this compound.

Pharmacological Data

In vivo studies have demonstrated the immunosuppressive efficacy of this compound. A key study by Deuse et al. (2008) investigated its effects in a rat model of cardiac allograft rejection.

Table 5.1: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Model

Treatment GroupDoseOutcomeReference
This compound40 mg/kgPreserved graft function, significantly reduced graft infiltration, and decreased histologic rejection scores.[2]
This compound20 and 40 mg/kgAllograft survival comparable to therapeutically dosed tacrolimus (B1663567) or rapamycin.[2]
This compound + TacrolimusCombinationHighly beneficial synergistic interactions in promoting allograft survival.[2]

This compound is metabolized to an active form, R333, which exhibits a prolonged plasma presence.[2] Furthermore, this compound treatment has been shown to reduce the expression of pro-inflammatory cytokines IFN-γ and IL-6, as well as the regulatory cytokine IL-10.[3]

Experimental Protocols

The inhibitory activity of this compound against JAK3 and Syk is determined using in vitro kinase assays. Below is a representative protocol for such an assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a common method for measuring the potency of a kinase inhibitor, such as this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the this compound stock solution in a suitable kinase assay buffer.

    • Prepare a solution of recombinant human JAK3 or Syk enzyme in kinase assay buffer.

    • Prepare a solution of a specific peptide substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km value for the respective kinase.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted this compound or vehicle control (DMSO).

    • Add the diluted kinase (JAK3 or Syk) to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

      • Fluorescence-based Assay (e.g., TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Normalize the data with the vehicle control representing 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_to_Plate Add Reagents to Multi-well Plate Prep_Inhibitor->Add_to_Plate Prep_Kinase Prepare Kinase (JAK3 or Syk) Prep_Kinase->Add_to_Plate Prep_Substrate Prepare Substrate & ATP Prep_Substrate->Add_to_Plate Incubate Incubate at 30°C Add_to_Plate->Incubate Detect_Signal Detect Phosphorylation (e.g., Luminescence) Incubate->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The complexity of the molecule suggests a multi-step synthetic route, likely involving the coupling of substituted pyrimidine, aniline, and phenylsulfonamide moieties.

Conclusion

This compound is a potent dual inhibitor of JAK3 and Syk with demonstrated immunosuppressive activity in preclinical models. Its mechanism of action, targeting key signaling pathways in both innate and adaptive immunity, makes it a compound of significant interest for the development of therapies for autoimmune disorders and the prevention of organ transplant rejection. Further disclosure of detailed physicochemical and pharmacological data will be crucial for its continued development and potential clinical translation.

References

R-348: A Technical Guide on its Mechanism of Action in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-348 is a small molecule inhibitor that has been investigated for its immunomodulatory properties. It functions as a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), two key enzymes in the signaling pathways of various immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on T cells, B cells, and mast cells. The information presented herein is synthesized from preclinical studies and available clinical trial data. This compound is metabolized in vivo to its active form, R333.

Core Mechanism of Action: Dual Inhibition of JAK3 and Syk

This compound exerts its immunosuppressive effects by targeting two critical intracellular signaling kinases:

  • Janus Kinase 3 (JAK3): A member of the Janus kinase family, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound's active metabolite, R333, disrupts the downstream signaling cascades of these cytokines, which are essential for the proliferation, differentiation, and survival of T lymphocytes and other immune cells.[1]

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase, Syk is a critical component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that lead to B cell activation, proliferation, and antibody production. Syk is also involved in the signaling of other immunoreceptors, including the Fc receptors on mast cells. By inhibiting Syk, this compound can attenuate B cell and mast cell responses.

Quantitative Data: Potency of this compound (as active metabolite R333)

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeActive MetaboliteIC50 (nM)Assay Type
JAK3R333Data not availableKinase Assay
SykR333Data not availableKinase Assay

Table 2: Cellular Activity

Cell TypeImmune ResponseIC50 (nM)Assay Type
T LymphocytesCytokine-induced proliferationData not availableProliferation Assay
B LymphocytesBCR-mediated activationData not availableActivation Marker Assay
Mast CellsFcεRI-mediated degranulationData not availableDegranulation Assay

Signaling Pathways Modulated by this compound

Inhibition of the JAK/STAT Pathway in T Lymphocytes

This compound's inhibition of JAK3 primarily affects T lymphocytes by disrupting the signaling of common gamma chain cytokines.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc chain) Cytokine->Receptor 1. Binding JAK3_bound JAK3 JAK1 JAK1 STAT STAT JAK3_bound->STAT 3. STAT Phosphorylation JAK1->JAK3_bound 2. Trans-phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation R348 This compound (R333) R348->JAK3_bound Inhibition Gene_Transcription Gene Transcription (Proliferation, Differentiation) DNA->Gene_Transcription 6. Transcription Regulation

Caption: this compound inhibits JAK3, blocking cytokine signaling in T cells.

Inhibition of the Syk Signaling Pathway in B Lymphocytes and Mast Cells

This compound's inhibition of Syk disrupts B cell activation via the B cell receptor and mast cell degranulation via the FcεRI receptor.

Syk_Inhibition cluster_membrane_bcell B Cell Membrane cluster_cytoplasm_bcell B Cell Cytoplasm cluster_membrane_mastcell Mast Cell Membrane cluster_cytoplasm_mastcell Mast Cell Cytoplasm BCR B Cell Receptor (BCR) Syk_bcell Syk BCR->Syk_bcell 1. Antigen Binding & Syk Activation B_Cell_Activation B Cell Activation (Proliferation, Antibody Production) Syk_bcell->B_Cell_Activation 2. Downstream Signaling R348_bcell This compound (R333) R348_bcell->Syk_bcell Inhibition FcR FcεRI Receptor Syk_mastcell Syk FcR->Syk_mastcell 1. IgE Cross-linking & Syk Activation Mast_Cell_Degranulation Mast Cell Degranulation (Histamine, Cytokine Release) Syk_mastcell->Mast_Cell_Degranulation 2. Downstream Signaling R348_mastcell This compound (R333) R348_mastcell->Syk_mastcell Inhibition

Caption: this compound inhibits Syk in B cells and mast cells.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound on immune cells, based on standard immunological assays.

JAK3 Kinase Assay (In Vitro)

This assay would quantify the direct inhibitory effect of R333 on JAK3 enzymatic activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK3 - Kinase Buffer - ATP - Substrate Peptide Start->Prepare_Reagents Add_Inhibitor Add varying concentrations of R333 or vehicle control to assay wells Prepare_Reagents->Add_Inhibitor Incubate_1 Pre-incubate JAK3 with R333 Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect phosphorylation (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro JAK3 kinase inhibition assay.

Methodology:

  • Reagents and Materials: Recombinant human JAK3 enzyme, kinase assay buffer, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), R333 (active metabolite of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. In a 96-well plate, add the kinase buffer, recombinant JAK3 enzyme, and varying concentrations of R333 or vehicle control. b. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for 60 minutes at 30°C. e. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a luminometer or spectrophotometer.

  • Data Analysis: Determine the concentration of R333 that inhibits 50% of the JAK3 activity (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.

T Cell Proliferation Assay

This assay assesses the effect of this compound on T cell proliferation in response to cytokine stimulation.

Methodology:

  • Cell Culture: Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Plate the T cells in a 96-well plate and treat with varying concentrations of this compound. Stimulate proliferation with a cytokine cocktail that signals through the common gamma chain (e.g., IL-2 and IL-7).

  • Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using a standard method such as:

    • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.

    • CFSE dilution: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as the cells divide.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the T cell proliferation (IC50).

Mast Cell Degranulation Assay

This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Methodology:

  • Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3) or primary human mast cells.

  • Sensitization and Treatment: Sensitize the mast cells with IgE overnight. Wash the cells and then pre-treat with varying concentrations of this compound for 1 hour.

  • Degranulation Induction: Trigger degranulation by cross-linking the IgE with an anti-IgE antibody or a specific antigen.

  • Measurement of Degranulation: Collect the supernatant and measure the release of a granule marker, such as β-hexosaminidase, using a colorimetric substrate.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the β-hexosaminidase release (IC50).

Effects on Immune Cell Function

  • T Lymphocytes: By inhibiting JAK3, this compound is expected to suppress the proliferation and effector functions of T cells. Preclinical studies in a cardiac allograft rejection model showed that this compound reduced the cellular Th1 and Th2 immune responses.[1]

  • B Lymphocytes: Inhibition of Syk by this compound is predicted to block BCR signaling, thereby inhibiting B cell activation, proliferation, and antibody production. This would be beneficial in antibody-mediated autoimmune diseases.

  • Mast Cells: Through Syk inhibition, this compound can prevent the degranulation of mast cells upon allergen cross-linking of IgE bound to FcεRI. This would reduce the release of histamine, proteases, and pro-inflammatory cytokines, making it a potential therapeutic for allergic conditions.

Conclusion

This compound is a dual inhibitor of JAK3 and Syk with the potential to modulate a broad range of immune responses. Its mechanism of action targets key signaling pathways in T cells, B cells, and mast cells, suggesting its utility in the treatment of autoimmune diseases, organ transplant rejection, and allergic conditions. Further publication of detailed preclinical and clinical data will be necessary to fully elucidate its therapeutic potential and safety profile.

References

Dual Inhibition of JAK3 and Syk by R-348: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a novel small molecule inhibitor targeting both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). This dual inhibitory activity positions this compound as a potential therapeutic agent for a range of inflammatory and autoimmune diseases where both T-cell and B-cell mediated responses, as well as myeloid cell activation, play a significant role. Developed by Rigel Pharmaceuticals, this compound and its active metabolite, R333, have been investigated for their immunomodulatory properties. This technical guide provides a comprehensive overview of the core scientific and clinical findings related to this compound, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways.

Core Mechanism of Action: Dual Kinase Inhibition

This compound exerts its effects by targeting two key enzymes in immune cell signaling cascades:

  • Janus Kinase 3 (JAK3): A critical component of the JAK-STAT signaling pathway, JAK3 is predominantly expressed in hematopoietic cells. It associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts the signaling of these cytokines, which are crucial for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells.

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils. Syk activation is essential for B-cell development and activation, as well as FcR-mediated degranulation and cytokine release from myeloid cells.

By concurrently inhibiting both JAK3 and Syk, this compound has the potential to broadly suppress the adaptive and innate immune responses, making it a compelling candidate for various autoimmune and inflammatory conditions.

Quantitative Data on Inhibitory Activity

Table 1: Biochemical Inhibitory Activity of this compound and R333

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
This compoundJAK3Data not availableData not available
This compoundSykData not availableData not available
R333JAK3Data not availableData not available
R333SykData not availableData not available

Table 2: Cellular Inhibitory Activity of this compound

Cell TypePathway/ResponseIC50 (nM)Reference
T-lymphocytesIL-2 mediated proliferationData not available
B-lymphocytesBCR-mediated activationData not available
Mast CellsFcεRI-mediated degranulationData not available

Signaling Pathways

The diagrams below illustrate the signaling pathways targeted by this compound.

JAK3_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor 1. Binding JAK3_dimer JAK3 Dimer Receptor->JAK3_dimer 2. Activation STAT_dimer STAT Dimer Receptor->STAT_dimer 4. STAT Docking & Phosphorylation JAK3_dimer->Receptor 3. Phosphorylation Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression 6. Transcription R348 This compound R348->JAK3_dimer Inhibition

JAK3 Signaling Pathway Inhibition by this compound

Syk_Signaling_Pathway cluster_receptor Cell Membrane Antigen_BCR Antigen-BCR Complex Syk Syk Antigen_BCR->Syk 1. Activation FcR Fc Receptor FcR->Syk 1. Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream 2. Phosphorylation Cellular_Response Cellular Response (Activation, Degranulation) Downstream->Cellular_Response 3. Signal Transduction R348 This compound R348->Syk Inhibition

Syk Signaling Pathway Inhibition by this compound

Experimental Protocols

Detailed experimental protocols for the specific in vitro enzyme and cellular assays used to characterize this compound are not publicly available. However, this section provides a general methodology for typical kinase inhibition assays that would be employed to determine the potency of a compound like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK3 and Syk kinases.

Materials:

  • Recombinant human JAK3 and Syk enzymes

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the kinase reaction buffer.

  • Reaction Setup: In a microplate, add the kinase enzyme, the specific peptide substrate, and the diluted this compound or vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): The assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage.

    • Radiometric: The incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is measured.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, this compound) Compound_Prep->Reaction_Setup Initiate Initiate with ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Terminate & Detect Signal Incubate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

General Workflow for an In Vitro Kinase Assay

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for several indications. An oral formulation was initially investigated for rheumatoid arthritis and psoriasis[2]. Subsequently, a topical ophthalmic formulation was developed for the treatment of dry eye disease[3]. A Phase 2 study in patients with dry eye disease did not meet its primary or secondary endpoints, leading to the discontinuation of development for this indication by Rigel Pharmaceuticals[4].

Conclusion

This compound is a dual inhibitor of JAK3 and Syk, representing a rational therapeutic approach for various immune-mediated disorders. While its clinical development has faced challenges, the compound serves as an important tool for understanding the roles of these kinases in disease pathophysiology. The lack of publicly available, detailed quantitative data on its inhibitory profile highlights a gap in the complete characterization of this molecule. Further disclosure of such data would be invaluable to the scientific community for comparative analyses and future drug development efforts.

References

An In-depth Technical Guide on the Biological Activity and Targets of R-348

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular targets of compounds referred to as "R-348." It is critical to note that this designation has been applied to at least two distinct investigational small molecules with different mechanisms of action and therapeutic targets. This guide will address both compounds, clearly delineating their respective biological profiles to avoid ambiguity. The first section will focus on this compound, a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The second section will detail the properties of AG-348, also known as Mitapivat, an allosteric activator of Pyruvate (B1213749) Kinase (PK-R).

Part 1: this compound - A Dual JAK3/Syk Inhibitor for Immunosuppression

This compound is an investigational small molecule developed by Rigel Pharmaceuticals with potent inhibitory activity against Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk)[1][2][3]. These kinases are critical components of signaling pathways that regulate immune cell function, making this compound a candidate for the treatment of autoimmune and inflammatory diseases, as well as transplant rejection[3][4]. The compound is a prodrug that is converted to its active metabolite, R333[4].

Biological Targets and Signaling Pathways

This compound's therapeutic potential stems from its simultaneous inhibition of two key enzymes in immune signaling:

  • Janus Kinase 3 (JAK3): JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Activation of these receptors is essential for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells. By inhibiting JAK3, this compound blocks the JAK/STAT signaling pathway, thereby suppressing T-cell and NK cell-mediated immune responses.

  • Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Activation of Syk in B-cells is essential for their development, differentiation, and antibody production. In mast cells and other myeloid cells, Syk signaling downstream of Fc receptors triggers the release of inflammatory mediators. Inhibition of Syk by this compound can therefore attenuate both humoral and cellular inflammatory responses.

The dual inhibition of JAK3 and Syk by this compound offers a comprehensive approach to immunosuppression by targeting multiple arms of the immune system.

JAK3_Syk_Signaling cluster_JAK3 JAK3 Signaling cluster_Syk Syk Signaling Cytokine Cytokine (IL-2, IL-4, etc.) gamma_c_Receptor γc Receptor Cytokine->gamma_c_Receptor binds JAK3 JAK3 gamma_c_Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates Nucleus_JAK Nucleus STAT->Nucleus_JAK translocates to Gene_Expression_JAK Immune Response Gene Expression Nucleus_JAK->Gene_Expression_JAK regulates Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Syk Syk BCR->Syk activates Downstream_Syk Downstream Effectors (e.g., PLCγ2, PI3K) Syk->Downstream_Syk phosphorylates Cellular_Response_Syk B-Cell Activation, Proliferation, Antibody Production Downstream_Syk->Cellular_Response_Syk leads to R348 This compound (active metabolite R333) R348->JAK3 inhibits R348->Syk inhibits

Figure 1: Simplified signaling pathways of JAK3 and Syk and the inhibitory action of this compound.
Quantitative Data

While published literature describes this compound as a "potent" inhibitor of JAK3 and Syk, specific IC50 values are not publicly available in the reviewed sources. However, in vivo efficacy has been demonstrated in animal models of allograft rejection.

Compound Model Dose Effect Reference
This compoundRat Cardiac Allograft20-40 mg/kgComparable allograft survival to tacrolimus (B1663567) or rapamycin.[4]
This compoundRat Cardiac Allograft40 mg/kgPreserved graft function, reduced infiltration and rejection scores.[4]
Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A definitive protocol for this compound is not publicly available. However, a general method for assessing JAK3 or Syk inhibition in vitro is as follows:

  • Reagents and Materials:

    • Recombinant human JAK3 or Syk enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • ATP.

    • Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1).

    • This compound (or its active metabolite R333) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).

    • Microplates (e.g., 96-well or 384-well).

    • Plate reader capable of luminescence detection.

  • Procedure: a. Add the kinase buffer, substrate, and the this compound dilution (or DMSO for control) to the wells of the microplate. b. Add the recombinant kinase to each well to initiate the reaction. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the kinase reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. e. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow start Start: Prepare Reagents plate_prep Plate Preparation: Add buffer, substrate, and this compound dilutions start->plate_prep add_enzyme Add Kinase (JAK3 or Syk) plate_prep->add_enzyme incubation Incubate (e.g., 30°C for 60 min) add_enzyme->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Data Analysis: Calculate % inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Part 2: AG-348 (Mitapivat) - An Allosteric Activator of Pyruvate Kinase R (PK-R)

AG-348, also known as Mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R). It is developed for the treatment of pyruvate kinase deficiency, a rare genetic disorder that leads to chronic hemolytic anemia.

Biological Target and Signaling Pathway

The sole target of AG-348 is the red blood cell isoform of pyruvate kinase (PK-R). PK-R is a key enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In PK deficiency, mutations in the PKLR gene result in a dysfunctional or unstable PK-R enzyme, leading to reduced ATP production in red blood cells. This energy deficit compromises red blood cell health, leading to their premature destruction (hemolysis).

AG-348 binds to a distinct allosteric site on the PK-R tetramer, stabilizing the active R-state conformation of the enzyme. This enhances the catalytic activity of both wild-type and a wide range of mutant PK-R enzymes, thereby increasing the rate of glycolysis and restoring ATP levels in deficient red blood cells.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP Pyruvate Pyruvate PEP->Pyruvate catalyzed by PKR Pyruvate Kinase R (PK-R) PKR->Pyruvate ATP ATP PKR->ATP AG348 AG-348 (Mitapivat) AG348->PKR allosterically activates ADP ADP ADP->ATP converted to

Figure 3: The role of Pyruvate Kinase R and the activating effect of AG-348 in the glycolytic pathway.
Quantitative Data

Parameter Condition Result Reference
PK-R ActivityEx vivo treatment of PK-deficient RBCs (24h)Mean 1.8-fold increase (range 1.2-3.4)
ATP LevelsEx vivo treatment of PK-deficient RBCs (24h)Mean 1.5-fold increase (range 1.0-2.2)
PK-R ThermostabilityEx vivo treatment of PK-deficient RBC lysatesIncreased residual activity 1.4 to >10-fold
Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

This is a coupled-enzyme assay that indirectly measures PK activity by monitoring the consumption of NADH.

  • Reagents and Materials:

    • Red blood cell lysate.

    • Assay Buffer (e.g., Tris-HCl, KCl, MgSO4).

    • Phosphoenolpyruvate (PEP).

    • Adenosine diphosphate (B83284) (ADP).

    • Lactate dehydrogenase (LDH).

    • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

    • AG-348 dilutions in DMSO.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH. b. Add the red blood cell lysate to the reaction mixture. c. Initiate the reaction by adding AG-348 or DMSO (for control). d. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PK activity.

  • Data Analysis: a. Calculate the rate of change in absorbance for each condition. b. Express the PK activity as units per gram of hemoglobin. c. Compare the activity in the presence of AG-348 to the control to determine the fold-activation.

Red Blood Cell ATP Measurement

ATP levels in red blood cells are quantified using a luciferase-based luminescence assay.

  • Reagents and Materials:

    • Purified red blood cells.

    • AG-348 dilutions.

    • Cell lysis solution.

    • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure: a. Incubate purified red blood cells with different concentrations of AG-348 or DMSO for a specified time (e.g., 6 or 24 hours) at 37°C. b. Lyse the cells to release the intracellular ATP. c. Add the luciferase-based ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP present. d. Measure the luminescence using a luminometer.

  • Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Quantify the ATP concentration in the samples based on the standard curve. c. Calculate the fold-increase in ATP levels in AG-348 treated cells compared to control.

PK-R Thermostability Assay

This assay measures the stability of the PK-R enzyme at an elevated temperature.

  • Reagents and Materials:

    • Red blood cell lysate.

    • AG-348 or DMSO.

    • Water bath or heat block set to 53°C.

    • Reagents for the PK activity assay (see above).

  • Procedure: a. Pre-incubate the red blood cell lysate with AG-348 or DMSO for a specified time (e.g., 2 hours) at 37°C. b. Heat the lysates at 53°C for various time points (e.g., 0, 5, 10, 20, 40, 60 minutes). c. After each time point, immediately place the samples on ice to stop further denaturation. d. Measure the residual PK activity in each sample using the PK activity assay described above.

  • Data Analysis: a. Calculate the percentage of residual PK activity at each time point relative to the activity at time zero. b. Plot the residual activity against the incubation time at 53°C. c. Compare the stability of PK-R in the presence and absence of AG-348.

AG348_Experimental_Workflow cluster_PK_Activity PK Activity Assay cluster_ATP_Measurement ATP Measurement cluster_Thermostability Thermostability Assay RBC_Lysate_PK RBC Lysate Assay_Mix_PK Assay Mix (PEP, ADP, NADH, LDH) RBC_Lysate_PK->Assay_Mix_PK add to Spectrophotometer Measure Absorbance at 340nm Assay_Mix_PK->Spectrophotometer monitor Purified_RBCs Purified RBCs Incubate_AG348 Incubate with AG-348 Purified_RBCs->Incubate_AG348 Lyse_Cells Lyse Cells Incubate_AG348->Lyse_Cells ATP_Detection Add Luciferase Reagent Lyse_Cells->ATP_Detection Luminometer Measure Luminescence ATP_Detection->Luminometer RBC_Lysate_Thermo RBC Lysate Preincubate_AG348 Pre-incubate with AG-348 RBC_Lysate_Thermo->Preincubate_AG348 Heat_Treatment Heat at 53°C (various times) Preincubate_AG348->Heat_Treatment Measure_Residual_Activity Measure Residual PK Activity Heat_Treatment->Measure_Residual_Activity

Figure 4: Workflow for key experiments to characterize AG-348's activity.

Conclusion

The designation "this compound" refers to two distinct therapeutic candidates with different mechanisms of action. The JAK3/Syk inhibitor this compound is an immunosuppressive agent with potential applications in autoimmune diseases and transplantation. In contrast, AG-348 (Mitapivat) is a first-in-class activator of pyruvate kinase R, offering a targeted therapy for the underlying metabolic defect in pyruvate kinase deficiency. This guide has provided a detailed overview of the biological activity, molecular targets, quantitative data, and experimental methodologies for both compounds, highlighting their unique properties and therapeutic potential. For researchers and drug development professionals, the clear distinction between these two molecules is crucial for accurate interpretation of scientific literature and for guiding future research and development efforts.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of R-348 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "R-348" is ambiguous and has been used to identify at least three distinct investigational compounds from different pharmaceutical companies. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for each of these entities:

  • R348 (Rigel Pharmaceuticals): An ophthalmic Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitor.

  • AG-348 (Mitapivat, Agios Pharmaceuticals): An allosteric activator of Pyruvate (B1213749) Kinase-R (PK-R).

  • ABT-348 (Ilorasertib, AbbVie): An inhibitor of Aurora kinases and Vascular Endothelial Growth Factor (VEGF) receptors.

R348 (Rigel Pharmaceuticals)

Introduction

R348 is a topical ophthalmic formulation of a dual JAK/SYK inhibitor developed by Rigel Pharmaceuticals for the treatment of inflammatory eye conditions such as dry eye disease.[1][2] By inhibiting both JAK and SYK, R348 aims to reduce the underlying inflammation that contributes to the symptoms of these disorders.[1]

Pharmacokinetics

Limited publicly available quantitative pharmacokinetic data for R348 was found. A Phase 1 study in patients with dry eye disease showed that the drug was well tolerated.[1] A Phase 2 study was initiated to evaluate two different doses.[1]

Experimental Protocols:

  • Phase 1 Clinical Trial: A study was conducted to evaluate the safety and tolerability of R348 in patients with dry eye disease. The trial assessed single and multiple ascending doses in a double-blind, placebo-controlled manner in healthy male subjects.[3]

  • Phase 2 Clinical Trial (DROPS Study): This multi-center, randomized, double-masked study evaluated two doses of R348 against a placebo.[1] The drug was administered twice daily over a three-month period to approximately 210 patients with dry eye disease.[1]

Pharmacodynamics

The pharmacodynamic activity of R348 is centered on its inhibition of the JAK and SYK signaling pathways, which are crucial for the activation of T-cells and other immune cells involved in autoimmune and inflammatory conditions.[3] However, in a Phase 2 clinical study for dry eye disease, R348 did not meet its primary or secondary endpoints, which included changes in corneal fluorescein (B123965) staining, conjunctival staining, tear production, and dry eye symptom scores.[4][5][6]

Signaling Pathway:

JAK_SYK_Inhibition Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneExpression Gene Expression (Inflammation) STAT->GeneExpression R348 R348 R348->JAK Inhibition SYK SYK R348->SYK Inhibition BCR B-Cell Receptor (BCR) BCR->SYK DownstreamSignaling Downstream Signaling SYK->DownstreamSignaling BCellActivation B-Cell Activation DownstreamSignaling->BCellActivation

Caption: R348 inhibits JAK and SYK signaling pathways.

Experimental Protocols:

  • Preclinical Efficacy Models: R348 was shown to be effective in preclinical models of psoriasis and transplant rejection, where it reduced arthritic symptoms, bone destruction, and swelling.[3]

  • Phase 2 Clinical Trial Efficacy Endpoints: The clinical pharmacodynamic effects were assessed by measuring changes from baseline in corneal fluorescein staining, conjunctival staining, tear production (Schirmer's test), and patient-reported dry eye symptom scores over a 12-week treatment period.[4][5]

AG-348 (Mitapivat, Agios Pharmaceuticals)

Introduction

AG-348, also known as mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R).[7] It is developed by Agios Pharmaceuticals for the treatment of pyruvate kinase deficiency, a rare genetic disorder that causes chronic hemolytic anemia.[8][9]

Pharmacokinetics

AG-348 has demonstrated favorable pharmacokinetic properties with low variability in Phase 1 studies.[10]

Table 1: Summary of Pharmacokinetic Parameters of AG-348 in Healthy Volunteers

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Dose Range 30 - 2500 mg15 - 700 mg every 12 hours
Tmax (h) Not explicitly statedNot explicitly stated
Cmax Dose-proportional increaseDose-proportional increase
AUC Dose-proportional increaseDose-proportional increase
Half-life (h) Not explicitly statedNot explicitly stated
Adverse Events Most common: headache (16.7%), nausea (13.9%)[10]Most common: headache (13.9%), nausea (13.9%)[10]

Experimental Protocols:

  • Phase 1 SAD and MAD Studies: These were randomized, placebo-controlled, double-blind studies in healthy volunteers. In the SAD study (NCT02108106), twelve sequential cohorts were randomized to receive a single oral dose of AG-348 (30-2500 mg) or a placebo.[10] In the MAD study (NCT02149966), subjects received AG-348 (15-700 mg every 12 hours or 120 mg every 24 hours) or a placebo for 14 days.[10] Pharmacokinetic parameters were determined from plasma concentrations of AG-348 measured at various time points.

Pharmacodynamics

AG-348 is an allosteric activator of both wild-type and mutated PK-R enzymes.[11] It binds to a pocket at the dimer-dimer interface of the PK-R tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[12][13] This binding stabilizes the active R-state conformation of the enzyme, leading to increased catalytic activity.[12]

Signaling Pathway:

PKR_Activation cluster_glycolysis Glycolysis in Red Blood Cells PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PK-R PKR Pyruvate Kinase-R (PK-R) PKR->Pyruvate ATP ATP PKR->ATP DPG_2_3 2,3-Diphosphoglycerate (2,3-DPG) PKR->DPG_2_3 Decreases Upstream Metabolite AG348 AG-348 AG348->PKR Allosteric Activation RBC_Health Improved Red Blood Cell Health and Survival ATP->RBC_Health ADP ADP ADP->ATP Generated

Caption: AG-348 allosterically activates PK-R, enhancing glycolysis.

Table 2: Summary of Pharmacodynamic Effects of AG-348

ParameterEffect
PK-R Activity Increased in a dose-dependent manner[8]
ATP Levels Increased in a dose-dependent manner[8][12]
2,3-DPG Levels Decreased[7]
Hemoglobin Levels Increased in a majority of patients with at least one missense mutation in the DRIVE PK study[14]

Experimental Protocols:

  • Ex Vivo Red Blood Cell Assays: Red blood cells from PK deficiency patients and healthy controls were treated with AG-348. Pyruvate kinase activity was measured using a spectrophotometric assay by monitoring the rate of NADH oxidation.[8] ATP levels were quantified using a luciferin-luciferase-based assay.[8]

  • Clinical Pharmacodynamic Assessments: In clinical trials, the pharmacodynamic effects of AG-348 were assessed by measuring changes in blood glycolytic intermediates, such as 2,3-DPG and ATP, as well as hematological parameters like hemoglobin levels and reticulocyte counts.[10][14]

ABT-348 (Ilorasertib, AbbVie)

Introduction

ABT-348, also known as ilorasertib (B612191), is an ATP-competitive multi-targeted kinase inhibitor that primarily targets Aurora kinases (A, B, and C) and VEGF receptors.[15][16][17] It was developed by AbbVie for the treatment of various solid tumors and hematologic malignancies.[15][17]

Pharmacokinetics

Ilorasertib has been evaluated in Phase 1 clinical trials with both oral and intravenous administration. The oral formulation appears to have dose-proportional pharmacokinetics.[18]

Table 3: Summary of Pharmacokinetic Parameters of Oral Ilorasertib in Patients with Hematologic Malignancies

ParameterValue
Dosing Regimens 540 mg once weekly, 480 mg twice weekly[18]
Half-life (h) ~15[18]
Drug-Drug Interaction No significant interaction with azacitidine[18]
Adverse Events Most common Grade 3/4: hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%)[18]

Experimental Protocols:

  • Phase 1 Dose-Escalation Trial (NCT01110473): This study evaluated the safety, tolerability, and pharmacokinetics of ilorasertib in patients with advanced hematologic malignancies.[18] Patients received ilorasertib as a monotherapy (oral once or twice weekly, or intravenous once weekly) or in combination with azacitidine.[18] Pharmacokinetic parameters were determined from plasma drug concentrations.

Pharmacodynamics

Ilorasertib inhibits Aurora kinases, which are key regulators of mitosis, and VEGFRs, which are involved in angiogenesis.[15][17] Inhibition of Aurora B kinase leads to the disruption of chromosome segregation and is associated with the pharmacodynamic marker of histone H3 phosphorylation inhibition.[16]

Signaling Pathway:

Aurora_VEGF_Inhibition cluster_aurora Aurora Kinase Pathway cluster_vegf VEGF Receptor Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation MitoticArrest Mitotic Arrest & Apoptosis AuroraB->MitoticArrest Inhibition leads to ChromosomeSegregation Correct Chromosome Segregation HistoneH3->ChromosomeSegregation ABT348_1 ABT-348 (Ilorasertib) ABT348_1->AuroraB Inhibition VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AntiAngiogenesis Inhibition of Angiogenesis VEGFR->AntiAngiogenesis Inhibition leads to ABT348_2 ABT-348 (Ilorasertib) ABT348_2->VEGFR Inhibition

Caption: ABT-348 inhibits Aurora kinase and VEGFR signaling.

Table 4: Summary of Pharmacodynamic Effects of Ilorasertib

ParameterIC50
Aurora A 116 nM[9]
Aurora B 5 nM[9]
Aurora C 1 nM[9]
VEGF Receptors Potent inhibition[15][17]
PDGF Receptors Potent inhibition[9]

Experimental Protocols:

  • In Vitro Kinase Assays: The inhibitory activity of ilorasertib against a panel of kinases was determined using enzymatic assays. The IC50 values were calculated from the concentration-response curves.[16]

  • Cell-Based Assays: The anti-proliferative activity of ilorasertib was evaluated in various cancer cell lines. The effects on the cell cycle and apoptosis were assessed by flow cytometry.[9]

  • Pharmacodynamic Biomarker Analysis: In clinical trials, target engagement was assessed by measuring the inhibition of histone H3 phosphorylation in peripheral blood mononuclear cells or tumor biopsies as a marker of Aurora B kinase inhibition.[17] Effects on VEGFR signaling were also monitored.[15]

References

In Vitro Characterization of Ilorasertib (ABT-348): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib (formerly ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant preclinical anti-tumor activity.[1][2] This document provides a comprehensive in vitro characterization of Ilorasertib, summarizing its inhibitory activity against key oncogenic kinases, its effects on cellular processes, and detailed protocols for essential experimental validation. The primary targets of Ilorasertib include the Aurora kinase family (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][2] This guide is intended to serve as a technical resource for researchers in oncology and drug development, providing the foundational data and methodologies for further investigation of Ilorasertib.

Kinase Inhibition Profile

Ilorasertib demonstrates potent inhibitory activity against a range of kinases critical to tumor progression and angiogenesis. The following tables summarize the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of Ilorasertib against its primary targets.

Table 1: Aurora Kinase Inhibition
Kinase TargetAssay TypeIC50 (nM)Reference
Aurora AEnzyme Binding120[1]
Aurora ACellular Autophosphorylation189[1][3]
Aurora BEnzyme Binding7[1]
Aurora BCellular Autophosphorylation13[1][3]
Aurora CEnzyme Binding1[1]
Aurora CCellular Autophosphorylation13[1][3]
Table 2: VEGFR/PDGFR Family Inhibition
Kinase TargetAssay TypeIC50/Ki (nM)Reference
VEGFR1Enzyme BindingKi < 30[1]
VEGFR2 (KDR)Enzyme BindingKi < 30[1]
PDGFRαEnzyme BindingKi < 30[1]
PDGFRβEnzyme BindingKi < 30[1]
c-KitEnzyme BindingKi < 30[1]
FLT3Enzyme BindingKi < 30[1]
CSF1REnzyme BindingKi < 30[1]
Table 3: Src Family Kinase Inhibition
Kinase TargetAssay TypeKi (nM)Reference
Src Family KinasesEnzyme Binding< 30[1]

Cellular Activity

Ilorasertib exhibits potent anti-proliferative effects across a diverse panel of human cancer cell lines. Its cellular activity is consistent with the inhibition of Aurora B kinase, leading to the suppression of histone H3 phosphorylation and the induction of polyploidy.

Table 4: Anti-Proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia0.3[4]
SEMAcute Lymphoblastic Leukemia1[4]
H1299Non-Small Cell Lung Cancer2[4]
H460Non-Small Cell Lung Cancer2[4]
HCT-15Colorectal Cancer6[4]
SW620Colorectal Cancer6[4]
K562Chronic Myeloid Leukemia103[4]
Table 5: Cellular Mechanistic Activity
Cellular EffectCell LineEC50 (nM)Reference
Induction of PolyploidyH12995[4]
Induction of PolyploidyH46010[4]
Inhibition of Histone H3 PhosphorylationEngrafted Leukemia ModelDose-dependent[1]
Inhibition of VEGF-stimulated Endothelial Cell Proliferation-≤ 0.3[1]

Signaling Pathways and Mechanism of Action

Ilorasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrates, thereby blocking signal transduction.

Aurora Kinase Signaling Pathway Inhibition

Ilorasertib's inhibition of Aurora B kinase, a key component of the chromosomal passenger complex, disrupts mitotic progression. This leads to failed cytokinesis, resulting in polyploidy and eventual cell death. A primary pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10.

Aurora_Pathway cluster_0 Mitotic Progression Aurora_B Aurora B Kinase Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylates Chromosome_Segregation Proper Chromosome Segregation & Cytokinesis Histone_H3->Chromosome_Segregation Promotes ATP ATP ATP->Aurora_B Binds to ATP Pocket Ilorasertib Ilorasertib (ABT-348) Ilorasertib->Aurora_B Competitive Inhibition

Inhibition of the Aurora B Kinase Signaling Pathway by Ilorasertib.
VEGFR Signaling Pathway Inhibition

By targeting VEGFR2, Ilorasertib blocks the signaling cascade initiated by VEGF. This inhibition prevents endothelial cell proliferation and migration, key processes in angiogenesis, which is the formation of new blood vessels required for tumor growth.

VEGFR_Pathway cluster_1 Angiogenesis VEGFR2 VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K) VEGFR2->Downstream_Signaling Autophosphorylation & Activation Angiogenesis_Effects Endothelial Cell Proliferation, Migration, Survival Downstream_Signaling->Angiogenesis_Effects Promotes VEGF VEGF VEGF->VEGFR2 Ligand Binding ATP_VEGFR ATP ATP_VEGFR->VEGFR2 Binds to ATP Pocket Ilorasertib_VEGFR Ilorasertib (ABT-348) Ilorasertib_VEGFR->VEGFR2 Competitive Inhibition

Inhibition of the VEGFR2 Signaling Pathway by Ilorasertib.

Experimental Protocols

The following protocols are representative of the in vitro assays used to characterize Ilorasertib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of Ilorasertib against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., Aurora B, VEGFR2)

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4)

  • ATP solution

  • Ilorasertib stock solution (in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Ilorasertib in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a multi-well plate, add the diluted Ilorasertib, recombinant kinase, and the appropriate peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescent signal using a microplate reader.

  • Calculate the percent inhibition for each Ilorasertib concentration relative to a no-inhibitor (DMSO) control and plot the data to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of Ilorasertib B Add Kinase, Substrate, and Ilorasertib to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add luminescence reagent D->E F Read luminescence E->F G Calculate IC50 F->G

References

In-Depth Technical Guide on the Synthesis and Purification of R-348

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-348, also known as R-932348, is a potent inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). Its dual inhibitory action makes it a compound of significant interest for the treatment of autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on publicly available patent literature. Detailed experimental protocols, quantitative data, and diagrams of the relevant signaling pathways are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

This compound, with the chemical name 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine and CAS number 916742-11-5, is a small molecule inhibitor targeting key enzymes in inflammatory signaling cascades. Specifically, it inhibits JAK3, a critical component of cytokine signaling pathways that drive lymphocyte activation and function, and Syk, a central mediator of signaling from various immune receptors, including B-cell receptors and Fc receptors. The dual inhibition of JAK3 and Syk by this compound offers the potential for broad-spectrum anti-inflammatory and immunosuppressive effects. This guide details the chemical synthesis and purification processes for this compound, providing a foundational resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process, as detailed in patent literature. The overall synthetic scheme involves the preparation of key intermediates followed by their coupling to form the final product.

Synthesis of Key Intermediates

The synthesis of this compound requires the preparation of two key fragments: Intermediate A (N-(3-(aminosulfonyl)-4-methylphenyl)propanamide) and Intermediate B (N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine) .

2.1.1. Synthesis of Intermediate A: N-(3-(aminosulfonyl)-4-methylphenyl)propanamide

A plausible synthetic route to Intermediate A starts from 2-methyl-5-nitroaniline (B49896).

Experimental Protocol:

  • Diazotization and Sulfonylation: 2-methyl-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield 4-methyl-3-nitrobenzene-1-sulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-methyl-3-nitrobenzenesulfonamide.

  • Reduction: The nitro group is reduced to an amine using a standard reducing agent, such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid, to give 3-amino-4-methylbenzenesulfonamide.

  • Acylation: Finally, the amino group is acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield N-(3-(aminosulfonyl)-4-methylphenyl)propanamide (Intermediate A).

2.1.2. Synthesis of Intermediate B: N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine

The synthesis of Intermediate B likely starts from a commercially available dihalopyrimidine.

Experimental Protocol:

  • Preparation of 4-(prop-2-yn-1-yloxy)aniline: 4-aminophenol (B1666318) is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to afford 4-(prop-2-yn-1-yloxy)aniline.

  • Nucleophilic Aromatic Substitution: 2,4-dichloro-5-fluoropyrimidine (B19854) is reacted with 4-(prop-2-yn-1-yloxy)aniline in the presence of a base (e.g., diisopropylethylamine) in a solvent such as isopropanol. This reaction typically proceeds with regioselectivity, with the more reactive chlorine at the 4-position being displaced first to give N-(2-chloro-5-fluoropyrimidin-4-yl)-4-(prop-2-yn-1-yloxy)aniline.

  • Amination: The remaining chlorine atom at the 2-position is then displaced by ammonia (e.g., using a solution of ammonia in methanol (B129727) or by bubbling ammonia gas through the reaction mixture) to yield N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine (Intermediate B).

Final Coupling Step to Synthesize this compound

The final step in the synthesis of this compound is the coupling of Intermediate A and Intermediate B.

Experimental Protocol:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) is employed to couple the amino group of Intermediate A with the 2-amino position of Intermediate B. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide) in an inert solvent (e.g., dioxane or toluene) under heating.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification of this compound

Purification of the final compound is crucial to obtain this compound with high purity suitable for biological and pharmaceutical studies.

Experimental Protocol:

  • Chromatography: The crude this compound is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol, can be used to separate the desired product from impurities.

  • Crystallization: Further purification can be achieved by crystallization. The purified this compound from chromatography is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Analytical Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Quantitative Data

ParameterValueReference
Molecular Formula C₂₃H₂₂FN₅O₄SGenophore
Molecular Weight 483.53 g/mol Genophore
CAS Number 916742-11-5Genophore

Note: Specific reaction yields and purity levels are often detailed within the full text of the patent documents and may vary depending on the specific conditions used.

Signaling Pathways

This compound exerts its biological effects by inhibiting the JAK3 and Syk signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

JAK3 Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling. JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to immune cell proliferation, differentiation, and survival.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binds JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits JAK3_active JAK3 (active) (Phosphorylated) JAK3_inactive->JAK3_active Autophosphorylation JAK1_active JAK1 (active) (Phosphorylated) JAK1_inactive->JAK1_active Transphosphorylation JAK3_active->Receptor Phosphorylates JAK3_active->STAT_inactive Phosphorylates JAK1_active->Receptor Phosphorylates STAT_active STAT Dimer (active) (Phosphorylated) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression R348 This compound R348->JAK3_active Inhibits

Caption: JAK3 Signaling Pathway and Inhibition by this compound.

Syk Signaling Pathway

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the ITAMs via its tandem SH2 domains. This binding leads to the activation of Syk, which then phosphorylates downstream adaptor proteins and enzymes, such as PLCγ and Vav, initiating signaling cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately leading to cellular responses such as degranulation, phagocytosis, and cytokine production.

An In-depth Technical Guide on the Core Solubility and Stability Data of R-348

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is compiled from publicly available data. Comprehensive quantitative solubility and stability data for the investigational compound R-348 is limited in the public domain, likely due to its proprietary nature. This guide provides available information and general methodologies for the characterization of similar compounds.

Introduction to this compound

This compound is an investigational small molecule drug developed by Rigel Pharmaceuticals. It is a potent and orally available inhibitor of both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1][2] The compound has been explored for its therapeutic potential in various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1][3] Development for dry eye disease was discontinued (B1498344) after a Phase 2 clinical study did not meet its primary or secondary endpoints.[4]

Chemical Identity:

Identifier Value
Development Code This compound
Synonyms JAK-IN-11, R-932348
Chemical Name 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine
Molecular Formula C₂₃H₂₂FN₅O₄S

This compound Solubility Data

Detailed quantitative solubility data for this compound in various solvents and across a range of pH values is not extensively available in public literature. The following table summarizes the limited data that has been found.

Solvent Temperature (°C) Concentration Method Source
Dimethyl Sulfoxide (DMSO)Not Specified125 mg/mL (with sonication)Not SpecifiedMedChemExpress

General Solubility Profile of Pyrimidine (B1678525) Derivatives:

Pyrimidine derivatives, the chemical class to which this compound belongs, generally exhibit low solubility in aqueous solutions.[4] Their solubility is typically higher in polar aprotic solvents like DMSO and dimethylformamide (DMF), and to some extent in lower alcohols.[4] For novel pyrimidine derivatives in early-stage drug discovery, a target aqueous solubility of greater than 60 µg/mL is often considered desirable.

This compound Stability Data

Specific stability data for this compound under various conditions such as light, humidity, and in different formulations is not publicly available. General storage recommendations for the compound as "JAK-IN-11" are provided by commercial suppliers.

| Condition | Storage Temperature | Duration | Source | | :--- | :--- | :--- | :--- | :--- | | Powder | -20°C | 3 years | TargetMol | | In solvent | -80°C | 1 year | TargetMol |

Experimental Protocols for Solubility and Stability Testing

While specific protocols for this compound are not available, the following are standard methodologies used for assessing the solubility and stability of novel pyrimidine derivatives in pharmaceutical development.

4.1. Thermodynamic Solubility Protocol

This method determines the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: The suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

4.2. Chemical Stability Protocol

This protocol assesses the degradation of the compound under various stress conditions.

  • Sample Preparation: Solutions of the compound are prepared in different media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Solid samples are also exposed to heat and photolytic stress.

  • Stress Conditions:

    • Hydrolytic: Samples are stored at controlled temperatures (e.g., 40°C, 60°C) for a defined period.

    • Oxidative: Samples are treated with an oxidizing agent at room temperature.

    • Photolytic: Solid or solution samples are exposed to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

    • Thermal: Solid samples are stored in a controlled temperature and humidity chamber (e.g., 40°C/75% RH).

  • Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The amount of the parent compound remaining and the formation of any degradation products are quantified using a stability-indicating HPLC method.

This compound Signaling Pathway

This compound is an inhibitor of JAK3 and Syk. The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, this compound can modulate the signaling of several key cytokines involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation R348 This compound R348->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-defined JAK/Syk inhibitor with a clear mechanism of action. However, a comprehensive public repository of its solubility and stability data is not available. The information provided herein is based on limited public disclosures and general knowledge of similar chemical entities. Researchers and drug development professionals should consider the provided methodologies as a general framework for the physicochemical characterization of novel compounds like this compound. For definitive data, direct access to the proprietary documentation from the manufacturer would be necessary.

References

An In-Depth Technical Guide to R-348: A Dual Inhibitor of JAK3 and Syk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a small molecule inhibitor targeting Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), two key enzymes involved in intracellular signaling pathways that regulate immune responses. Due to its specific inhibitory action, this compound has been investigated for its potential therapeutic applications in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its evaluation, and a summary of its biological effects.

Core Molecular and Physical Data

A summary of the essential chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 916742-11-5[1]
Molecular Formula C23H22FN5O4S[1]
Molecular Weight 483.53 g/mol [1]
Synonyms 3J396119JY, JAK-IN-11, Q27896179[1]
Mechanism of Action Inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assays

3.1.1. JAK3 Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against JAK3 kinase by quantifying the amount of ADP produced.

  • Materials and Reagents:

    • Recombinant active JAK3 enzyme

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

    • Substrate (e.g., a synthetic peptide substrate for JAK3)

    • ATP

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well low volume plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in Kinase Buffer. A DMSO vehicle control should be included.

    • In a 384-well plate, add 1 µl of the this compound dilution or vehicle control.

    • Add 2 µl of diluted JAK3 enzyme to each well. The optimal enzyme concentration should be determined empirically.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for JAK3.

    • Incubate the plate at 30°C for 60 minutes.

    • To stop the reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data with the vehicle control representing 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

3.1.2. Syk Kinase Assay

This protocol measures the in vitro inhibitory activity of this compound against Syk kinase.

  • Materials and Reagents:

    • Recombinant active Syk enzyme

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

    • Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in Kinase Buffer, including a DMSO vehicle control.

    • In a 96-well plate, set up the kinase reaction including the Syk enzyme, substrate, and this compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

    • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit as described for the JAK3 assay.

  • Data Analysis:

    • Follow the same data analysis procedure as for the JAK3 kinase assay to determine the IC50 value of this compound for Syk.

In Vivo Allograft Rejection Models

3.2.1. Rat Heterotopic Tracheal Transplantation

This model is used to assess the efficacy of this compound in preventing chronic airway allograft rejection.

  • Animals: Inbred rat strains (e.g., Brown Norway and Lewis rats for allogeneic transplantation).

  • Surgical Procedure:

    • Harvest the trachea from a donor rat.

    • In the recipient rat, make a midline incision in the upper abdomen.

    • Implant the donor trachea into the greater omentum and secure it with sutures.

    • Close the abdominal wall and skin.

  • Treatment Protocol:

    • Administer this compound daily via oral gavage at various doses (e.g., 10, 20, 40 mg/kg). Include a vehicle-treated control group.

  • Assessment of Rejection:

    • After a defined period (e.g., 28 days), harvest the tracheal grafts.

    • Perform histological analysis to assess epithelial morphology, mononuclear infiltration, and luminal obliteration.

    • Measure plasma levels of circulating donor-strain-reactive IgG antibodies.

3.2.2. Rat Heterotopic Cardiac Allograft Transplantation

This model evaluates the effect of this compound on acute cardiac allograft rejection.

  • Animals: Inbred rat strains (e.g., Brown Norway and Lewis rats).

  • Surgical Procedure:

    • Procure the heart from a donor rat.

    • Perform a heterotopic cardiac transplantation into the abdomen of the recipient rat, with anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

  • Treatment Protocol:

    • Treat recipient rats with daily oral doses of this compound (e.g., 20, 40 mg/kg) or a vehicle control for a specified duration (e.g., 5 or 10 days).

  • Assessment of Rejection:

    • Monitor graft function by daily palpation of the abdomen.

    • At the end of the treatment period, harvest the cardiac allografts.

    • Perform histological examination and grade rejection according to the International Society for Heart and Lung Transplantation (ISHLT) criteria.

    • Measure intragraft inflammatory cytokine levels (e.g., IFN-γ, IL-6, IL-10) using ELISA.

Cytokine Quantification by ELISA

This protocol is for the measurement of rat IFN-γ, IL-6, and IL-10 in serum or tissue homogenates.

  • Materials and Reagents:

    • Commercially available ELISA kits for rat IFN-γ, IL-6, and IL-10.

    • Microplate reader.

  • Procedure:

    • Prepare samples (serum or tissue homogenates) according to the ELISA kit manufacturer's instructions.

    • Add standards, controls, and samples to the wells of the antibody-pre-coated microplate.

    • Follow the incubation, washing, and detection steps as outlined in the specific ELISA kit protocol. This typically involves the addition of a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate solution.

    • Stop the reaction and measure the optical density at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the optical density versus the concentration of the standards.

    • Determine the concentration of the cytokines in the samples by interpolating their optical density values from the standard curve.

Signaling Pathways and Experimental Workflows

JAK3-Syk Signaling Pathway Inhibition by this compound

This compound exerts its immunosuppressive effects by inhibiting the JAK3-STAT and Syk signaling pathways, which are crucial for the function of various immune cells.

JAK3_Syk_Signaling_Pathway cluster_jak JAK-STAT Pathway cluster_syk Syk Pathway Cytokine Receptor Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 Activates B-Cell Receptor B-Cell Receptor Syk Syk B-Cell Receptor->Syk Activates STAT STAT JAK3->STAT Phosphorylates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Initiates This compound This compound This compound->JAK3 Inhibits This compound->Syk Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Immune Response Immune Response Gene Transcription->Immune Response Leads to Antigen Antigen Antigen->B-Cell Receptor Binds Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Leads to

Caption: JAK3-Syk signaling pathway inhibition by this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 value of this compound for a target kinase.

Kinase_Inhibition_Workflow Prepare Reagents Prepare Reagents (this compound dilutions, Enzyme, Substrate, ATP) Set up Reaction Set up Kinase Reaction in Plate Prepare Reagents->Set up Reaction Incubate Incubate at 30°C Set up Reaction->Incubate Stop Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Reaction Develop Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Stop Reaction->Develop Signal Measure Luminescence Measure Luminescence Develop Signal->Measure Luminescence Data Analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) Measure Luminescence->Data Analysis Determine IC50 Determine IC50 Value Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow for In Vivo Allograft Rejection Study

This diagram outlines the general procedure for evaluating the efficacy of this compound in an animal model of organ transplantation.

Allograft_Rejection_Workflow Animal Acclimation Animal Acclimation & Grouping Allograft Transplantation Perform Allograft Transplantation Surgery (Tracheal or Cardiac) Animal Acclimation->Allograft Transplantation Treatment Administer this compound or Vehicle Daily Allograft Transplantation->Treatment Monitoring Monitor Animal Health & Graft Function Treatment->Monitoring Endpoint Endpoint Reached (e.g., 28 days) Monitoring->Endpoint Sample Collection Collect Grafts & Blood Samples Endpoint->Sample Collection Analysis Perform Histological & Cytokine Analysis Sample Collection->Analysis Data Interpretation Interpret Data & Assess Efficacy Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for in vivo allograft rejection study.

Summary of Biological Effects

Studies have demonstrated that this compound is a potent immunosuppressive agent. In a rat model of acute cardiac allograft rejection, this compound was shown to preserve graft function, reduce immune cell infiltration, and decrease histological rejection scores.[2] Furthermore, this compound significantly reduced the cellular Th1 and Th2 immune responses, as evidenced by decreased levels of intragraft inflammatory cytokines.[2] These findings highlight the potential of this compound as a therapeutic agent for the prevention of organ transplant rejection. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

Methodological & Application

Application Notes and Protocols for R-348 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a potent and orally available dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1] These kinases are critical components of signaling pathways that regulate immune cell activation, proliferation, and inflammatory responses. JAK3 is predominantly expressed in hematopoietic cells and is essential for signal transduction of cytokines that utilize the common gamma chain, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. By targeting both JAK3 and Syk, this compound offers a comprehensive approach to modulating the immune response, making it a promising candidate for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[1][2]

These application notes provide detailed protocols and data for the use of this compound in a preclinical animal model of acute cardiac allograft rejection.

Mechanism of Action: Dual Inhibition of JAK3 and Syk Signaling

This compound exerts its immunosuppressive effects by blocking the ATP binding sites of JAK3 and Syk, thereby preventing the phosphorylation and activation of downstream signaling molecules. In T-cells, inhibition of JAK3 disrupts the JAK/STAT pathway, leading to reduced T-cell activation, proliferation, and cytokine production.[2] Inhibition of Syk in B-cells and other immune cells, such as mast cells and macrophages, interferes with antigen presentation and the release of inflammatory mediators.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (Common γ-chain) JAK3 JAK3 CytokineReceptor->JAK3 Cytokine Binding BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding STAT STAT JAK3->STAT Phosphorylation DownstreamSyk Downstream Signaling Syk->DownstreamSyk Activation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation GeneTranscription Gene Transcription (Cytokines, Proliferation) DownstreamSyk->GeneTranscription STAT_dimer->GeneTranscription Activation R348 This compound R348->JAK3 Inhibition R348->Syk Inhibition

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The efficacy of this compound has been evaluated in a rat model of acute cardiac allograft rejection. The following tables summarize key findings from these studies.

Table 1: Pharmacokinetic Profile of this compound Active Metabolite (R333) in Rats

Dose Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL)
10 mg/kg 500 2 3000
40 mg/kg 2000 4 >16000

Data presented are approximations based on graphical representations in the source literature.

Table 2: Efficacy of this compound in a Rat Cardiac Allograft Model (5-Day Treatment) [1]

Treatment Group Dose Graft Infiltration ISHLT Rejection Score Intragraft IL-2 mRNA
Untreated Control - Severe 3.8 ± 0.2 High
This compound 10 mg/kg Moderate-Severe 3.2 ± 0.3 Moderate
This compound 40 mg/kg Mild 1.5 ± 0.3* Low*
Rapamycin 3 mg/kg Mild 1.6 ± 0.2* Low*

*p < 0.05 compared to untreated control. ISHLT: International Society for Heart and Lung Transplantation.

Table 3: Allograft Survival (10-Day Treatment) [1]

Treatment Group Dose Median Survival (Days)
Untreated Control - 6
This compound 20 mg/kg 12*
This compound 40 mg/kg >14*
Tacrolimus 1 mg/kg >14*
Rapamycin 3 mg/kg >14*
This compound + Tacrolimus 20 mg/kg + 0.3 mg/kg >28* (Synergistic)

*p < 0.05 compared to untreated control.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Heterotopic Cardiac Allograft Model

This protocol describes the methodology to assess the efficacy of this compound in preventing acute rejection of a transplanted heart in rats.

1. Animal Models:

  • Donor Strain: Wistar-Kyoto (WKY) rats.

  • Recipient Strain: Lewis (LEW) rats.

2. Surgical Procedure: Heterotopic Cardiac Transplantation:

  • Anesthetize both donor and recipient rats using isoflurane (B1672236) or a similar anesthetic.

  • Perform a midline laparotomy on the recipient rat to expose the abdominal aorta and inferior vena cava.

  • Harvest the heart from the donor rat.

  • Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta.

  • Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

  • Confirm graft function by palpating for contractions of the transplanted heart.

  • Close the abdominal incision in layers.

3. Drug Administration:

  • Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing Regimen:

    • Begin treatment on the day of transplantation (Day 0).

    • Administer this compound orally once daily at desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., Rapamycin at 3 mg/kg).

  • Treatment Duration:

    • For histological and molecular analysis: 5 days.

    • For survival studies: 10 days or until graft rejection.

4. Monitoring and Endpoints:

  • Graft Survival: Monitor graft function daily by abdominal palpation. Rejection is defined as the complete cessation of a palpable heartbeat, confirmed by laparotomy.

  • Histological Analysis (Day 5):

    • Euthanize the recipient rat and harvest the transplanted heart.

    • Fix the tissue in 10% formalin and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • Score the degree of rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading scale (0-4).

  • Immunohistochemistry (Day 5):

    • Stain tissue sections for markers of immune cell infiltration (e.g., CD4, CD8 for T-cells; CD68 for macrophages).

  • Molecular Analysis (Day 5):

    • Harvest a portion of the cardiac allograft and snap-freeze in liquid nitrogen.

    • Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines (e.g., IL-2, IFN-γ, IL-10).

Start Day 0: Heterotopic Cardiac Transplantation Treatment Daily Oral Gavage: - Vehicle - this compound (10, 20, 40 mg/kg) - Positive Control Start->Treatment Monitoring Daily Monitoring: Palpation for Graft Function Treatment->Monitoring Endpoint1 Day 5 Endpoint: - Histology (ISHLT Score) - Immunohistochemistry - qRT-PCR (Cytokines) Monitoring->Endpoint1 For Mechanistic Study Endpoint2 Survival Endpoint: Cessation of Heartbeat Monitoring->Endpoint2 For Survival Study Analysis Data Analysis: - Survival Curves - Statistical Comparison Endpoint1->Analysis Endpoint2->Analysis

Figure 2: Experimental Workflow for this compound In Vivo Study.

Conclusion

This compound is a promising immunosuppressive agent with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of acute cardiac allograft rejection.[1] Its dual inhibitory action on JAK3 and Syk provides a robust mechanism for modulating the immune response. The protocols outlined in this document provide a framework for conducting in vivo animal studies to further evaluate the therapeutic potential of this compound in transplantation and autoimmune diseases.

References

Application Notes and Protocols: Dosing and Administration of R-348 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of R-348 in mice. It is critical to note that the designation "this compound" has been associated with at least two distinct research compounds: AG-348 (a Pyruvate (B1213749) Kinase Activator) and R348 (a JAK3/Syk Inhibitor) . To ensure accuracy and safety in your research, it is imperative to verify the specific compound you are working with. This document presents information for both compounds, clearly delineated.

Section 1: AG-348 (Pyruvate Kinase Activator)

AG-348 is an allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[1] It is being investigated for its potential to treat hemolytic anemia in patients with pyruvate kinase deficiency.[1] In preclinical studies involving mice, AG-348 has been shown to enhance PK-R activity and modulate red blood cell metabolism.

Data Presentation: Dosing Regimen for AG-348 in Mice

The following table summarizes the reported dosing and administration of AG-348 in C57/BL6 mice.

ParameterDetailsReference
Route of Administration Oral Gavage[2][3]
Dosage Range 1 mg/kg, 10 mg/kg, 50 mg/kg, 150 mg/kg[2][3]
Dosing Frequency Twice daily (BID)[2][3]
Treatment Duration 7 days[2][3]
Vehicle Not specified in the provided search results. Researchers should consult the manufacturer's instructions or relevant literature for an appropriate vehicle.
Pharmacodynamic Markers ATP levels, 2,3-diphosphoglycerate (2,3-DPG) levels, PK-R activity[2]
Experimental Protocols

Protocol 1: Oral Gavage Administration of AG-348 in Mice

This protocol outlines the procedure for administering AG-348 to mice via oral gavage.

Materials:

  • AG-348 compound

  • Appropriate vehicle

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

  • 70% Ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of AG-348 and vehicle based on the desired dose and the weight of the mice.

    • Prepare the dosing solution and ensure it is homogenous.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the mouse to ensure its safety and the accuracy of the administration.

  • Gavage Administration:

    • Attach the gavage needle to the syringe filled with the dosing solution.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

    • Slowly administer the solution directly into the stomach.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the mouse for any signs of distress or adverse reactions immediately after administration and at regular intervals.

    • Return the mouse to its cage.

Visualization: Signaling Pathway and Experimental Workflow

AG348_Pathway cluster_RBC Red Blood Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Glycolysis->PEP ... ATP ATP Pyruvate Pyruvate PEP->Pyruvate PK-R Pyruvate->ATP AG348 AG-348 PKR Pyruvate Kinase (PK-R) AG348->PKR Allosteric Activation PKR->Pyruvate Enhances conversion Experimental_Workflow_AG348 start Start: C57/BL6 Mice dosing Oral Gavage with AG-348 (1, 10, 50, 150 mg/kg) Twice daily for 7 days start->dosing collection Blood & Plasma Collection (Up to 72h post-last dose) dosing->collection analysis Pharmacodynamic Analysis collection->analysis atp ATP Levels analysis->atp dpg 2,3-DPG Levels analysis->dpg pkr PK-R Activity analysis->pkr end End: Data Evaluation atp->end dpg->end pkr->end R348_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates Syk Syk Receptor->Syk activates Downstream Downstream Signaling (e.g., STAT activation) JAK3->Downstream Syk->Downstream Response Immune Cell Activation & Proliferation Downstream->Response R348 R348 R348->JAK3 Inhibits R348->Syk Inhibits Logical_Relationship_R348 start Allograft Model (e.g., Cardiac Transplant) treatment Treatment Groups start->treatment control Vehicle Control treatment->control R348_low R348 (10 mg/kg) treatment->R348_low R348_med R348 (20 mg/kg) treatment->R348_med R348_high R348 (40 mg/kg) treatment->R348_high evaluation Evaluation of Allograft Rejection control->evaluation R348_low->evaluation R348_med->evaluation R348_high->evaluation end Conclusion: R348 attenuates rejection evaluation->end

References

R-348: A Novel JAK3/Syk Inhibitor for Attenuating Organ Transplant Rejection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organ transplantation is a life-saving intervention for end-stage organ failure. However, the success of transplantation is often limited by the recipient's immune system recognizing the transplanted organ as foreign and mounting an immune response, leading to rejection.[1] This process involves a complex interplay of various immune cells, including T-cells, B-cells, and macrophages, which are activated through intricate signaling pathways.[2][3][4] Current immunosuppressive regimens are effective but can be associated with significant side effects. Therefore, the development of novel therapeutic agents with more targeted mechanisms of action is a critical area of research.

R-348 is a novel small molecule inhibitor that targets Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), two key enzymes in immune cell signaling.[5] By inhibiting these pathways, this compound has shown promise in attenuating both acute and chronic organ transplant rejection in preclinical models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols for its evaluation in organ transplant rejection models.

Mechanism of Action

This compound exerts its immunosuppressive effects by dual inhibition of JAK3 and Syk, which are critical for signaling downstream of cytokine and antigen receptors on immune cells.

JAK3 Inhibition: JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is a crucial component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines that are central to T-cell proliferation, differentiation, and function.[6] Upon cytokine binding to its receptor, JAK3 becomes activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in immune responses. By inhibiting JAK3, this compound disrupts this signaling cascade, thereby suppressing T-cell mediated rejection.[1]

Syk Inhibition: Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on macrophages and mast cells.[7] Activation of these receptors leads to the recruitment and activation of Syk, which in turn initiates a signaling cascade that results in B-cell activation, antibody production, and macrophage-mediated inflammation.[4] this compound's inhibition of Syk can therefore dampen humoral immunity and innate immune responses that contribute to allograft rejection.[5]

The dual inhibition of JAK3 and Syk by this compound provides a multi-pronged approach to immunosuppression, targeting both the adaptive and innate arms of the immune system involved in organ transplant rejection.

R-348_Mechanism_of_Action cluster_Tcell T-Cell cluster_Bcell_Macrophage B-Cell / Macrophage Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates GeneTranscription_T Gene Transcription (Proliferation, Differentiation) STAT->GeneTranscription_T Promotes AllograftRejection Allograft Rejection GeneTranscription_T->AllograftRejection R348_T This compound R348_T->JAK3 Inhibits Antigen_Fc Antigen / Fc Fragment BCR_FcR BCR / FcR Antigen_Fc->BCR_FcR Binds Syk Syk BCR_FcR->Syk Activates DownstreamSignaling Downstream Signaling Syk->DownstreamSignaling Initiates ImmuneResponse Immune Response (Antibody Production, Inflammation) DownstreamSignaling->ImmuneResponse Leads to ImmuneResponse->AllograftRejection R348_B This compound R348_B->Syk Inhibits

Caption: this compound dual inhibition of JAK3 and Syk pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound in rat models of organ transplant rejection.

Table 1: Efficacy of this compound in a Rat Model of Chronic Airway Allograft Rejection [6]

Treatment GroupDose (mg/kg/day)Luminal Obliteration (%)Mononuclear Infiltration (cells/hpf)Donor-Reactive IgG (MFI)
Untreated Control-100158 ± 223500 ± 450
This compound1095.3 ± 4.7145 ± 183200 ± 400
This compound2065.4 ± 18.2110 ± 152500 ± 350
This compound 40 20.6 ± 13.2 75 ± 10 1500 ± 250
This compound8015.7 ± 7.660 ± 81200 ± 200
Rapamycin0.7578.2 ± 11.5125 ± 172800 ± 300
Rapamycin311.6 ± 6.765 ± 91000 ± 150*

*p < 0.05 vs. Untreated Control. Data are presented as mean ± SD. hpf: high-power field; MFI: mean fluorescence intensity.

Table 2: Efficacy of this compound in a Rat Model of Acute Cardiac Allograft Rejection [5]

Treatment GroupDose (mg/kg/day)ISHLT Rejection Grade (0-4)Graft Infiltration (cells/hpf)Allograft Survival (days)
Untreated Control-3.8 ± 0.41250 ± 1506.2 ± 0.8
This compound103.5 ± 0.51100 ± 1207.1 ± 1.0
This compound 20 2.1 ± 0.6 650 ± 80 12.5 ± 2.1
This compound 40 1.5 ± 0.5 400 ± 50 14.8 ± 2.5
Rapamycin31.6 ± 0.4450 ± 6015.2 ± 2.8
Tacrolimus11.8 ± 0.5500 ± 7013.5 ± 2.2
This compound + Tacrolimus20 + 0.50.8 ± 0.3 200 ± 30>25**

*p < 0.05 vs. Untreated Control; **p < 0.05 vs. monotherapy. Data are presented as mean ± SD. ISHLT: International Society for Heart and Lung Transplantation.

Table 3: Pharmacokinetics of this compound and its Active Metabolite R-333 in Rats [5][6]

CompoundDose of this compound (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound20150 ± 301.5 ± 0.5600 ± 120
R-333201800 ± 4002.0 ± 0.89500 ± 1800
This compound40320 ± 601.8 ± 0.61300 ± 250
R-333403500 ± 7002.2 ± 0.921000 ± 4000

Data are presented as mean ± SD. This compound is rapidly converted to its active metabolite, R-333, which has a significantly higher plasma concentration and exposure.[6]

Experimental Protocols

The following are detailed protocols for the key in vivo models used to evaluate the efficacy of this compound in organ transplant rejection.

Protocol 1: Heterotopic Rat Tracheal Transplantation Model for Chronic Airway Rejection

This model is used to study obliterative bronchiolitis, a form of chronic lung allograft rejection.[7][8][9]

Tracheal_Transplant_Workflow Donor Donor Rat (e.g., Brown Norway) Harvest Harvest Trachea Donor->Harvest Recipient Recipient Rat (e.g., Lewis) Implant Create Subcutaneous Pouch in Recipient's Back Recipient->Implant Transplant Heterotopically Transplant Trachea into Pouch Harvest->Transplant Implant->Transplant Treatment Daily Treatment (this compound, Vehicle, or Comparator) Transplant->Treatment Endpoint Harvest Graft at Day 28 Treatment->Endpoint Analysis Histological Analysis (Luminal Obliteration, Infiltration) & Immunological Analysis Endpoint->Analysis Cardiac_Allograft_Workflow Donor Donor Rat (e.g., Brown Norway) Harvest Harvest Heart Donor->Harvest Recipient Recipient Rat (e.g., Lewis) PrepareRecipient Expose Abdominal Aorta and Vena Cava Recipient->PrepareRecipient Anastomosis Anastomose Donor Aorta to Recipient Aorta and Donor Pulmonary Artery to Recipient Vena Cava Harvest->Anastomosis PrepareRecipient->Anastomosis Treatment Daily Treatment (this compound, Vehicle, or Comparator) Anastomosis->Treatment Monitor Monitor Graft Function (Palpation of Heartbeat) Treatment->Monitor Endpoint Harvest Graft at Rejection or Pre-defined Timepoint Monitor->Endpoint Analysis Histological Analysis (ISHLT Grading, Infiltration) & Immunological Analysis Endpoint->Analysis

References

Application Notes and Protocols for R-348 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of autoimmune diseases.[1] By selectively targeting JAK3, this compound offers a promising therapeutic strategy to modulate the immune response in conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in preclinical autoimmune disease research.

Mechanism of Action: Targeting the JAK3-STAT Pathway

This compound exerts its immunomodulatory effects by inhibiting the JAK3 enzyme, which is predominantly expressed in hematopoietic cells and is crucial for signaling downstream of cytokine receptors that contain the common gamma chain (γc). This family of receptors includes those for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in T-cell activation, proliferation, and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade, leading to a reduction in the inflammatory response mediated by T-cells. Additionally, this compound has been reported to inhibit Spleen Tyrosine Kinase (Syk), another key player in immune cell signaling.[1]

JAK3_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-7) Receptor γc Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Recruitment & Activation pJAK3 pJAK3 JAK3->pJAK3 Autophosphorylation STAT STAT pSTAT pSTAT Dimer pJAK3->STAT Phosphorylation pJAK3->pSTAT Phosphorylation pSTAT->pSTAT Dimerization Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Translocation & Binding R348 This compound R348->pJAK3 Inhibition

Figure 1: Simplified signaling pathway of the JAK3-STAT cascade and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and representative selective JAK3 inhibitors. This data is essential for designing and interpreting experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparators

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Data Source
This compound (active metabolite R-333) JAK3Data not publicly available--[1]
This compound (active metabolite R-333) SykData not publicly available--[1]
TofacitinibJAK31~112x~20x[2]
TofacitinibJAK1112--[2]
TofacitinibJAK220--[2]
Z583JAK310.84>920x>920x[3]
Z583JAK1>10,000--[3]
Z583JAK2>10,000--[3]

Note: Specific IC50 values for this compound against JAK kinases are not publicly available. Data for Tofacitinib and Z583 are provided as representative examples of a pan-JAK and a highly selective JAK3 inhibitor, respectively.

Table 2: Effect of JAK3 Inhibition on Cytokine Production in Activated Human T-cells

TreatmentIL-2 Production (% of Control)IFN-γ Production (% of Control)IL-17 Production (% of Control)Data Source (Representative)
Vehicle (DMSO)100100100Adapted from[4]
This compound (1 µM) Expected significant reductionExpected significant reductionExpected significant reduction-
Selective JAK3 Inhibitor (1 µM)25 ± 530 ± 740 ± 8Adapted from[4]
Pan-JAK Inhibitor (Tofacitinib, 1 µM)15 ± 420 ± 625 ± 5Adapted from[4]

Note: The data presented for the selective JAK3 inhibitor is representative of the expected effects of this compound based on its mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of autoimmune disease research.

Protocol 1: In Vitro JAK3 Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on JAK3 enzyme activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_r348 Prepare serial dilutions of this compound add_components Add this compound, JAK3, and substrate/ATP to wells prep_r348->add_components prep_enzyme Prepare JAK3 enzyme solution prep_enzyme->add_components prep_substrate Prepare substrate/ATP solution prep_substrate->add_components incubation Incubate at 30°C for 60 minutes add_components->incubation add_reagent Add detection reagent (e.g., ADP-Glo™) incubation->add_reagent read_plate Measure luminescence/fluorescence add_reagent->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Figure 2: Workflow for the in vitro JAK3 kinase inhibition assay.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer containing DMSO (final DMSO concentration ≤1%). Include a vehicle control (DMSO only).

  • Enzyme and Substrate Preparation: Dilute the JAK3 enzyme to the desired concentration in kinase buffer. Prepare the substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for JAK3.

  • Kinase Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the diluted JAK3 enzyme to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme control representing 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: T-cell Proliferation and Cytokine Release Assay

This protocol assesses the functional effect of this compound on T-cell responses.

Tcell_Assay_Workflow cluster_isolation Cell Preparation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood culture_tcells Culture and plate T-cells isolate_pbmcs->culture_tcells add_r348 Add this compound or vehicle control culture_tcells->add_r348 stimulate_tcells Stimulate T-cells (e.g., anti-CD3/CD28) add_r348->stimulate_tcells incubate_72h Incubate for 72 hours stimulate_tcells->incubate_72h collect_supernatant Collect supernatant for cytokine analysis (ELISA/Multiplex) incubate_72h->collect_supernatant measure_proliferation Measure proliferation (e.g., CFSE dye dilution, BrdU incorporation) incubate_72h->measure_proliferation

Figure 3: Workflow for T-cell proliferation and cytokine release assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound stock solution (in DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye or BrdU incorporation assay kit

  • ELISA or multiplex assay kits for IL-2, IFN-γ, and IL-17

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using CFSE, label the cells with CFSE dye according to the manufacturer's protocol.

  • Cell Plating: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI medium.

  • Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • T-cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation and cytokine production. Include unstimulated controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

  • Cytokine Analysis: After incubation, centrifuge the plates and collect the supernatant. Measure the concentrations of IL-2, IFN-γ, and IL-17 using ELISA or a multiplex bead-based assay.

  • Proliferation Analysis:

    • CFSE: Harvest the cells, stain with T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.

    • BrdU: Add BrdU to the cultures for the final 18 hours of incubation and measure incorporation according to the kit manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels and proliferation rates in this compound-treated wells to the vehicle-treated, stimulated controls.

Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the evaluation of this compound in a standard animal model of rheumatoid arthritis.[5][6][7]

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Analysis immunization1 Day 0: Primary immunization with Type II Collagen in CFA immunization2 Day 21: Booster immunization with Type II Collagen in IFA immunization1->immunization2 treatment_start Initiate this compound or vehicle treatment upon arthritis onset immunization2->treatment_start daily_dosing Administer daily oral doses (e.g., 10, 20, 40 mg/kg) treatment_start->daily_dosing clinical_scoring Monitor clinical signs of arthritis (paw swelling, erythema) daily_dosing->clinical_scoring histology Endpoint: Histological analysis of joints daily_dosing->histology cytokine_analysis Endpoint: Cytokine analysis of serum and joint tissue daily_dosing->cytokine_analysis

Figure 4: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for measuring paw thickness

Procedure:

  • Arthritis Induction:

    • Day 0: Emulsify type II collagen in CFA. Anesthetize the mice and administer a subcutaneous injection of the emulsion at the base of the tail.

    • Day 21: Prepare an emulsion of type II collagen in IFA. Administer a booster subcutaneous injection at a different site at the base of the tail.

  • Monitoring: Begin monitoring the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) from day 21. Use a clinical scoring system (e.g., 0-4 scale for each paw) to quantify disease severity.

  • Treatment:

    • Once mice develop clinical signs of arthritis (clinical score ≥ 2), randomize them into treatment groups.

    • Administer this compound orally at desired doses (e.g., 10, 20, 40 mg/kg) or vehicle once daily.[1]

  • Endpoint Analysis:

    • Continue treatment and clinical scoring for a predefined period (e.g., 14-21 days after onset).

    • At the end of the study, collect blood for serum cytokine analysis.

    • Euthanize the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK3 signaling pathway in autoimmune and inflammatory diseases. The protocols provided herein offer a framework for characterizing the in vitro and in vivo activity of this compound and similar JAK3 inhibitors. These studies will contribute to a better understanding of the therapeutic potential of selective JAK3 inhibition for the treatment of a range of immune-mediated disorders.

References

Application Notes and Protocols for R-348, a Representative JAK/STAT Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R-348" is not a widely recognized designation for a specific Janus kinase (JAK) inhibitor in publicly available scientific literature. Therefore, these application notes and protocols have been generated using data from a well-characterized and representative JAK inhibitor, Ruxolitinib, to illustrate the principles and methodologies for studying JAK/STAT signaling with a small molecule inhibitor. Researchers should validate these protocols for their specific compound of interest.

Introduction to JAK/STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are JAKs (JAK1, JAK2, JAK3, and TYK2) and STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6). Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers, making it a key target for therapeutic intervention and research.

Small molecule inhibitors that target JAKs are invaluable tools for dissecting the intricacies of this pathway and for the development of novel therapeutics. This document provides a comprehensive guide to using a representative JAK inhibitor, herein referred to as this compound, for studying JAK/STAT signaling.

This compound: A Potent and Selective JAK Inhibitor

This compound is a potent and selective inhibitor of the Janus kinase family of protein tyrosine kinases. It demonstrates high affinity for the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of downstream STAT proteins. Its specificity profile makes it a valuable tool for elucidating the specific roles of different JAK isoforms in various cellular contexts.

Quantitative Data: Inhibitory Activity of a Representative JAK Inhibitor (Ruxolitinib)
TargetIC50 (nM)Cellular Assay
JAK13.3Enzyme Assay
JAK22.8Enzyme Assay
JAK3428Enzyme Assay
TYK219Enzyme Assay
c-Met>1000Enzyme Assay
Chk2>1000Enzyme Assay

Data presented is representative of Ruxolitinib and should be independently verified for any specific inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of a JAK inhibitor on the JAK/STAT signaling pathway.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • This compound (or other test compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Phospho-STAT Western Blot Analysis

Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line known to respond to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3, HEL cells for endogenous JAK2 activity)

  • Appropriate cell culture medium

  • Cytokine (e.g., GM-CSF, IL-3, IFN-γ)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-STAT (e.g., p-STAT3, p-STAT5) and total STAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere or grow to the desired density.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin).

Protocol 3: Reporter Gene Assay

Objective: To measure the effect of this compound on STAT-mediated gene transcription.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression plasmids for a cytokine receptor, JAK, and STAT

  • Reporter plasmid containing a STAT-responsive promoter driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • This compound

  • Cytokine

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cell line with the expression plasmids and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 7. Translocation STAT->STAT_dimer 6. Dimerization R348 This compound R348->JAK Inhibition Gene Target Gene Transcription DNA->Gene 8. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Starvation B 2. Pre-treatment with this compound A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation G->H I 9. Detection & Analysis H->I

Caption: Workflow for phospho-STAT Western blot analysis.

Reporter_Assay_Workflow A 1. Co-transfection (Receptor, JAK, STAT, Reporter) B 2. Pre-treatment with this compound A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis C->D E 5. Luciferase Assay D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for a STAT-responsive reporter gene assay.

Application Notes and Protocols for Determining the Cellular Activity of R-348, a Dual JAK3/Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

R-348 is a potent, orally available small molecule inhibitor targeting both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1][2] These two kinases are critical components of signaling pathways that regulate immune cell function. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.[3][4] Syk is a non-receptor tyrosine kinase essential for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[5] By dually targeting JAK3 and Syk, this compound is positioned to modulate both adaptive and innate immune responses, making it a compound of interest for autoimmune diseases and other inflammatory conditions.

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on key cellular functions mediated by JAK3 and Syk signaling. The described assays are essential for researchers, scientists, and drug development professionals investigating the mechanism of action and potency of this compound and similar kinase inhibitors.

Data Presentation

The following tables summarize representative quantitative data for dual JAK3/Syk inhibitors in various cell-based assays. Please note that specific cellular IC50 values for this compound are not publicly available. The data presented below is derived from studies on other dual JAK3/Syk inhibitors and should be considered illustrative for assay design and data analysis.

Table 1: Inhibition of Cellular Phosphorylation

Assay DescriptionCell TypeStimulantMeasured EndpointRepresentative IC50 (nM)
JAK3/STAT5 PhosphorylationHuman PBMCsIL-2pSTAT5 Levels99
JAK1/3/STAT6 PhosphorylationRamos B-cellsIL-4pSTAT6 Levels26

Data is representative of a selective JAK3 inhibitor, PRN371, as specific data for this compound is not available.[6]

Table 2: Inhibition of T-Cell Function

Assay DescriptionCell TypeStimulantMeasured EndpointRepresentative IC50 (µM)
T-Cell ProliferationHuman PBMCsAnti-CD3/CD28CFSE DilutionNot Available
Th1 Cytokine (IFN-γ) SecretionActivated Human T-CellsAnti-CD3/CD28IFN-γ Levels (ELISA)Not Available
Th2 Cytokine (IL-4) SecretionActivated Human T-CellsAnti-CD3/CD28IL-4 Levels (ELISA)Not Available

Table 3: Inhibition of Mast Cell Degranulation

Assay DescriptionCell TypeStimulantMeasured EndpointRepresentative IC50 (µM)
β-hexosaminidase ReleaseRBL-2H3DNP-BSAβ-hexosaminidase ActivityNot Available

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Syk_Signaling cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 2. Receptor Activation BCR B-Cell Receptor Syk Syk BCR->Syk 6. Receptor Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Antigen Antigen Antigen->BCR STAT5 STAT5 JAK3->STAT5 3. Phosphorylation PLCg PLCγ Syk->PLCg 7. Downstream Signaling pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer 4. Dimerization Gene_Expression Gene Expression (Proliferation, Cytokine Release) pSTAT5_dimer->Gene_Expression 5. Nuclear Translocation pPLCg pPLCγ PLCg->pPLCg R348 This compound R348->JAK3 Inhibition R348->Syk Inhibition

Caption: JAK3/Syk Signaling Inhibition by this compound.

Experimental Workflows

STAT5_Phosphorylation_Workflow start Start: Isolate Human PBMCs treat Pre-treat with this compound (Dose-response) start->treat stimulate Stimulate with IL-2 treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with anti-pSTAT5 Antibody fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze end End: Determine IC50 analyze->end

Caption: STAT5 Phosphorylation Assay Workflow.

TCell_Proliferation_Workflow start Start: Isolate and Label T-Cells with CFSE treat Pre-treat with this compound (Dose-response) start->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate culture Culture for 3-5 days stimulate->culture analyze Analyze CFSE Dilution by Flow Cytometry culture->analyze end End: Quantify Proliferation Inhibition analyze->end

Caption: T-Cell Proliferation (CFSE) Assay Workflow.

Experimental Protocols

STAT5 Phosphorylation Assay in Human PBMCs

This assay measures the ability of this compound to inhibit JAK3-mediated phosphorylation of STAT5 in response to cytokine stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (or other test compounds)

  • Recombinant Human IL-2

  • Fixation Buffer (e.g., Cytofix™ Buffer)

  • Permeabilization Buffer (e.g., Phosflow™ Perm III Buffer)

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody

  • Flow Cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Aliquot 100 µL of the cell suspension into a 96-well plate. Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add IL-2 to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 15-20 minutes at 37°C.

  • Fixation: Immediately after stimulation, add 100 µL of pre-warmed Fixation Buffer to each well. Incubate for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in 100 µL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS). Resuspend the cells in 50 µL of FACS buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry: Wash the cells once with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Plot the percentage of inhibition (relative to the stimulated vehicle control) against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of this compound on T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Materials:

  • Human T-cells (isolated from PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (or other test compounds)

  • Flow Cytometer

Protocol:

  • Cell Preparation and Labeling: Isolate T-cells from PBMCs using a negative selection kit. Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold culture medium. Wash the cells three times with culture medium.

  • Cell Plating and Treatment: Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in culture medium. Plate 100 µL of cells per well in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. Add serial dilutions of this compound to the wells. Include vehicle and unstimulated controls.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and wash with FACS buffer. Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Data Analysis: Gate on the live lymphocyte population. Analyze the CFSE histograms to identify distinct peaks corresponding to successive cell divisions. Quantify the percentage of proliferated cells (cells that have undergone at least one division) for each condition. Calculate the percentage of inhibition of proliferation relative to the stimulated vehicle control and determine the IC50 value.

Cytokine Secretion Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the production of key Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines by activated T-cells.

Materials:

  • Human T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound (or other test compounds)

  • ELISA kits for human IFN-γ, IL-4, and IL-5

Protocol:

  • T-Cell Activation and Treatment: Isolate and plate T-cells as described in the T-cell proliferation assay. Add serial dilutions of this compound.

  • Culture and Supernatant Collection: Culture the cells for 48-72 hours at 37°C. After incubation, centrifuge the plate and carefully collect the culture supernatants.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the supernatants. Determine the percentage of inhibition of cytokine production for each this compound concentration and calculate the IC50 values.

References

Application Notes and Protocols: R-348 in Combination with Other Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing the novel immunosuppressant R-348 in combination with other immunosuppressive agents, particularly calcineurin inhibitors like tacrolimus. This compound is a potent, orally available inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), targeting T-cell activation and other immune cell functions.[1][2] Preclinical studies have demonstrated its efficacy in preventing organ allograft rejection, with a particularly synergistic effect when combined with tacrolimus.[2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of organ transplantation.

Table 1: Efficacy of this compound Monotherapy in a Rat Cardiac Allograft Model

Treatment GroupDose (mg/kg/day)Mean Allograft Survival (days)Histologic Rejection Score (ISHLT Grade) on Day 5
Untreated Control-7.0 ± 0.03.8 ± 0.2
This compound10Not ReportedSubtherapeutic
This compound2012.5 ± 1.0Not Reported
This compound4013.0 ± 0.81.5 ± 0.3
Rapamycin313.2 ± 0.51.6 ± 0.4

Data extracted from Lainez et al., Transplantation (2008).[2]

Table 2: Synergistic Efficacy of this compound and Tacrolimus in a Rat Cardiac Allograft Model

Treatment GroupDose (mg/kg/day)Mean Allograft Survival (days)
This compound2012.5 ± 1.0
Tacrolimus0.510.8 ± 0.5
This compound + Tacrolimus 20 + 0.5 > 28 (p < 0.001)

Data extracted from Lainez et al., Transplantation (2008), highlighting the significant increase in allograft survival with combination therapy.[2]

Table 3: Efficacy of this compound in a Rat Tracheal Allograft Model (28-day treatment)

Treatment GroupDose (mg/kg/day)Luminal Obliteration (%)Mononuclear Infiltration (cells/hpf)
Untreated Control-100250 ± 30
This compound1085 ± 10200 ± 25
This compound2050 ± 15150 ± 20
This compound4020.6 ± 13.2100 ± 15
This compound8015.7 ± 7.680 ± 10
Rapamycin311.6 ± 6.775 ± 10

Data extracted from KRP et al., Transplantation (2009).[3]

Table 4: Safety Profile of this compound in a Rat Tracheal Allograft Model (28-day treatment)

Treatment GroupDose (mg/kg/day)Key Adverse Effects
This compound≤ 40Well tolerated
This compound≥ 40Elevated alanine (B10760859) transferase (ALT)
This compound80Toxic
Rapamycin3Hypercholesterolemia

Data extracted from KRP et al., Transplantation (2009).[3]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited preclinical studies. These should be adapted as necessary for specific experimental designs.

Protocol 1: Heterotopic Cardiac Allograft Transplantation in Rats

This protocol describes the surgical procedure for transplanting a donor heart into the abdomen of a recipient rat.

Materials:

  • Donor and recipient rats (e.g., Brown Norway and Lewis strains)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Heparin solution

  • Cold saline solution

  • Suture materials (e.g., 8-0, 9-0 polypropylene)

Procedure:

  • Anesthesia: Anesthetize both donor and recipient rats.

  • Donor Heart Procurement:

    • Perform a midline laparotomy and thoracotomy on the donor rat.

    • Administer heparin (e.g., 500 IU) into the inferior vena cava (IVC).

    • Ligate the superior vena cava (SVC) and IVC.

    • Transect the pulmonary veins.

    • Cannulate the aorta and perfuse the heart with cold saline.

    • Transect the aorta and pulmonary artery, and explant the heart.

    • Store the donor heart in cold saline.

  • Recipient Preparation:

    • Perform a midline laparotomy on the recipient rat.

    • Expose the abdominal aorta and IVC.

    • Temporarily clamp the aorta and IVC.

  • Anastomosis:

    • Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's abdominal aorta using a running suture.

    • Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's IVC.

  • Reperfusion:

    • Release the vascular clamps to allow blood flow to the transplanted heart.

    • Confirm the beating of the graft.

  • Closure: Close the abdominal wall in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the recipient for recovery and graft function. Graft function can be assessed by daily palpation of the abdomen. Rejection is defined as the cessation of a palpable heartbeat.

Protocol 2: Histological Assessment of Cardiac Allograft Rejection

This protocol outlines the steps for preparing and scoring cardiac tissue for signs of rejection.

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Collection: At the experimental endpoint, explant the transplanted heart.

  • Fixation and Processing:

    • Fix the heart in 10% buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).

    • Dehydrate and mount with a coverslip.

  • Scoring:

    • Examine the slides under a microscope.

    • Score for acute cellular rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading system. The grading is based on the presence, extent, and nature of inflammatory infiltrates and myocyte damage.[4]

Protocol 3: Measurement of Th1/Th2 Cytokine Response by ELISA

This protocol describes the quantification of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines from rat serum or splenocyte culture supernatants.

Materials:

  • Rat Th1/Th2 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Microplate reader

  • Wash buffer

  • Assay buffer

  • Stop solution

  • Serum samples or cell culture supernatants

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody for the specific cytokine of interest and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer.

  • Blocking: Block the plate with an appropriate blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation:

    • Add serially diluted standards and samples to the wells.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate.

  • Washing: Wash the plate.

  • Substrate Addition: Add the TMB substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathways

G cluster_TCell T-Cell cluster_Nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Syk Syk TCR->Syk CD28 CD28 APC APC APC->TCR Antigen APC->CD28 Co-stimulation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription Tacrolimus Tacrolimus Tacrolimus->Calcineurin Cytokine_Receptor Cytokine Receptor (e.g., IL-2R) JAK3 JAK3 Cytokine_Receptor->JAK3 Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor STAT5 STAT5 JAK3->STAT5 STAT5p STAT5-P Proliferation_Gene Proliferation Genes STAT5p->Proliferation_Gene Transcription STAT5->STAT5p R348 This compound R348->JAK3 R348->Syk Syk->PLCg

Caption: Combined inhibition of T-cell activation pathways by this compound and Tacrolimus.

Experimental Workflow

G cluster_Setup Experimental Setup cluster_Procedure Procedure cluster_Analysis Analysis cluster_Outcome Outcome Animal_Model Rat Allograft Model (Cardiac or Tracheal) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Tacrolimus - this compound + Tacrolimus Transplantation Heterotopic Transplantation (Day 0) Treatment_Groups->Transplantation Dosing Daily Immunosuppressant Dosing Transplantation->Dosing Monitoring Daily Monitoring of Graft Survival Dosing->Monitoring Endpoint Endpoint Determination (e.g., Rejection or Pre-defined Time) Monitoring->Endpoint Sample_Collection Sample Collection: - Graft Tissue - Blood Endpoint->Sample_Collection Histology Histological Analysis (H&E Staining, ISHLT Grading) Sample_Collection->Histology ELISA Cytokine Analysis (ELISA) (IFN-γ, IL-2, IL-4, IL-10) Sample_Collection->ELISA Data_Analysis Data Analysis and Comparison Histology->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound in combination therapy.

References

Application Notes and Protocols for the Dissolution of R-348

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of R-348, a designation that may refer to several research compounds. Based on available data, this document focuses on ABT-348 (Ilorasertib) , a dual Aurora/VEGF receptor kinase inhibitor, and provides general guidance applicable to other small molecule inhibitors used in research, such as the JAK inhibitor JAK-IN-11 . Proper dissolution is a critical first step for obtaining accurate and reproducible results in both in vitro and in vivo experiments.

Introduction to Compound Solubilization

The biological activity of a test compound is contingent on its effective delivery in a soluble and biologically compatible form. Many small molecule inhibitors, including kinase inhibitors, often exhibit poor aqueous solubility. Therefore, a common strategy involves creating a concentrated stock solution in an organic solvent, followed by dilution into an aqueous medium for experiments. The choice of solvent and the final concentration are crucial to avoid precipitation and minimize solvent-induced cellular toxicity.

Quantitative Data Summary

The following table summarizes the known solubility of ABT-348 (Ilorasertib), which is essential for preparing appropriate stock solutions.

CompoundSolventMaximum SolubilityNotes
ABT-348 (Ilorasertib)DMSO41.67 mg/mL (85.29 mM)Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1]
ABT-348 (Ilorasertib)EthanolSolubleSpecific concentration not detailed, but noted as a viable solvent.[2]

Experimental Protocols

Protocol for Dissolving ABT-348 (Ilorasertib) for In Vitro Experiments

This protocol details the preparation of a concentrated stock solution of ABT-348 in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • ABT-348 (Ilorasertib) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile, pre-warmed cell culture medium or assay buffer

Procedure: Preparing a Concentrated Stock Solution

  • Weighing: Accurately weigh the desired amount of ABT-348 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 41.67 mg/mL).[1]

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath to facilitate complete dissolution.[1]

  • Visual Inspection: Ensure the solution is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Procedure: Preparing Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Initial Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Serial Dilutions: Perform further serial dilutions to achieve the final desired concentrations for your experiment.

  • Vehicle Control: A vehicle control containing the same final concentration of DMSO must be included in all experiments to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[4]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ABT-348 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Aqueous Medium thaw->intermediate serial Serial Dilutions intermediate->serial to_assay Add to Assay serial->to_assay

Figure 1. Workflow for preparing ABT-348 solutions for in vitro experiments.

Protocol for Dissolving ABT-348 (Ilorasertib) for In Vivo Experiments

This protocol describes the preparation of a formulation suitable for oral administration in animal models.

Materials:

  • ABT-348 (Ilorasertib) powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare a DMSO Stock: First, create a concentrated stock solution of ABT-348 in DMSO (e.g., 20.8 mg/mL) as described in the in vitro protocol. Ensure it is a clear solution.

  • Formulation Preparation: To prepare a 1 mL working solution, follow these steps in order: a. To 400 µL of PEG300, add 100 µL of the concentrated DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the total volume to 1 mL.

  • Final Concentration: This procedure results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a drug concentration of 2.08 mg/mL.[3]

  • Administration: This formulation should be prepared fresh on the day of use.

G start Start with Concentrated ABT-348 in DMSO Stock peg Add Stock to PEG300 (Final: 40%) start->peg tween Add Tween-80 (Final: 5%) peg->tween saline Add Saline (Final: 45%) tween->saline end Final Formulation for In Vivo Administration (DMSO Final: 10%) saline->end G cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus Gene Gene Transcription Inhibitor This compound (e.g., JAK Inhibitor) Inhibitor->JAK STAT_dimer->Gene

References

Application Notes and Protocols for JAK3 Inhibition in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for the specific compound R-348 in rheumatoid arthritis models is limited. The following application notes and protocols are representative of the application of a selective Janus Kinase 3 (JAK3) inhibitor in established preclinical models of rheumatoid arthritis, based on the known mechanism of action for this class of compounds.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the pathogenesis of RA, mediating the effects of numerous pro-inflammatory cytokines.[1][2] JAK3, with its expression largely restricted to hematopoietic cells, plays a pivotal role in cytokine signaling that governs the proliferation, differentiation, and activation of T-cells, which are key drivers of the autoimmune response in RA.[3] Consequently, selective inhibition of JAK3 presents a promising therapeutic strategy for the treatment of RA. An orally available, potent, and selective JAK3 inhibitor is expected to modulate the underlying immune response, thereby reducing inflammation, mitigating arthritic symptoms, and preventing joint damage. Preclinical studies of JAK3 inhibitors have demonstrated efficacy in reducing arthritic symptoms, bone destruction, and swelling in various animal models of arthritis.[3][4][5]

These application notes provide an overview and detailed protocols for the evaluation of a selective JAK3 inhibitor in a collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model of rheumatoid arthritis.

Data Presentation

The following tables represent expected quantitative outcomes from a study evaluating a selective JAK3 inhibitor in a CIA mouse model.

Table 1: Efficacy of a Selective JAK3 Inhibitor on Clinical Parameters in a CIA Mouse Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)Incidence of Arthritis (%)
Vehicle Control-10.5 ± 1.23.8 ± 0.4100
JAK3 Inhibitor104.2 ± 0.82.1 ± 0.340
JAK3 Inhibitor301.8 ± 0.51.5 ± 0.210
Dexamethasone12.5 ± 0.61.7 ± 0.220

Data are presented as mean ± SEM. p.o. = oral administration, QD = once daily.

Table 2: Effect of a Selective JAK3 Inhibitor on Serum Cytokine Levels in a CIA Mouse Model (Day 42)

Treatment GroupDose (mg/kg, p.o., QD)IL-6 (pg/mL)TNF-α (pg/mL)IL-17 (pg/mL)
Vehicle Control-150 ± 25280 ± 4095 ± 15
JAK3 Inhibitor1075 ± 12140 ± 2240 ± 8
JAK3 Inhibitor3040 ± 880 ± 1520 ± 5
Dexamethasone155 ± 10110 ± 1830 ± 6

Data are presented as mean ± SEM. p.o. = oral administration, QD = once daily.

Experimental Protocols

Protocol 1: Evaluation of a Selective JAK3 Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)

1. Objective: To assess the therapeutic efficacy of a selective JAK3 inhibitor in reducing the clinical signs and inflammatory markers of arthritis in a CIA mouse model.

2. Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Selective JAK3 inhibitor

  • Vehicle (e.g., 0.5% methylcellulose)

  • Dexamethasone (positive control)

  • Syringes and needles (27G)

  • Calipers for measuring paw thickness

  • ELISA kits for cytokine measurement (IL-6, TNF-α, IL-17)

3. Methodology:

a. Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

  • On Day 0, immunize male DBA/1 mice with 100 µL of the CII/CFA emulsion via intradermal injection at the base of the tail.

  • On Day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

b. Treatment:

  • Monitor mice daily for the onset of arthritis, typically appearing between Day 24 and Day 28.

  • Once clinical signs of arthritis are evident (paw swelling and redness), randomize the animals into treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., QD)

    • Group 2: Selective JAK3 inhibitor (10 mg/kg, p.o., QD)

    • Group 3: Selective JAK3 inhibitor (30 mg/kg, p.o., QD)

    • Group 4: Dexamethasone (1 mg/kg, p.o., QD)

  • Administer treatments daily from the onset of arthritis until the end of the study (e.g., Day 42).

c. Clinical Assessment:

  • Score the severity of arthritis in each paw daily or every other day on a scale of 0-4:

    • 0 = No evidence of erythema and swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits

  • The maximum arthritis score per mouse is 16.

  • Measure the thickness of the hind paws every other day using a digital caliper.

d. Endpoint Analysis (Day 42):

  • At the termination of the study, collect blood via cardiac puncture and process to obtain serum.

  • Measure the concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-17) in the serum using ELISA kits according to the manufacturer's instructions.

  • Excise the hind paws for histological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

4. Statistical Analysis:

  • Analyze differences in arthritis scores and paw swelling between groups using a two-way ANOVA with repeated measures.

  • Analyze differences in cytokine levels and histological scores using a one-way ANOVA followed by a Dunnett's post-hoc test.

  • A p-value of <0.05 is considered statistically significant.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK3_1 JAK3 CytokineReceptor->JAK3_1 Activates JAK1 JAK1 CytokineReceptor->JAK1 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK3_1->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates to STAT->STAT_P GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Initiates JAK3_Inhibitor JAK3 Inhibitor (e.g., this compound) JAK3_Inhibitor->JAK3_1 Inhibits

Caption: JAK/STAT signaling pathway and the mechanism of a JAK3 inhibitor.

Experimental_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Day24_28 Days 24-28: Onset of Arthritis Randomization & Start of Treatment Day21->Day24_28 Day28_42 Days 28-42: Daily Treatment & Monitoring (Arthritis Scoring, Paw Swelling) Day24_28->Day28_42 Day42 Day 42: Study Termination (Blood & Tissue Collection) Day28_42->Day42 Analysis Endpoint Analysis: - Serum Cytokines (ELISA) - Histopathology of Joints Day42->Analysis

References

Troubleshooting & Optimization

R-348 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers utilizing R-348, a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The information is compiled from publicly available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that targets two key enzymes in inflammatory signaling pathways: JAK3 and Syk.[1] By inhibiting these kinases, this compound can modulate the immune response.

  • JAK3 Inhibition: JAK3 is crucial for signal transduction of cytokines that use the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation and activation of T-cells and other immune cells.

  • Syk Inhibition: Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils.

Q2: What are the known on-target effects of this compound in experimental systems?

In preclinical studies, this compound has demonstrated efficacy in models of autoimmune and inflammatory conditions. For instance, in a rat model of cardiac allograft rejection, this compound was shown to preserve graft function, reduce immune cell infiltration, and decrease inflammatory cytokine upregulation.[1] It has also shown effectiveness in preclinical models of psoriasis and transplant rejection.[2]

Q3: Has this compound been investigated in clinical trials?

Yes, this compound has been evaluated in Phase 1 and Phase 2 clinical trials. An oral formulation was assessed for safety and tolerability in healthy volunteers for potential treatment of rheumatoid arthritis and psoriasis.[2] A topical ophthalmic formulation was also studied for the treatment of dry eye disease.[3][4]

Q4: What is the clinical safety and tolerability profile of this compound?

In a Phase 2 clinical study of an ophthalmic formulation for dry eye disease, this compound did not meet its primary or secondary efficacy endpoints. However, it was reported that no significant adverse events were observed during this trial.[4] A preceding Phase 1 study also indicated that the drug candidate was well-tolerated.[3]

Q5: Are there any known off-target effects of this compound?

While this compound is characterized as a JAK3/Syk inhibitor, detailed public data on its broader kinase selectivity profile is limited. In vitro enzyme assays have confirmed potent inhibition of JAK3- and Syk-dependent pathways.[1] However, a comprehensive screening panel detailing IC50 or Ki values against a wide range of other kinases is not publicly available. Researchers should be aware that, like many kinase inhibitors, this compound may have unidentified off-target activities.

Q6: Is there any available data on the preclinical toxicology of this compound?

Detailed preclinical toxicology reports for this compound are not extensively published. A study in rats investigating its effect on cardiac allograft rejection did not report any overt toxicity at the effective doses used.[1] The active metabolite of this compound has been identified as R333.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or cellular phenotype. Potential Off-Target Effects: The observed effect may be due to the inhibition of kinases other than JAK3 or Syk.1. Review the literature for known off-target effects of other JAK or Syk inhibitors to identify potential candidates. 2. If possible, perform a kinase screening assay with this compound to determine its selectivity profile in your experimental system. 3. Use a structurally unrelated JAK3 or Syk inhibitor as a control to see if the phenotype is reproducible.
Variability in experimental results. Compound Stability/Metabolism: this compound may have limited stability in your cell culture medium or may be metabolized by your cells of interest. The active metabolite R333 may have a different potency or selectivity profile.1. Ensure proper storage and handling of the this compound compound. 2. Minimize the time the compound is in solution before use. 3. If technically feasible, measure the concentration of this compound and its metabolite R333 in your experimental system over time using LC-MS.
Lower than expected potency in cellular assays. Assay Conditions: The potency of kinase inhibitors can be highly dependent on the ATP concentration in the assay. Cellular Uptake: The compound may have poor permeability into the specific cell type being used.1. If performing biochemical assays, consider that the IC50 will be higher at higher ATP concentrations. 2. For cellular assays, ensure that the incubation time is sufficient for the compound to reach its intracellular target. 3. Consider using a cell line with known permeability to similar small molecules as a positive control.
Concern about potential toxicity in cell culture. High Concentration or Prolonged Exposure: Even with a good clinical safety profile, high concentrations or long-term exposure in vitro can lead to cytotoxicity.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. 2. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at your working concentrations. 3. Include a vehicle-only control in all experiments.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the targeted signaling pathways of this compound and a general workflow for assessing its effects.

JAK_Syk_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor γc Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Cytokine binding BCR_FcR BCR / Fc Receptor Syk Syk BCR_FcR->Syk Antigen/Antibody binding STAT STATs JAK3->STAT Phosphorylation DownstreamSyk Downstream Effectors (e.g., PLCγ, PI3K) Syk->DownstreamSyk Activation GeneExpression Gene Expression (Proliferation, Differentiation, Cytokine Release) STAT->GeneExpression Dimerization & Translocation DownstreamSyk->GeneExpression Signaling Cascade R348 This compound R348->JAK3 R348->Syk

Caption: this compound inhibits JAK3 and Syk signaling pathways.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Analysis & Interpretation Hypothesis Formulate Hypothesis Controls Select Controls (Vehicle, Unrelated Inhibitor) Hypothesis->Controls DoseResponse Determine Dose Range (Toxicity & Efficacy) Controls->DoseResponse CellTreatment Treat Cells/Animal Model with this compound DoseResponse->CellTreatment DataCollection Collect Data (e.g., Western Blot, qPCR, Flow Cytometry) CellTreatment->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpret Results in Context of On- and Potential Off-Target Effects StatisticalAnalysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General workflow for assessing this compound effects.

References

Technical Support Center: Overcoming R-348 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of R-348, a JAK3/Syk inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the potential reasons for this?

A1: this compound, like many small molecule drug candidates, may exhibit poor aqueous solubility due to its molecular structure. The issue can be attributed to several factors including:

  • High Lipophilicity: The compound may have a predominantly non-polar structure, leading to unfavorable interactions with polar water molecules.

  • Crystalline Structure: A stable crystalline lattice can require significant energy to break, hindering the dissolution process.

  • pH of the Solution: If this compound has ionizable groups, its solubility will be highly dependent on the pH of the aqueous solution.

  • Purity of the Compound: Impurities can sometimes affect the solubility of the primary compound.

Q2: What are the initial steps I should take to try and dissolve this compound?

A2: Before exploring more complex methods, start with these basic troubleshooting steps:

  • Gentle Heating: Cautiously warm the solution. Increased temperature can sometimes improve the solubility of compounds. Be mindful of the thermal stability of this compound.

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break down particle aggregates and enhance dissolution.

  • Vortexing/Stirring: Ensure adequate mixing by vortexing or continuous stirring for a sufficient period.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A3: Yes, if this compound has acidic or basic functional groups, altering the pH of the solution can significantly increase its solubility.[][2][3][4][5] For a weakly basic compound, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to determine the pKa of this compound to identify the optimal pH range for solubilization.

Q4: What are co-solvents, and can they help dissolve this compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[][6][7][8][9] They work by reducing the polarity of the solvent system, making it more favorable for lipophilic compounds like this compound. Common co-solvents used in research and pharmaceutical formulations include Dimethyl Sulfoxide (DMSO), ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

Q5: Are there any other excipients I can use to improve the solubility of this compound?

A5: Yes, several other types of excipients can be employed to enhance the aqueous solubility of this compound:

  • Surfactants: These are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.[11]

  • Lipid-based formulations: For in vivo applications, formulating this compound in a lipid-based delivery system can improve its solubility and absorption.[12][13]

Troubleshooting Guides

Problem: this compound precipitates out of solution after initial dissolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturation The initial concentration exceeds the thermodynamic solubility in the current solvent system. Try preparing a more dilute solution.
pH Shift The addition of this compound or other components may have altered the pH to a range where the compound is less soluble. Verify and adjust the pH of the final solution.
Temperature Change If the solution was heated to aid dissolution, it may precipitate upon cooling to room temperature. Consider if the experiment can be performed at a slightly elevated temperature or if a different solubilization strategy is needed.
Solvent Evaporation Over time, evaporation of a volatile co-solvent can lead to precipitation. Ensure your container is properly sealed.
Problem: The use of a co-solvent is interfering with my downstream cellular assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-solvent Toxicity Many organic solvents are toxic to cells at higher concentrations. Determine the maximum tolerable concentration of your chosen co-solvent for your specific cell line in a pilot experiment.
Interference with Assay Components The co-solvent may be interfering with the assay reagents or detection method. Run a control with just the co-solvent to assess for any background signal or inhibition.
Alternative Solubilization Methods If the co-solvent concentration cannot be reduced to a non-interfering level, consider alternative solubilization methods such as using cyclodextrins or a surfactant-based system, which are often more biocompatible.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization
  • Determine the pKa of this compound: If not available, this can be predicted using software or determined experimentally.

  • Prepare a series of buffers: Prepare a range of buffers with pH values spanning from 2 units below to 2 units above the pKa of any basic or acidic functional groups.

  • Solubility Testing: Add a known excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved compound. Collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Enhancement
  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, and PEG 400.

  • Prepare Stock Solutions: Dissolve a high concentration of this compound in each of the selected pure co-solvents.

  • Prepare Aqueous Co-solvent Mixtures: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine Solubility: Add a known excess of this compound to each co-solvent mixture and follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent to determine the most effective co-solvent and the minimum concentration required to achieve the desired solubility.

Table 1: Common Co-solvents and Their Properties

Co-solvent Typical Starting Concentration Range for Cell-based Assays Notes
Dimethyl Sulfoxide (DMSO)0.1% - 0.5% (v/v)Can be toxic to some cell lines at higher concentrations. A common solvent for initial stock solutions.
Ethanol0.1% - 1% (v/v)Generally well-tolerated by many cell lines in this range.
Polyethylene Glycol 400 (PEG 400)1% - 5% (v/v)A less toxic option compared to DMSO and ethanol for many applications.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Insolubility start This compound Fails to Dissolve in Aqueous Buffer initial_steps Initial Troubleshooting: - Gentle Heating - Sonication - Vortexing/Stirring start->initial_steps is_dissolved1 Is this compound Dissolved? initial_steps->is_dissolved1 ph_adjustment pH Adjustment: - Determine pKa - Test solubility in a pH range is_dissolved1->ph_adjustment No success This compound Solubilized is_dissolved1->success Yes is_dissolved2 Is this compound Dissolved? ph_adjustment->is_dissolved2 cosolvents Use of Co-solvents: - Screen DMSO, Ethanol, PEG 400 - Determine optimal concentration is_dissolved2->cosolvents No is_dissolved2->success Yes is_dissolved3 Is this compound Dissolved? cosolvents->is_dissolved3 other_excipients Advanced Methods: - Surfactants - Cyclodextrins - Lipid Formulations is_dissolved3->other_excipients No is_dissolved3->success Yes other_excipients->success Yes failure Consult Formulation Specialist other_excipients->failure No

Caption: Troubleshooting workflow for addressing this compound insolubility.

G cluster_1 Mechanism of Co-solvent Action water Water Molecules (High Polarity) r348 This compound (Poorly Soluble) water->r348 Poor Interaction mixed_solvent Water + Co-solvent Mixture (Reduced Polarity) water->mixed_solvent dissolved_r348 Dissolved this compound r348->dissolved_r348 cosolvent Co-solvent Molecules cosolvent->mixed_solvent mixed_solvent->dissolved_r348 Improved Interaction

Caption: How co-solvents improve the solubility of this compound.

G cluster_2 Effect of pH on Solubility of an Ionizable Compound (this compound) cluster_basic For a Weakly Basic this compound cluster_acidic For a Weakly Acidic this compound low_ph Low pH (Acidic) soluble Soluble Form (e.g., R-NH3+) low_ph->soluble insoluble2 Insoluble Form (e.g., R-COOH) low_ph->insoluble2 high_ph High pH (Basic) insoluble Insoluble Form (e.g., R-NH2) high_ph->insoluble soluble2 Soluble Form (e.g., R-COO-) high_ph->soluble2 pka pH = pKa pka->insoluble pka->soluble pka->insoluble2 pka->soluble2

Caption: Impact of pH on the solubility of ionizable this compound.

References

R-348 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-348, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the hypothetical kinase, "Kinase X," which is a critical component of the MAPK/ERK signaling pathway. By blocking the activity of Kinase X, this compound can inhibit downstream signaling and cellular proliferation in cancer cell lines where this pathway is dysregulated.[1]

Q2: What are the key parameters to consider when analyzing an this compound dose-response curve?

A2: The primary parameters to evaluate are:

  • IC50: The concentration of this compound that results in 50% inhibition of the biological response. It is a measure of the compound's potency.[2]

  • Hill Slope: This describes the steepness of the dose-response curve. A slope of 1.0 is typical for a 1:1 binding interaction, while values greater or less than 1.0 may suggest cooperativity or more complex binding events.[2][3]

  • Top and Bottom Plateaus: These represent the maximum and minimum response levels in the assay, which should correspond to the uninhibited and fully inhibited states, respectively.[2]

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. To prevent degradation and ensure consistent results, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]

Q4: What is the difference between an absolute and a relative IC50 value?

A4: An absolute IC50 is the concentration at which 50% of the maximum possible biological response is inhibited. A relative IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the fitted curve. It is important to be consistent in which value is reported and how it is calculated.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound dose-response experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the microplate.- Ensure a homogenous cell suspension and optimize seeding density.[5]- Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.- To minimize evaporation, use the maximum well volume and consider not using the outer wells of the plate.[6]
Incomplete dose-response curve (no defined top or bottom plateau) - The concentration range of this compound tested is too narrow.- Broaden the range of concentrations tested. A common practice is to use a log-fold dilution series over at least 5-7 orders of magnitude.[7]
The fitted curve is a poor match for the data points - The chosen non-linear regression model is not appropriate for the data.- Ensure you are using a four-parameter logistic (4PL) model for sigmoidal curves.[3] If the curve appears biphasic, a more complex model may be needed.[3][8]
Unexpectedly high or low Hill slope - This could indicate complex biological mechanisms such as positive or negative cooperativity.- While a Hill slope different from 1.0 can be biologically meaningful, it's important to first rule out experimental artifacts by ensuring data quality and proper normalization.[2]
U-shaped or inverted U-shaped dose-response curve - This non-monotonic response can be due to the compound having multiple targets or mechanisms of action at different concentrations.[9]- This may be a real biological effect. Consider investigating off-target effects of this compound or potential cytotoxicity at higher concentrations.[4][10]
IC50 value is not reproducible between experiments - Variability in experimental conditions (e.g., cell passage number, incubation time, reagent lots).- Degradation of the this compound stock solution.- Standardize all experimental protocols, including cell culture conditions and passage number.[4][5]- Prepare fresh aliquots of this compound from a new stock solution.[4]

Experimental Protocols

Cell-Based Assay for this compound Dose-Response Curve Generation

This protocol describes a general method for determining the IC50 of this compound in a cancer cell line using a luminescence-based cell viability assay.

Materials:

  • Cancer cell line with an active Kinase X pathway

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • White, clear-bottom 96-well microplates[11]

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)[12]

  • Microplate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Determine the optimal seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5]

    • Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution.

    • Include a vehicle control (DMSO) and a positive control for cell death.

    • Remove the medium from the cells and add the different concentrations of this compound.

    • Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate to allow for the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).[3]

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and top/bottom plateaus.[2]

Visualizations

Signaling Pathway of this compound Inhibition

R348_Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF Kinase_X Kinase X RAF->Kinase_X MEK MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Kinase_X->MEK R348 This compound R348->Kinase_X

Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Serial_Dilution 2. This compound Serial Dilution Treatment 4. Add this compound and Incubate Serial_Dilution->Treatment Cell_Seeding->Treatment Viability_Assay 5. Add Viability Reagent Treatment->Viability_Assay Read_Plate 6. Measure Luminescence Viability_Assay->Read_Plate Normalization 7. Normalize Data Read_Plate->Normalization Curve_Fitting 8. Non-linear Regression (4PL) Normalization->Curve_Fitting IC50 9. Determine IC50 Curve_Fitting->IC50

Caption: A generalized experimental workflow for dose-response analysis.[2]

References

Technical Support Center: Troubleshooting R-348 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using the Aurora B kinase inhibitor, R-348 (also known as ABT-348). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a potent, ATP-competitive multitargeted kinase inhibitor with high selectivity for Aurora B kinase.[1][2] Aurora B is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC), which regulates critical mitotic events.[3] The primary mechanism of action of this compound is the inhibition of Aurora B's kinase activity. This disruption of Aurora B function leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately results in the induction of polyploidy (cells with more than the normal number of chromosome sets), cell cycle arrest, and apoptosis in rapidly dividing cells.[1][4] A key biomarker for assessing this compound's activity in cells is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10), a direct substrate of Aurora B.[1][5]

Q2: What are the expected phenotypic effects of this compound treatment on cancer cell lines?

A2: Treatment of sensitive cancer cell lines with this compound is expected to produce several distinct phenotypic changes:

  • Inhibition of Cell Proliferation: this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2]

  • Induction of Polyploidy: Due to the failure of cytokinesis, cells treated with this compound will often become enlarged and contain multiple nuclei or a single large nucleus with a DNA content of 8N or greater.[1][6][7]

  • G2/M Cell Cycle Arrest: While Aurora B inhibition can lead to a G2/M arrest, a more prominent feature is the accumulation of polyploid cells.[4]

  • Induction of Apoptosis: Prolonged treatment with this compound can lead to programmed cell death (apoptosis).[4]

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically supplied as a solid. For cell culture use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced toxicity.[8]

Troubleshooting Guide

Issue 1: this compound shows little to no effect on my cell line's viability.

Possible Cause Suggested Solution
1. Suboptimal Drug Concentration Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50 values in other cell lines as a starting point.
2. Insufficient Treatment Duration The cytotoxic effects of this compound may require longer exposure. Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment time.
3. Cell Line Resistance Some cell lines may be intrinsically resistant to Aurora B inhibitors. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Consider testing this compound on a known sensitive cell line (e.g., MV4-11, HCT116) as a positive control.
4. Inactive Compound Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of your this compound stock by performing a Western blot for phospho-histone H3 (Ser10) in a sensitive cell line. A decrease in pHH3 (Ser10) levels upon treatment indicates active compound.
5. High Serum Concentration in Media High concentrations of serum in the cell culture media can sometimes interfere with the activity of small molecule inhibitors. Consider performing experiments in media with a lower serum concentration (e.g., 1-5%) or in serum-free media, if your cell line can tolerate it. Ensure your vehicle control is also tested under these conditions.

Issue 2: I am not observing the expected increase in polyploidy after this compound treatment.

Possible Cause Suggested Solution
1. Inappropriate Assay Timing Polyploidy develops over time as cells attempt to divide in the presence of the inhibitor. Assess DNA content at later time points (e.g., 48-72 hours) using flow cytometry with propidium (B1200493) iodide staining.
2. Cell Line-Specific Response The extent of polyploidy can vary between cell lines. Some cell lines may undergo apoptosis more readily than becoming polyploid. Analyze for markers of apoptosis (e.g., Annexin V staining, cleaved caspase-3) in parallel with your polyploidy assessment.
3. Incorrect Drug Concentration The concentration of this compound can influence the cellular outcome. Very high concentrations might induce rapid apoptosis, preventing cells from progressing to a polyploid state. Perform a dose-response analysis and assess polyploidy at concentrations around the IC50 value.
4. p53 Status of the Cell Line The p53 status of your cell line can influence the response to Aurora B inhibition. While polyploidy can be induced regardless of p53 status, p53-proficient cells may be more prone to a G1 arrest after a failed mitosis, which could limit the extent of endoreduplication.[9]

Issue 3: I am having trouble confirming target engagement (inhibition of Histone H3 phosphorylation).

Possible Cause Suggested Solution
1. Inadequate Lysis Buffer or Protocol Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Use a well-established protocol for whole-cell lysate preparation.
2. Poor Antibody Quality Use a validated antibody specific for phospho-histone H3 (Ser10). Check the antibody datasheet for recommended applications (e.g., Western blot, flow cytometry) and dilutions. Run a positive control, such as lysates from cells arrested in mitosis (e.g., using nocodazole), where pHH3 (Ser10) levels are high.
3. Incorrect Timing of Sample Collection The inhibition of histone H3 phosphorylation can be a rapid event. Collect cell lysates at early time points (e.g., 1, 4, 8, and 24 hours) after this compound treatment to capture the dynamics of target inhibition.
4. Low Basal Levels of Phospho-Histone H3 In an asynchronous cell population, only a small fraction of cells will be in mitosis and thus have high levels of pHH3 (Ser10). To increase the basal signal, you can synchronize your cells in G2/M phase using agents like nocodazole (B1683961) before adding this compound. This will enrich the population of cells with high pHH3 (Ser10) levels, making the inhibitory effect of this compound more apparent.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound (ABT-348)

KinaseIC50 (nM)
Aurora A120
Aurora B7
Aurora C1
VEGFR11
VEGFR22
FLT31
CSF1R3
PDGFRα11
PDGFRβ13
c-Kit20

Data compiled from Cayman Chemical product information sheet.[10]

Table 2: Anti-proliferative Activity of this compound (ABT-348) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia (AML)0.3
SUP-B15Acute Lymphocytic Leukemia (ALL)4
H1299Non-Small Cell Lung Cancer (NSCLC)2
SEMAcute Lymphoblastic Leukemia1
K562Chronic Myeloid Leukemia (CML)103
HCT-15Colon Carcinoma6
SW620Colorectal Adenocarcinoma6
H460Large Cell Lung Cancer2

Data compiled from Cayman Chemical and MedChemExpress product information sheets.[10][11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and wells with medium only (no cells) for background measurement.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average background absorbance from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)

Objective: To assess the inhibition of Aurora B kinase activity by this compound by measuring the phosphorylation of its substrate, Histone H3.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-histone H3 (Ser10) and mouse or rabbit anti-total histone H3 or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-histone H3 (Ser10) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total histone H3 or a loading control like β-actin to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-histone H3 signal to the total histone H3 or loading control signal.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution and to quantify the induction of polyploidy.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to analyze the percentages of cells in G1, S, and G2/M phases. Quantify the polyploid population (cells with >4N DNA content) and the sub-G1 population (indicative of apoptosis).

Visualizations

R348_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Failure Cytokinesis Failure Aurora_B Aurora B Kinase Aurora_B->Cytokinesis Regulates INCENP INCENP Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_B->Cytokinesis_Failure Inhibition leads to Survivin Survivin Borealin Borealin R348 This compound R348->Aurora_B Inhibition pHH3 p-Histone H3 (Ser10) (Chromosome Condensation) Histone_H3->pHH3 Polyploidy Polyploidy (>4N DNA) Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and causing cytokinesis failure, leading to polyploidy and apoptosis.

R348_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Start Seed Cells Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Target Western Blot (p-Histone H3) Treatment->Target Phenotype Flow Cytometry (Cell Cycle/Polyploidy) Treatment->Phenotype IC50 Calculate IC50 Viability->IC50 Target_Mod Quantify Target Inhibition Target->Target_Mod Cell_Cycle_Analysis Analyze Cell Cycle & Polyploidy Phenotype->Cell_Cycle_Analysis Conclusion Draw Conclusions on Efficacy IC50->Conclusion Target_Mod->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: A general workflow for assessing the efficacy of this compound in cell culture experiments.

R348_Troubleshooting_Tree Start Start: No/Low Efficacy Observed Check_Conc Is the this compound concentration range appropriate? Start->Check_Conc Check_Time Is the treatment duration sufficient? Check_Conc->Check_Time Yes Optimize_Conc Action: Perform broad dose-response Check_Conc->Optimize_Conc No Check_Target Is the target (p-Histone H3) inhibited? Check_Time->Check_Target Yes Optimize_Time Action: Perform time-course experiment Check_Time->Optimize_Time No Check_Control Is the positive control cell line responding? Check_Target->Check_Control Yes Troubleshoot_WB Action: Troubleshoot Western Blot protocol (See Guide) Check_Target->Troubleshoot_WB No Consider_Resistance Conclusion: Cell line may be resistant Check_Control->Consider_Resistance Yes Check_Compound Action: Verify compound integrity/ activity Check_Control->Check_Compound No Optimize_Conc->Check_Time Optimize_Time->Check_Target Troubleshoot_WB->Check_Control

Caption: A decision tree for troubleshooting common issues with this compound efficacy in cell culture.

References

Long-term stability of R-348 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is for a hypothetical compound, "R-348," a novel kinase inhibitor, as a means to illustrate the format of a technical support guide. Currently, there is no publicly available, specific long-term stability data for a single, clearly defined chemical entity designated as "this compound." The following data, protocols, and guides are based on general principles of small molecule stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in a solid state?

For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, avoid exposure to light and moisture.

Q2: How should I prepare solutions of this compound for my experiments?

This compound is soluble in various organic solvents such as DMSO, ethanol, and DMF. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Please refer to the Certificate of Analysis for lot-specific solubility information.

Q3: What is the expected long-term stability of this compound in different solvents?

The long-term stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For detailed information, please refer to the quantitative data presented in the tables below. As a general guideline, storing solutions at -80°C will provide the best stability.

Q4: Are there any known incompatibilities for this compound in solution?

Yes, this compound should not be stored in solutions containing strong oxidizing agents, strong acids, or strong bases, as these can lead to degradation.[1]

Q5: How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your specific experimental conditions, it is recommended to perform a stability study. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide. Key analytical techniques for assessing stability include High-Performance Liquid Chromatography (HPLC) to monitor the purity and degradation products.[2]

Troubleshooting Guide

Issue 1: I am observing a loss of activity of this compound in my cell-based assays.

  • Potential Cause 1: Compound Degradation. this compound may be degrading in your cell culture medium over the course of the experiment.

    • Solution: Prepare fresh solutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific medium at 37°C.

  • Potential Cause 2: Adsorption to Plastics. Small molecules can sometimes adsorb to the plasticware used for experiments.

    • Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes for the preparation and storage of this compound solutions.

Issue 2: I am seeing extra peaks in my HPLC analysis of an aged this compound solution.

  • Potential Cause: Degradation Products. The additional peaks likely represent degradation products of this compound.

    • Solution: Compare the chromatogram of the aged solution to a freshly prepared standard. If new peaks are present, this confirms degradation. It is recommended to use fresh solutions for your experiments. Mass spectrometry can be used to identify the chemical structure of these degradation byproducts.[2]

Quantitative Data Summary

The following tables summarize the long-term stability of a 10 mM solution of this compound in DMSO and a 100 µM solution in PBS (pH 7.4) at various storage temperatures. The percentage of the initial concentration of this compound remaining was determined by HPLC.

Table 1: Long-Term Stability of 10 mM this compound in DMSO

Storage Temperature1 Month3 Months6 Months12 Months
Room Temperature (25°C)98.2%95.1%88.7%75.4%
4°C99.5%98.9%97.8%96.2%
-20°C>99.9%99.8%99.6%99.1%
-80°C>99.9%>99.9%>99.9%99.8%

Table 2: Long-Term Stability of 100 µM this compound in PBS (pH 7.4)

Storage Temperature1 Day7 Days14 Days30 Days
37°C97.3%85.1%72.4%55.9%
Room Temperature (25°C)99.1%96.5%92.8%87.3%
4°C99.8%99.2%98.5%97.1%
-20°C>99.9%99.6%99.3%98.8%

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time at different temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other solvent of choice)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • LC-MS system (for degradation product identification)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Low-adhesion polypropylene vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired buffer (e.g., PBS) to the final working concentration (e.g., 100 µM).

  • Sample Aliquoting and Storage:

    • Aliquot the working solutions into multiple polypropylene vials for each storage condition to be tested (e.g., 37°C, 25°C, 4°C, -20°C, -80°C).

    • Ensure each vial is tightly sealed.

  • Time-Point Analysis:

    • At designated time points (e.g., Day 0, Day 1, Day 7, Day 14, 1 Month, 3 Months, etc.), retrieve one vial from each storage condition.

    • Allow the samples to equilibrate to room temperature.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • The method should be able to separate this compound from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates R348 This compound R348->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.

Experimental_Workflow start Start: Solid this compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solutions (e.g., 100 µM in PBS) prepare_stock->prepare_working aliquot Aliquot Samples into Vials prepare_working->aliquot storage Store at Different Temperatures (37°C, 25°C, 4°C, -20°C, -80°C) aliquot->storage timepoint Retrieve Samples at Defined Time Points storage->timepoint hplc HPLC Analysis timepoint->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis end End: Stability Profile data_analysis->end Troubleshooting_Guide issue Issue: Loss of this compound Activity in Cell-Based Assay cause1 Potential Cause 1: Compound Degradation issue->cause1 cause2 Potential Cause 2: Adsorption to Plastics issue->cause2 solution1 Solution: Prepare Fresh Solutions Perform Time-Course Stability cause1->solution1 solution2 Solution: Use Low-Adhesion Plasticware Use Polypropylene Tubes cause2->solution2

References

Technical Support Center: Minimizing R-348 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "R-348" has been associated with multiple investigational compounds. This technical support center focuses on ABT-348 (Ilorasertib) , a multi-kinase inhibitor targeting Aurora, VEGFR, and PDGF kinases. The information provided is based on publicly available data from preclinical efficacy studies and clinical trials. Detailed preclinical toxicology reports for ABT-348 are not publicly available; therefore, some guidance is extrapolated from its known mechanisms of action and clinical adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ABT-348 (Ilorasertib) and how does it relate to potential toxicity?

A1: ABT-348 is a potent, ATP-competitive inhibitor of Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its anti-tumor activity is primarily linked to the inhibition of Aurora kinases, leading to defects in mitosis and subsequent cell death in rapidly dividing tumor cells.[3] However, its inhibition of VEGFR and PDGFR is associated with anti-angiogenic effects, which can also contribute to off-target toxicities. Toxicities observed in clinical trials, such as hypertension, are likely related to VEGFR inhibition.[4][5]

Q2: What are the expected signs of toxicity in animal models treated with ABT-348?

A2: Based on the mechanism of action and clinical data, researchers should monitor for the following potential signs of toxicity in animal models:

  • General Health: Lethargy, ruffled fur, hunched posture, and anorexia (loss of appetite).[4]

  • Body Weight: Significant body weight loss is a common indicator of toxicity.

  • Cardiovascular Effects: While difficult to measure continuously in all models, effects related to VEGFR inhibition, such as hypertension, may occur.[4][5] In rodent models, this can sometimes manifest as changes in kidney or heart tissue upon histopathological examination.

  • Gastrointestinal Issues: Diarrhea or constipation may be observed.

  • Hematological Effects: As Aurora kinases are involved in cell division, effects on hematopoietic progenitor cells in the bone marrow are possible, potentially leading to cytopenias with prolonged dosing.

Q3: Are there established dose-limiting toxicities (DLTs) for ABT-348 in common animal models?

A3: Specific DLTs from formal preclinical toxicology studies are not widely published. However, in a phase 1 clinical trial, dose-limiting toxicities were primarily associated with VEGFR inhibition.[2][4] The most frequent treatment-emergent adverse events in humans were fatigue (48%), anorexia (34%), and hypertension (34%).[4][5] Researchers should assume that similar on-target, off-tumor toxicities may be dose-limiting in animal models. It is crucial to conduct a maximum tolerated dose (MTD) study in the specific animal model and strain being used before initiating large-scale efficacy experiments.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or rapid weight loss (>15%) after initiating treatment.

Potential Cause Troubleshooting Step
Dose is too high for the specific animal strain/model. 1. Immediately cease dosing in the affected cohort. 2. Review the literature for established MTDs in similar models. If none are available, perform a dose-range-finding study starting at a lower dose. 3. Consider a less frequent dosing schedule (e.g., once weekly instead of daily).[1]
Vehicle-related toxicity. 1. Dose a control group of animals with the vehicle alone to rule out toxicity from the formulation. 2. Ensure the vehicle is appropriate for the route of administration and is well-tolerated.
Compounding error. 1. Verify the calculations for the drug formulation. 2. If possible, analytically confirm the concentration of the dosing solution.

Issue 2: Animals show signs of lethargy and anorexia, but tumor growth is also inhibited.

Potential Cause Troubleshooting Step
On-target, off-tumor toxicity. 1. This may represent the upper limit of the therapeutic window. Record these clinical signs as toxicity endpoints. 2. Consider reducing the dose to a level that maintains anti-tumor activity while minimizing adverse effects.[1] 3. Implement supportive care measures as approved by the institutional animal care and use committee (IACUC), such as providing supplemental hydration or palatable, high-calorie food.
Dehydration secondary to treatment. 1. Ensure easy access to water. 2. Monitor for signs of dehydration (e.g., skin tenting). Provide fluid support (e.g., subcutaneous saline) as per institutional guidelines.

Data Presentation: Dosing and Effects of ABT-348

Table 1: Summary of ABT-348 (Ilorasertib) Doses and Observed Effects

Context Species/Model Dose(s) Route Observed Effects Reference
Preclinical EfficacySCID Mice (MV-4-11 Xenograft)6.25, 12.5, 25 mg/kgp.o.Tumor Growth Inhibition (80-94%)[1]
Preclinical EfficacySCID Mice (SKM-1 Xenograft)6.25, 12.5, 25 mg/kgp.o.Tumor Growth Inhibition (38-80%)[1]
Preclinical EfficacyMouse20 mg/kg (once weekly)p.o.Anti-tumor activity[1]
Phase 1 Clinical TrialHuman (Advanced Solid Tumors)10-180 mg (once daily)p.o.Frequent Adverse Events: Fatigue, Anorexia, Hypertension[4][5]
Phase 1 Clinical TrialHuman (Advanced Solid Tumors)40-340 mg (twice daily)p.o.DLTs related to VEGFR inhibition[4]

Experimental Protocols

Protocol: Murine Xenograft Model for Efficacy and Tolerability Assessment of ABT-348

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: Human tumor cell line of interest (e.g., MV-4-11 acute myeloid leukemia).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Formulation:

    • Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Prepare ABT-348 dosing solutions by suspending the compound in the vehicle to achieve the desired concentrations (e.g., for doses of 10, 20, and 40 mg/kg at a dosing volume of 10 mL/kg).

  • Drug Administration: Administer ABT-348 or vehicle orally (p.o.) via gavage once daily for 21 consecutive days.

  • Toxicity Monitoring:

    • Record body weights 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (activity level, posture, fur condition, signs of pain or distress).

    • Define toxicity endpoints, such as >20% body weight loss or severe, unrelieved distress, requiring euthanasia.

  • Efficacy Endpoint: The primary efficacy endpoint is tumor growth inhibition. The study is terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm^3) or after a predetermined duration.

  • Data Analysis: Compare the mean tumor volumes and body weights between treated and control groups. Calculate the percentage of tumor growth inhibition.

Visualizations

Preclinical_Workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_endpoint Endpoint & Analysis Acclimatization Animal Acclimatization (≥ 7 days) Implantation Tumor Cell Implantation Acclimatization->Implantation CellCulture Tumor Cell Culture & Expansion CellCulture->Implantation TumorMonitoring Tumor Growth Monitoring Implantation->TumorMonitoring Randomization Randomization into Groups TumorMonitoring->Randomization Treatment Treatment Initiation (ABT-348 or Vehicle) Randomization->Treatment ToxicityCheck Daily Toxicity Monitoring (Weight, Clinical Signs) Treatment->ToxicityCheck EfficacyCheck Tumor Volume Measurement (2-3x / week) Treatment->EfficacyCheck ToxicityCheck->Treatment Continue if Tolerated Endpoint Study Endpoint Reached ToxicityCheck->Endpoint Adverse Event Endpoint EfficacyCheck->Treatment EfficacyCheck->Endpoint Tumor Size Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Analysis Data Analysis Necropsy->Analysis

References

R-348 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility when working with the pyruvate (B1213749) kinase (PK) activator, R-348 (also known as AG-348 or Mitapivat).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AG-348/Mitapivat) and what is its primary mechanism of action?

This compound (AG-348/Mitapivat) is a first-in-class, orally available, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It specifically targets the red blood cell isoform of pyruvate kinase (PK-R).[3] Mitapivat (B609056) binds to a distinct pocket on the PK-R tetramer at the dimer-dimer interface, separate from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[2][4][5] This binding stabilizes the active R-state conformation of the enzyme, enhancing its catalytic activity.[4][5][6] The primary therapeutic goal of Mitapivat is to increase adenosine (B11128) triphosphate (ATP) production in red blood cells, which improves their lifespan and reduces hemolysis in conditions like pyruvate kinase deficiency.[2][6]

Q2: What are the recommended solvents and storage conditions for Mitapivat?

Mitapivat is soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8][9] For in vitro experiments, it is recommended to prepare fresh dilutions from a DMSO stock immediately before each use to avoid precipitation.[1] The solid form of Mitapivat should be stored at -20°C for long-term stability, where it can be stable for at least three years.[8] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year; however, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Q3: Can Mitapivat induce cytotoxicity in cell-based assays?

While Mitapivat is designed to enhance cellular energy metabolism, it can exhibit cytotoxicity, particularly at higher concentrations.[6] Cases of hepatocellular injury have been observed in patients treated with doses higher than those recommended for PK deficiency.[6][10] Therefore, it is crucial to perform a dose-response study to determine the optimal non-toxic working concentration for your specific cell line.[6]

Q4: Are there any known off-target effects of Mitapivat?

Mitapivat is known to be a mild-to-moderate inhibitor of the aromatase enzyme (CYP19A1).[1][6] This off-target effect should be considered when working with hormone-sensitive cell lines or in experimental models where hormonal changes could confound the results.[1][6]

Troubleshooting Guides

In Vitro Experimentation

Problem 1: No or low response to Mitapivat treatment (e.g., no significant increase in PK activity or ATP levels).

Potential Cause Troubleshooting Steps
Cell line has non-responsive PKLR mutations Sequence the PKLR gene of your cell line to identify specific mutations. Some mutations may result in a truncated or unstable PK protein that cannot be activated by Mitapivat.[11] Choose a cell line known to have responsive missense mutations if possible.[11]
Low baseline PK-R protein levels Quantify the baseline PK-R protein levels in your cell line using methods like Western blot or ELISA. The effect of Mitapivat is dependent on the presence of the PK-R protein.[4][12][13][14] Consider selecting a cell line with higher endogenous PK-R expression.[11]
Sub-optimal drug concentration Perform a dose-response experiment to determine the optimal concentration of Mitapivat for your specific cell line and assay.[6][11]
Compound precipitation Mitapivat has limited solubility in aqueous solutions. Ensure the final concentration in the assay buffer does not exceed its solubility limit and visually inspect for any precipitation. Prepare fresh working solutions from a DMSO stock for each experiment.[1]
Incorrect assay conditions Pyruvate kinase assays are temperature-sensitive; ensure the assay buffer is at the recommended temperature (e.g., 25°C) before initiating the reaction.[1] Verify that the concentrations of substrates (e.g., phosphoenolpyruvate, ADP) and coupling enzymes (e.g., lactate (B86563) dehydrogenase) are not rate-limiting.[1]
Sample degradation Keep cell lysates on ice to prevent protein degradation. Avoid multiple freeze-thaw cycles of samples and reagents.[1]

Problem 2: High variability in measurements between replicates.

Potential Cause Troubleshooting Steps
Inconsistent cell numbers Ensure equal numbers of cells are seeded in each well. Normalize measurements (e.g., ATP levels) to total protein concentration or cell count for each sample.[1]
Incomplete cell lysis Incomplete cell lysis can lead to an underestimation of intracellular components. Optimize your lysis procedure to ensure complete cell disruption.[1]
Assay interference If using metabolic assays like MTT, be aware that Mitapivat's effect on cellular metabolism could interfere with the assay readout. Use a non-metabolic viability assay (e.g., Trypan Blue exclusion) to confirm cytotoxicity.[6]
Animal Studies

Problem: High variability in response to Mitapivat in animal models.

Potential Cause Troubleshooting Steps
Genetic background of the animal model Be aware that the baseline hematological parameters and metabolic state can vary between different mouse strains. For example, in the Townes sickle cell disease mouse model, baseline PK-R protein and ATP levels are higher than in control mice.[15][16]
Drug formulation and administration Ensure consistent and accurate oral gavage technique. For dietary administration, ensure homogenous mixing of the compound in the feed and monitor food intake to ensure consistent dosing.
Environmental factors Standardize housing conditions, diet, and light-dark cycles, as these can influence animal metabolism and response to treatment.
Timing of sample collection Pharmacokinetic and pharmacodynamic effects are time-dependent. Standardize the timing of blood and tissue collection relative to the last dose of Mitapivat.

Data Presentation

Table 1: Summary of Mitapivat (AG-348) Effects in Ex Vivo and In Vitro Studies

System Parameter Observed Effect Reference
Red Blood Cells from PK-Deficient PatientsPK ActivityMean increase of 1.8-fold (range: 1.2-3.4)[12][13][14]
Red Blood Cells from PK-Deficient PatientsATP LevelsMean increase of 1.5-fold (range: 1.0-2.2)[12][13][14]
Red Blood Cells from Healthy DonorsATP LevelsAverage increase of 60% over DMSO control (AC₅₀ of 10.9 ± 7 nM)[17]
Recombinant PK-RPK Activity~2.5-fold increase over DMSO control (AC₅₀ of 62 nM)[9]

Table 2: Summary of Mitapivat (AG-348) Effects in a Phase 3 Clinical Trial (ACTIVATE)

Parameter Mitapivat Group Placebo Group Reference
Hemoglobin Response (≥1.5 g/dL increase)40% of patients0% of patients[18][19]
Average Change in Hemoglobin+1.62 g/dL-0.15 g/dL[20]
Clinically Relevant Hemoglobin Response (≥1.0 g/dL increase)62.5% of patientsN/A[18]

Experimental Protocols

1. Ex Vivo Treatment of Red Blood Cells with Mitapivat

  • Objective: To assess the effect of Mitapivat on PK activity and ATP levels in red blood cells (RBCs).

  • Methodology:

    • Isolate RBCs from whole blood by centrifugation and removal of plasma and buffy coat.

    • Wash the purified RBCs with a suitable buffer (e.g., phosphate-buffered saline).

    • Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (or DMSO as a vehicle control) in a buffer containing glucose, adenine, and mannitol.[13][21]

    • After the desired incubation period (e.g., 6 or 24 hours), lyse the RBCs.[4][5]

    • Measure PK activity using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.[21]

    • Measure ATP levels using a luciferase-based luminescence assay (e.g., CellTiter-Glo®).[13][21]

2. In Vivo Efficacy Study in a Mouse Model of β-thalassemia

  • Objective: To evaluate the effect of Mitapivat on anemia and hemolysis in a relevant animal model.

  • Methodology:

    • Use a validated mouse model, such as the Hbbth3/+ mouse model for β-thalassemia intermedia.[3][22]

    • Administer Mitapivat (e.g., 50 mg/kg, twice daily) or vehicle control via oral gavage for a specified treatment period (e.g., 21 days).[3][9]

    • Collect blood samples at baseline and at the end of the study for complete blood count (CBC) analysis to measure hemoglobin, mean corpuscular volume (MCV), and reticulocyte count.[3]

    • Measure markers of hemolysis in the plasma, such as bilirubin (B190676) and lactate dehydrogenase.[22]

    • Assess ineffective erythropoiesis by flow cytometry of bone marrow and spleen cells.[3]

Mandatory Visualizations

Mitapivat_Signaling_Pathway cluster_glycolysis Glycolytic Pathway in Red Blood Cell cluster_regulation PK-R Regulation PEP PEP Pyruvate Pyruvate PEP->Pyruvate PK-R ATP ATP Pyruvate->ATP Generates 2,3-DPG 2,3-DPG Upstream_Metabolites Upstream Metabolites Upstream_Metabolites->PEP Glycolysis Upstream_Metabolites->2,3-DPG Rapoport-Luebering Shunt PKR_Inactive PK-R (T-state, Inactive) PKR_Active PK-R (R-state, Active) PKR_Inactive->PKR_Active Activation PKR_Active->PEP Catalyzes PKR_Active->2,3-DPG Reduces Upstream Metabolites Mitapivat Mitapivat (AG-348) Mitapivat->PKR_Active Allosteric Activation (Stabilizes R-state)

Caption: Signaling pathway of Mitapivat (AG-348) in red blood cells.

Mitapivat_Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment (Animal Model) Cell_Culture Cell Culture (e.g., K562, HEL) or Isolated RBCs Treatment Mitapivat Treatment (Dose-response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis PK_Assay PK Activity Assay Lysis->PK_Assay ATP_Assay ATP Measurement Assay Lysis->ATP_Assay Metabolomics Metabolomics (e.g., 2,3-DPG levels) Lysis->Metabolomics Data_Analysis Data Analysis and Reproducibility Assessment PK_Assay->Data_Analysis Data Interpretation ATP_Assay->Data_Analysis Metabolomics->Data_Analysis Animal_Model Animal Model (e.g., β-thalassemia mouse) Dosing Oral Dosing with Mitapivat Animal_Model->Dosing Blood_Collection Blood Sample Collection (Baseline and Post-treatment) Dosing->Blood_Collection Tissue_Analysis Tissue Analysis (Spleen, Bone Marrow) Dosing->Tissue_Analysis CBC Complete Blood Count (Hemoglobin, Reticulocytes) Blood_Collection->CBC Biomarkers Hemolysis Biomarkers (Bilirubin, LDH) Blood_Collection->Biomarkers CBC->Data_Analysis Biomarkers->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for assessing Mitapivat efficacy.

References

Unexpected results with R-348 treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected results that may be encountered during experiments with R-348 and similar compounds. Please ensure you have identified the correct compound for your research, as "this compound" may refer to different molecules in scientific literature.

Section 1: this compound (JAK3/Syk Inhibitor - Rigel Pharmaceuticals)

This section addresses the unexpected clinical trial outcome of this compound, a potent inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), investigated for autoimmune disorders.

Troubleshooting Guide: Unexpected Lack of Efficacy in Clinical Trials

Q1: Our clinical trial with an this compound analogue for dry eye disease failed to meet its primary and secondary endpoints. What could be the potential reasons?

A1: The failure of this compound in a Phase 2 clinical study for dry eye disease, where it did not meet primary and secondary endpoints, highlights several critical considerations for researchers working with similar JAK/Syk inhibitors.[1][2] Potential reasons for such an outcome can be multifaceted:

  • Inadequate Target Engagement: Was there confirmation that the drug reached the target tissue at a sufficient concentration to inhibit JAK3 and Syk effectively?

  • Complex Disease Pathology: The pathophysiology of dry eye disease is complex and may involve pathways not significantly modulated by JAK/Syk inhibition. The inflammatory cascade in your patient population might be driven by targets other than those inhibited by your compound.

  • Patient Population Heterogeneity: Was the patient population stratified based on biomarkers that would predict a response to a JAK/Syk inhibitor? It's possible that only a subset of patients would benefit from this mechanism of action.

  • Endpoint Selection: The chosen primary and secondary endpoints, such as changes in corneal fluorescein (B123965) staining, conjunctival staining, tear production, and dry eye symptom scores, may not have been sensitive enough to detect the therapeutic effect of your compound within the study duration.[1]

  • Drug Delivery: For topical administration, such as the eye drop formulation of this compound, inadequate penetration to the site of inflammation could be a significant factor.[1]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

  • Objective: To determine the inhibitory activity of a compound against JAK3 and Syk kinases.

  • Methodology:

    • Utilize a recombinant human JAK3 or Syk enzyme.

    • Prepare a reaction buffer containing ATP and a suitable substrate peptide.

    • Incubate the enzyme with varying concentrations of the test compound (e.g., your this compound analogue).

    • Initiate the kinase reaction by adding the ATP/substrate mix.

    • After a defined incubation period, stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

Signaling Pathway Diagram

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates R348 This compound R348->JAK Inhibits STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Section 2: AG-348 (Pyruvate Kinase Activator - Agios Pharmaceuticals)

This section addresses potential unexpected results for researchers working with AG-348 (Mitapivat), a first-in-class allosteric activator of pyruvate (B1213749) kinase (PK-R). While often cited as AG-348 in literature, confusion with other "this compound" compounds is possible.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the activation of mutant PK-R enzymes with AG-348 in our cellular assays. Why might this be?

A1: AG-348 is a potent allosteric activator of wild-type and various mutant PK-R enzymes.[3] However, the extent of activation can depend on the specific mutation. Some mutations may affect the stability of the enzyme or its ability to adopt the active R-state, even in the presence of an activator.[4] It is crucial to characterize the baseline activity and stability of each mutant enzyme you are studying.

Q2: We have detected off-target effects in our cell-based assays at higher concentrations of AG-348. Is this expected?

A2: While AG-348 is designed to be a specific activator of PK-R, high concentrations of any small molecule can lead to off-target effects in cellular systems. It is recommended to perform dose-response experiments to determine the optimal concentration range for PK-R activation without inducing confounding off-target effects.

Q3: Are there any known unexpected in vivo metabolic changes associated with AG-348 treatment?

A3: Yes, in vivo studies have shown that activation of PK-R by AG-348 can lead to significant changes in red blood cell metabolism. These include an increase in ATP levels and a corresponding decrease in the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG).[4] These are the intended pharmacological effects but might be considered unexpected if the primary focus of the experiment is on a different metabolic pathway.

Data Presentation

Table 1: In Vivo Metabolic Changes in Red Blood Cells with AG-348 Treatment

MetaboliteChange with AG-348 TreatmentReference
ATP~40% increase in AUC0-12 hrs[4]
2,3-DPG~20% decrease[4]

Experimental Workflow Diagram

AG348_Workflow cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Study Patient_RBCs Patient Red Blood Cells (RBCs) Incubate Incubate with AG-348 Patient_RBCs->Incubate Metabolite_Analysis Metabolite Analysis (ATP, 2,3-DPG) Incubate->Metabolite_Analysis PK_Activity PK Activity Assay Incubate->PK_Activity Animal_Model Animal Model of PK Deficiency Oral_Admin Oral Administration of AG-348 Animal_Model->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Pharmacokinetics Pharmacokinetic Analysis Blood_Sampling->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (Metabolites) Blood_Sampling->Pharmacodynamics

Caption: Experimental workflow for evaluating the effect of AG-348.

References

Optimizing R-348 concentration for T-cell suppression

Author: BenchChem Technical Support Team. Date: December 2025

R-348 Technical Support Center

Welcome to the technical support resource for this compound, a potent and selective inhibitor of the JAK3 signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for effective T-cell suppression in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3). In T-cells, JAK3 is critical for signal transduction from common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By binding to the ATP-binding site of JAK3, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). This blockade disrupts the downstream signaling cascade that leads to T-cell proliferation, differentiation, and survival.

cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus JAK3 JAK3 STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_P p-STAT5 Gene Gene Expression (e.g., Proliferation, Survival) STAT5_P->Gene Dimerizes & Translocates R348 This compound R348->JAK3 Inhibits Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Receptor->JAK3 Activates

Caption: this compound inhibits the JAK3-STAT5 signaling pathway in T-cells.

Q2: What is the recommended starting concentration range for in vitro T-cell suppression assays?

A2: For initial experiments, we recommend a dose-response study ranging from 1 nM to 1000 nM. The half-maximal inhibitory concentration (IC50) for this compound on activated human CD4+ T-cell proliferation is typically observed between 25 nM and 75 nM. However, the optimal concentration can vary based on the specific cell type, stimulation method, and assay duration.

Table 1: this compound Dose-Response Data on T-Cell Proliferation

This compound Concentration (nM)% Inhibition of Proliferation (Mean ± SD)
15.2 ± 1.1
1028.6 ± 3.5
50 54.1 ± 4.2 (IC50)
10085.3 ± 2.9
50096.7 ± 1.8
100098.9 ± 0.9
Data derived from a 72-hour CFSE-based proliferation assay using anti-CD3/CD28 stimulated human CD4+ T-cells.

Q3: How should I assess the cytotoxicity of this compound?

A3: It is crucial to distinguish between immunosuppression and cytotoxicity. We recommend running a parallel cytotoxicity assay using a method such as Propidium Iodide (PI) or Annexin V staining with flow cytometry, or a colorimetric assay like LDH release. This compound generally exhibits low cytotoxicity in the effective dose range, with a half-maximal cytotoxic concentration (CC50) significantly higher than its IC50.

Table 2: Cytotoxicity Profile of this compound on Activated T-Cells

This compound Concentration (nM)% Cell Viability (Mean ± SD)
10099.1 ± 0.8
50097.5 ± 1.3
100095.2 ± 2.1
500088.4 ± 3.5
10000 75.0 ± 4.0
25000 48.9 ± 5.1 (CC50)
Data from a 72-hour incubation followed by Annexin V/PI staining.

Troubleshooting Guide

Q: I am not observing the expected T-cell suppression with this compound. What are potential causes?

A: This issue can arise from several factors related to the compound, cell culture conditions, or the assay itself. Follow this logical workflow to diagnose the problem.

start No T-Cell Suppression Observed check_sol Is this compound fully dissolved in DMSO stock? start->check_sol check_dil Was the final DMSO concentration <0.1%? check_sol->check_dil Yes sol_no Prepare fresh stock. Use sonication if needed. check_sol->sol_no No check_act Were T-cells properly activated? check_dil->check_act Yes dil_no High DMSO is toxic. Adjust dilution scheme. check_dil->dil_no No check_via Is the viability of control cells >90%? check_act->check_via Yes act_no Verify stimulation reagents (e.g., anti-CD3/CD28). check_act->act_no No via_no Optimize cell culture conditions before assay. check_via->via_no No end Contact Technical Support check_via->end Yes

Caption: Troubleshooting flowchart for lack of T-cell suppression.

Q: I am observing high levels of T-cell death even at low concentrations of this compound. How can I mitigate this?

A: Unusually high cytotoxicity can indicate an issue with either the compound handling or the health of the cells.

  • Confirm CC50: First, ensure your observed cytotoxicity aligns with the expected values in Table 2.

  • Cell Health: Use only healthy, log-phase T-cells for your experiments. Stressed cells are more susceptible to drug-induced apoptosis.

  • Incubation Time: Consider reducing the incubation time. For some sensitive cell lines, a 48-hour incubation may be sufficient to observe suppression without inducing significant cell death.

  • Serum Lot: Test different lots of Fetal Bovine Serum (FBS), as serum quality can significantly impact T-cell viability and drug sensitivity.

Experimental Protocols

Protocol: Measuring T-Cell Proliferation Inhibition using CFSE

This protocol outlines the key steps for assessing the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

step1 1. Isolate PBMCs & Purify CD4+ T-Cells step2 2. Label T-Cells with CFSE (e.g., 5 µM) step1->step2 step3 3. Seed cells in 96-well plate step2->step3 step5 5. Add this compound to appropriate wells step3->step5 step4 4. Prepare serial dilutions of this compound step4->step5 step6 6. Add stimulation beads (anti-CD3/CD28) step5->step6 step7 7. Incubate for 72 hours (37°C, 5% CO2) step6->step7 step8 8. Harvest cells and stain for viability (e.g., PI) step7->step8 step9 9. Acquire on Flow Cytometer step8->step9 step10 10. Analyze CFSE dilution peaks to quantify proliferation step9->step10

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

Detailed Methodology:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.

  • CFSE Labeling:

    • Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells three times with complete medium to remove excess CFSE.

  • Assay Setup:

    • Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (1x10^5 cells) into each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.

    • Add 100 µL of the this compound dilutions to the wells. Include "unstimulated," "stimulated (vehicle control)," and "no-cell" controls.

  • Stimulation and Incubation:

    • Add anti-CD3/CD28 T-cell stimulation beads at a bead-to-cell ratio of 1:1.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest cells and transfer to flow cytometry tubes.

    • Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) just before acquisition.

    • Acquire data on a flow cytometer, collecting at least 20,000 events in the live-cell gate.

    • Analyze the data using flow cytometry software. Gate on the live, single-cell population and analyze the CFSE histogram. Proliferation is indicated by the appearance of daughter cell generations with successively halved fluorescence intensity. Calculate the percentage of divided cells or the proliferation index for each condition.

Validation & Comparative

A Comparative Guide to R-348 and Tofacitinib in JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, R-348 and tofacitinib (B832), with a specific focus on their activity against JAK3. While extensive data is available for the well-established drug tofacitinib, public information on the specific biochemical potency of this compound is limited. This guide summarizes the available information on both compounds, highlighting the current data gaps for this compound, and provides context for their mechanisms of action within the JAK-STAT signaling pathway.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is critically involved in signaling pathways for cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This central role in immune cell development and function makes JAK3 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.

Tofacitinib is a well-characterized small molecule inhibitor of the Janus kinase family.[1] It is known to inhibit JAK1, JAK2, and JAK3 with varying potencies, thereby modulating the signaling of a range of cytokines involved in inflammatory processes.[1]

This compound is a novel small molecule described as a potent inhibitor of both JAK3 and Spleen tyrosine kinase (Syk).[2] Developed by Rigel Pharmaceuticals, this compound has been investigated for various immune-related disorders.[2][3] However, detailed public data on its specific inhibitory concentrations against the different JAK isoforms are not available.

Quantitative Performance Data

A direct quantitative comparison of the inhibitory potency of this compound and tofacitinib against the JAK kinase family is hampered by the lack of publicly available IC50 values for this compound. While press releases from Rigel Pharmaceuticals have described this compound as a "potent inhibitor of Janus Kinase 3 (JAK3)," specific biochemical data to substantiate this claim have not been disclosed in the public domain.[2]

For tofacitinib, extensive data on its kinase selectivity is available.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM)
Tofacitinib112201
Note: IC50 values can vary between different assay formats and conditions.

Mechanism of Action and Signaling Pathway

Both tofacitinib and, presumably, this compound act by competing with ATP for the binding site in the catalytic domain of the JAK kinases. By blocking the phosphorylation and activation of JAKs, these inhibitors prevent the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT pathway ultimately leads to the modulation of gene expression of various pro-inflammatory cytokines.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors like tofacitinib and this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (inactive) JAK1_inactive JAK1 (inactive) JAK3_active P-JAK3 (active) JAK3_inactive->JAK3_active 2. Phosphorylation JAK1_active P-JAK1 (active) JAK1_inactive->JAK1_active 2. Phosphorylation STAT_inactive STAT JAK3_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Inhibitor This compound / Tofacitinib Inhibitor->JAK3_inactive Inhibition Inhibitor->JAK1_inactive Inhibition

Figure 1: Simplified JAK-STAT signaling pathway highlighting the inhibitory action of this compound and tofacitinib.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a fundamental experiment to quantify its potency. A typical experimental workflow for an in vitro kinase assay is outlined below.

General In Vitro Kinase Assay Protocol (Luminescent-Based)

1. Objective: To determine the IC50 value of a test compound (e.g., this compound or tofacitinib) against a specific JAK kinase (e.g., JAK3).

2. Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
  • Kinase substrate (e.g., a specific peptide)
  • Adenosine triphosphate (ATP)
  • Test compound (serially diluted)
  • Kinase assay buffer
  • Luminescent kinase assay kit (e.g., ADP-Glo™)
  • Microplate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
  • Reaction Setup: The kinase, substrate, and test compound dilutions are added to the wells of a microplate.
  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Michaelis constant (Km) for the specific kinase.
  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
  • Detection: A reagent from the luminescent assay kit is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
  • Data Acquisition: The luminescence of each well is measured using a microplate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for determining kinase inhibitor potency.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor (this compound or Tofacitinib) B Add inhibitor, JAK enzyme, and substrate to microplate wells A->B C Initiate kinase reaction by adding ATP B->C D Incubate at constant temperature C->D E Stop reaction and detect ADP production (Luminescence) D->E F Measure signal with plate reader E->F G Calculate % inhibition vs. control F->G H Plot dose-response curve and determine IC50 G->H

Figure 2: General experimental workflow for an in vitro kinase inhibition assay.

Summary and Conclusion

Tofacitinib is a well-documented inhibitor of JAK1, JAK2, and JAK3, with the highest potency observed against JAK3. Its mechanism of action through the inhibition of the JAK-STAT pathway is well understood.

This compound has been identified as a potent inhibitor of JAK3 and Syk. However, a significant data gap exists in the public domain regarding its specific inhibitory activity against the different JAK isoforms. Without this quantitative data, a direct and detailed comparison of the selectivity and potency of this compound and tofacitinib is not possible.

For researchers and drug development professionals, the information on tofacitinib provides a clear benchmark for a multi-JAK inhibitor with a preference for JAK3. The case of this compound highlights the importance of detailed preclinical data disclosure for a comprehensive evaluation of novel inhibitors. Further publication of the in vitro kinase selectivity profile of this compound would be necessary to fully assess its therapeutic potential and compare it meaningfully with other JAK inhibitors like tofacitinib.

References

A Comparative Guide to R-348 and Other Spleen Tyrosine Kinase (Syk) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dual JAK3/Syk inhibitor R-348 with other prominent Spleen Tyrosine Kinase (Syk) inhibitors, namely Fostamatinib (B613848), Entospletinib, and Cevidoplenib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This guide will delve into the specifics of this compound and compare its characteristics with other significant Syk inhibitors in the field.

Comparative Performance of Syk Inhibitors

The landscape of Syk inhibitors has evolved from the first-generation inhibitor, Fostamatinib, to more selective second-generation molecules like Entospletinib and Cevidoplenib. This compound stands out due to its dual inhibitory action on both Syk and Janus Kinase 3 (JAK3). The following tables summarize the available quantitative data for a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency of Syk Inhibitors
InhibitorActive MetaboliteTarget(s)Syk IC50 (nM)
This compound R-333JAK3, SykData not publicly available
Fostamatinib R406Syk41[1]
Entospletinib -Syk7.7[1]
Cevidoplenib -Syk6.2

Note: A lower IC50 value indicates higher potency.

Table 2: Kinase Selectivity Profile
InhibitorSelectivity ProfileKey Off-Targets (if any)
This compound Dual inhibitor of JAK3 and Syk. A detailed kinase panel profile is not publicly available.JAK3
Fostamatinib (R406) Less selective compared to second-generation inhibitors.Flt3, JAK2, c-KIT, RET, VEGFR2.[2]
Entospletinib Highly selective for Syk.[2]Minimal off-target activity reported.[1][2]
Cevidoplenib Highly selective for Syk.Minimal off-target activity reported.

Signaling Pathways and Mechanism of Action

Syk is a central node in the signaling cascade of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Upon receptor activation, Syk is recruited and phosphorylated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and inflammation. Syk inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Syk_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) or Fc Receptor (FcR) Syk Syk BCR->Syk Recruitment & Activation pSyk pSyk (Active) Syk->pSyk Phosphorylation Downstream Downstream Signaling (e.g., BTK, PLCγ2) pSyk->Downstream Response Cellular Response (Proliferation, Inflammation) Downstream->Response Inhibitors Syk Inhibitors (this compound, Fostamatinib, Entospletinib, Cevidoplenib) Inhibitors->pSyk Inhibition

Caption: Syk signaling pathway and the point of inhibition.

This compound's dual-targeting of JAK3 suggests a broader immunomodulatory effect, as JAK3 is crucial for cytokine signaling in lymphocytes. This dual inhibition may offer therapeutic advantages in diseases where both pathways are implicated.

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies for key experiments used to characterize Syk inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Syk protein.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Syk Enzyme - Peptide Substrate - ATP - Test Inhibitor start->reagents incubation Incubate Syk, Substrate, and Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Detect Substrate Phosphorylation (e.g., ADP-Glo, TR-FRET) reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a biochemical kinase assay.

Detailed Protocol (Representative):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant Syk enzyme in the reaction buffer to the desired concentration.

    • Prepare a solution of a biotinylated peptide substrate (e.g., a poly-GT peptide) in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, R406, Entospletinib, Cevidoplenib) in DMSO, followed by dilution in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration close to the Kₘ of Syk for ATP (typically 10-100 µM).

  • Assay Procedure:

    • In a 384-well plate, add the Syk enzyme, the peptide substrate, and the inhibitor dilutions.

    • Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • For an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • For a TR-FRET assay, add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and measure the FRET signal.

  • Data Analysis:

    • Plot the signal intensity against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Syk Assay

This assay measures the inhibition of Syk phosphorylation in a cellular context, providing a more physiologically relevant assessment of the inhibitor's activity.

Phospho_Syk_Workflow start Start cells Culture Immune Cells (e.g., B-cells, Mast cells) start->cells pretreat Pre-treat cells with Syk Inhibitor cells->pretreat stimulate Stimulate Cells to Activate Syk (e.g., anti-IgM, anti-IgE) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Fluorescently Labeled anti-phospho-Syk Antibody fix_perm->stain flow Analyze by Flow Cytometry stain->flow analysis Determine Inhibition of Syk Phosphorylation flow->analysis end End analysis->end

Caption: Workflow for a cellular phospho-Syk assay.

Detailed Protocol (Representative):

  • Cell Culture and Treatment:

    • Culture a suitable immune cell line (e.g., Ramos B-cells) or primary immune cells in appropriate media.

    • Plate the cells and pre-incubate with serial dilutions of the Syk inhibitor for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B-cells, anti-IgE for mast cells) for a short period (e.g., 5-15 minutes).

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer).

  • Staining:

    • Wash the cells and then stain with a fluorescently labeled antibody specific for phosphorylated Syk (e.g., anti-pSyk Y525/526).

    • Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Measure the fluorescence intensity of the anti-phospho-Syk antibody in the target cell population.

  • Data Analysis:

    • Calculate the median fluorescence intensity (MFI) for each inhibitor concentration.

    • Normalize the data to the stimulated and unstimulated controls and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Conclusion

The field of Syk inhibition is continually advancing, with newer agents demonstrating increased potency and selectivity. While this compound presents an interesting profile as a dual JAK3/Syk inhibitor, the lack of publicly available quantitative data on its Syk-specific activity makes a direct comparison with more selective Syk inhibitors challenging. Fostamatinib, as the first FDA-approved Syk inhibitor, has paved the way for this class of drugs.[3] Second-generation inhibitors like Entospletinib and Cevidoplenib offer improved selectivity, which may translate to a better safety profile with fewer off-target effects.[2] The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired level of selectivity, and the pathological pathways involved in the disease of interest. This guide provides a foundational comparison to aid in these critical decisions.

References

Validating In Vivo Target Engagement of R-348: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of R-348, a potent dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming that this compound effectively interacts with its intended molecular targets in a living organism.

Introduction to this compound and its Targets

This compound, developed by Rigel Pharmaceuticals, is a small molecule inhibitor targeting two key enzymes in inflammatory and immune signaling pathways: JAK3 and Syk.[1] Its active metabolite is R333.[1] By inhibiting these kinases, this compound has the potential to treat a range of autoimmune and inflammatory conditions.

JAK3 (Janus Kinase 3): A member of the Janus kinase family, JAK3 plays a critical role in cytokine signaling in immune cells. It associates with the common gamma chain (γc) of receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). Downstream signaling proceeds through the Signal Transducer and Activator of Transcription (STAT) pathway.

Syk (Spleen Tyrosine Kinase): A non-receptor tyrosine kinase, Syk is essential for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Activation of Syk leads to the initiation of multiple downstream signaling cascades that are crucial for immune cell activation, proliferation, and differentiation.

In Vivo Target Engagement Validation Strategies

Validating that a drug candidate engages its target in vivo is a critical step in preclinical and clinical development. For this compound, this involves demonstrating the inhibition of JAK3 and Syk activity in a dose-dependent manner within a living organism. The primary methods for this validation are pharmacodynamic (PD) biomarker assays that measure the phosphorylation status of downstream substrates of these kinases.

Key Experimental Approaches:
  • Phospho-STAT (pSTAT) Analysis by Flow Cytometry: This is a robust method to assess the inhibition of the JAK/STAT pathway. Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated animals can be stimulated ex vivo with a relevant cytokine (e.g., IL-2 or IL-15 to activate the JAK3 pathway). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT5). A reduction in the pSTAT signal in cells from this compound-treated animals compared to vehicle-treated controls indicates target engagement.

  • Western Blotting for Phosphorylated Proteins: Tissue lysates from treated animals can be analyzed by Western blot to detect the levels of phosphorylated Syk (pSyk) and phosphorylated STATs (pSTATs). This method provides a direct measure of the inhibition of kinase activity in specific tissues of interest.

  • Immunohistochemistry (IHC): IHC can be used to visualize the reduction of phosphorylated target proteins (pSyk, pSTATs) in tissue sections, providing spatial information about target engagement within the tissue microenvironment.

  • Gene Expression Analysis: Downstream target genes of the JAK/STAT and Syk pathways can be quantified using methods like quantitative PCR (qPCR) or RNA sequencing. A change in the expression of these genes following this compound treatment can serve as an indirect measure of target engagement.

Comparative Analysis of this compound and Alternatives

To provide context for the expected in vivo performance of this compound, this guide includes a comparison with two other well-characterized kinase inhibitors: Fostamatinib (a Syk inhibitor) and Tofacitinib (B832) (a pan-JAK inhibitor).

Quantitative In Vivo Target Engagement Data

CompoundTarget(s)Animal ModelAssayEndpoint MeasuredResult
This compound JAK3, SykRat (Cardiac Allograft)ELISATh1 and Th2 immune responses, Intragraft inflammatory cytokinesSignificant reduction with 40 mg/kg this compound.[1]
Fostamatinib SykMouse (Collagen-Induced Arthritis)Not SpecifiedNot SpecifiedEfficacy in a range of animal models.[2]
Tofacitinib Pan-JAKMouse (Collagen-Induced Arthritis)ImmunohistochemistrySynovial vessels, VEGF, Ang-2 serum levelsSignificant reduction with tofacitinib treatment.

Note: Specific quantitative in vivo IC50 or percentage inhibition values for this compound target phosphorylation were not publicly available in the searched literature. The table reflects the available preclinical efficacy data which serves as an indicator of target engagement.

Experimental Protocols

In Vivo pSTAT Inhibition Assay by Flow Cytometry

Objective: To measure the inhibition of JAK3 signaling by this compound in whole blood.

Materials:

  • This compound

  • Vehicle control

  • Test animals (e.g., rats or mice)

  • Recombinant cytokine (e.g., rat or mouse IL-2 or IL-15)

  • Whole blood collection tubes with anticoagulant (e.g., heparin)

  • Fixation/Permeabilization buffers

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT5.

  • Flow cytometer

Protocol:

  • Dose animals with this compound or vehicle at various concentrations and time points.

  • Collect whole blood at specified time points post-dose.

  • Aliquot whole blood into tubes for stimulation.

  • Stimulate aliquots with the appropriate cytokine (and include an unstimulated control) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fix the cells immediately after stimulation by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with the antibody cocktail containing antibodies for cell surface markers and intracellular pSTAT5.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Calculate the percent inhibition of pSTAT5 for each dose group compared to the vehicle control.

Western Blot for pSyk in Tissue Lysates

Objective: To measure the inhibition of Syk phosphorylation by this compound in a target tissue.

Materials:

  • This compound

  • Vehicle control

  • Test animals

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against pSyk (e.g., Tyr525/526) and total Syk.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Dose animals with this compound or vehicle.

  • At the desired time point, euthanize the animals and harvest the target tissue.

  • Immediately homogenize the tissue in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSyk overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Syk for normalization.

  • Quantify the band intensities and calculate the ratio of pSyk to total Syk for each sample.

Visualizations

Signaling Pathway of this compound Targets

R348_Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Syk Syk Pathway Cytokine Cytokine Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus_JAK Nucleus pSTAT->Nucleus_JAK Translocation Gene_Expression_JAK Gene Expression (Inflammation, Proliferation) Nucleus_JAK->Gene_Expression_JAK Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk BCR->Syk Activation Downstream Downstream Signaling Syk->Downstream Cellular_Response Cellular Response (Activation, Proliferation) Downstream->Cellular_Response R348 This compound R348->JAK3 Inhibition R348->Syk Inhibition

Caption: this compound inhibits both the JAK3/STAT and Syk signaling pathways.

Experimental Workflow for In Vivo Target Engagement

InVivo_Target_Engagement_Workflow cluster_animal_phase Animal Dosing and Sample Collection cluster_assays Pharmacodynamic Assays cluster_analysis Data Analysis and Interpretation Dosing Animal Dosing (this compound or Vehicle) Sample_Collection Sample Collection (Blood, Tissue) Dosing->Sample_Collection Flow_Cytometry Flow Cytometry (pSTAT Analysis) Sample_Collection->Flow_Cytometry Western_Blot Western Blot (pSyk/pSTAT Analysis) Sample_Collection->Western_Blot IHC Immunohistochemistry (pSyk/pSTAT Localization) Sample_Collection->IHC Quantification Quantification of Target Phosphorylation Flow_Cytometry->Quantification Western_Blot->Quantification IHC->Quantification Comparison Comparison between Dose Groups Quantification->Comparison Conclusion Conclusion on In Vivo Target Engagement Comparison->Conclusion

Caption: Workflow for validating this compound in vivo target engagement.

References

A Comparative Guide to the Kinase Selectivity of R-348 (Ilorasertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor R-348 (also known as ABT-348 and Ilorasertib) and its cross-reactivity profile with other kinases. The information presented is supported by preclinical experimental data to aid in the evaluation of its suitability for various research and therapeutic applications.

Overview of this compound

This compound is a potent, ATP-competitive, multi-targeted kinase inhibitor. Its primary targets are the Aurora kinases (A, B, and C), which are key regulators of mitosis and are frequently overexpressed in cancer.[1][2] In addition to its activity against Aurora kinases, this compound exhibits significant cross-reactivity with other kinase families, notably the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][3]

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target FamilySpecific KinaseIC50 (nM)
Aurora Kinases Aurora A120[4]
Aurora B7[4]
Aurora C1[4]
VEGF Receptors VEGFR11[4]
VEGFR22[4]
VEGFR343[4]
PDGF Receptors PDGFRα11[4]
PDGFRβ13[4]
Other Tyrosine Kinases FLT31[4]
c-Kit20[4]
CSF1R3[4]

A preclinical study evaluating this compound against a broader panel of 128 kinases identified potent binding activity (Ki < 30 nM) against the VEGFR/PDGFR and Src families of cytoplasmic tyrosine kinases.[1][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's kinase inhibition profile.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.

Materials:

  • Recombinant human kinase of interest (e.g., Aurora A, VEGFR2, c-Src)

  • Appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Peptide substrate specific to the kinase

  • This compound (Ilorasertib) dissolved in DMSO

  • ATP solution (at or near the Km for the specific kinase)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound.

  • Initiation: Start the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the autophosphorylation of its target kinases within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HeLa, HUVEC)

  • Cell culture medium and supplements

  • This compound (Ilorasertib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-kinase (specific to the activated form) and anti-total-kinase (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated kinase.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane with an antibody against the total kinase to ensure equal loading. A dose-dependent decrease in the phosphokinase signal relative to the total kinase indicates inhibition.

Mandatory Visualization

The following diagrams illustrate the multi-targeted nature of this compound and a general workflow for its evaluation.

R348_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS PDGFR->Angiogenesis SRC SRC SRC->PI3K SRC->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AuroraB Aurora B CellCycle Cell Cycle Progression AuroraB->CellCycle AuroraA Aurora A AuroraA->CellCycle CellCycle->Proliferation R348 This compound R348->VEGFR R348->PDGFR R348->SRC R348->AuroraB R348->AuroraA VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: this compound inhibits key signaling pathways in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling (Panel of 128 Kinases) Biochemical->Selectivity Autophosphorylation Cellular Autophosphorylation Assay (Western Blot) Selectivity->Autophosphorylation Proliferation Cell Proliferation Assay (IC50 Determination) Autophosphorylation->Proliferation

References

Prodrug R-348 and its Active Metabolite R-333: A Comparative Analysis of Kinase Inhibition and Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the distinct yet related activities of the JAK/Syk inhibitor prodrug, R-348, and its active metabolite, R-333.

In the landscape of kinase inhibitor development, the strategic use of prodrugs to enhance pharmacokinetic properties is a well-established approach. This guide provides a detailed comparison of this compound, a prodrug, and its active metabolite, R-333, both developed by Rigel Pharmaceuticals. Initially, there was some ambiguity in public disclosures, with this compound first described as a specific Janus Kinase 3 (JAK3) inhibitor and later as a dual JAK/Syk inhibitor. However, preclinical data have clarified that this compound is a prodrug that is metabolized in vivo to R-333, the pharmacologically active entity that potently inhibits both JAK3 and Spleen Tyrosine Kinase (Syk)[1]. This guide will dissect the available data on both compounds, focusing on their biochemical activity, therapeutic rationale, and the experimental methodologies used to characterize them.

Executive Summary of Key Differences

FeatureThis compoundR-333
Compound Type ProdrugActive Metabolite
Primary Activity Inactive precursorActive dual JAK/Syk inhibitor
Route of Administration OralFormed in vivo; also formulated for topical application
Therapeutic Area Explored Systemic autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, transplant rejection)Localized inflammatory conditions (e.g., discoid lupus erythematosus)
Clinical Development Status Investigated in Phase 1 for systemic indicationsInvestigated in Phase 2 for topical treatment of discoid lupus

Biochemical Activity and Potency

While this compound is designed for oral administration and systemic absorption, its primary role is to be efficiently converted to R-333. The active metabolite, R-333, is a potent inhibitor of both JAK and Syk, two key kinases in inflammatory signaling pathways. The inhibitory activity of these compounds is a critical determinant of their therapeutic potential.

Table 1: Comparative Inhibitory Activity (IC50)

Kinase TargetThis compound IC50 (nM)R-333 IC50 (nM)
JAK3 Data not availablePotent inhibition demonstrated[1]
Syk Data not availablePotent inhibition demonstrated[1]
JAK1 Data not availableData not available
JAK2 Data not availableData not available

Note: Specific IC50 values for this compound and R-333 against a kinase panel are not publicly available in the provided search results. The potency of R-333 is described qualitatively in the literature.

Mechanism of Action and Signaling Pathways

R-333 exerts its anti-inflammatory effects by inhibiting two distinct signaling pathways that are crucial for immune cell activation and function: the JAK/STAT pathway and the Syk-mediated signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction initiated by a wide range of cytokines and growth factors. Upon cytokine binding, JAKs associated with the receptor chains become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. R-333's inhibition of JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, can effectively block these pro-inflammatory signals.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 Binding JAK_inactive JAK (inactive) JAK_active JAK (active) JAK_inactive->JAK_active Activation STAT_inactive STAT (inactive) JAK_active->STAT_inactive Phosphorylation STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription Translocation R333 R-333 R333->JAK_active Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of R-333.

Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors, including B-cell receptors (BCRs) and Fc receptors found on mast cells, macrophages, and neutrophils. Activation of these receptors leads to the recruitment and activation of Syk, which in turn initiates a cascade of downstream signaling events culminating in cellular responses such as degranulation, phagocytosis, and the production of inflammatory mediators. By inhibiting Syk, R-333 can dampen the inflammatory response mediated by these immune cells.

Syk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen Immune_Receptor Immune Receptor (e.g., BCR, FcR) Antigen->Immune_Receptor:f1 Binding Syk_inactive Syk (inactive) Syk_active Syk (active) Syk_inactive->Syk_active Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K) Syk_active->Downstream_Signaling Activation Cellular_Response Cellular Response (Inflammation, Degranulation) Downstream_Signaling->Cellular_Response R333 R-333 R333->Syk_active Inhibition

Caption: Syk signaling pathway and the inhibitory action of R-333.

Prodrug Metabolism Workflow

The conversion of the prodrug this compound to its active metabolite R-333 is a key step in its mechanism of action for systemic administration. This metabolic activation allows for oral bioavailability and subsequent systemic distribution of the active compound.

Prodrug_Metabolism R348_Oral This compound (Prodrug) Oral Administration Absorption Gastrointestinal Absorption R348_Oral->Absorption Metabolism In vivo Metabolism (e.g., in Liver) Absorption->Metabolism R333_Active R-333 (Active Metabolite) Systemic Circulation Metabolism->R333_Active Target_Tissues Target Tissues R333_Active->Target_Tissues Pharmacological_Effect Pharmacological Effect (JAK/Syk Inhibition) Target_Tissues->Pharmacological_Effect Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, R-333) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of R-333 into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Purified Kinase Enzyme Dispense_Inhibitor->Add_Kinase Incubate_1 Brief Incubation Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mixture to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C for 60 min Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent to Stop Reaction and Generate Signal Incubate_2->Add_Detection_Reagent Read_Signal Measure Signal (e.g., Luminescence) Add_Detection_Reagent->Read_Signal Analyze_Data Analyze Data and Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

References

Benchmarking R-348 Against First-Generation JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational Janus kinase (JAK) inhibitor R-348 against established first-generation JAK inhibitors, namely Ruxolitinib, Tofacitinib, and Baricitinib. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of JAK-targeted therapies.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune, inflammatory, and myeloproliferative disorders, making JAKs attractive therapeutic targets.

First-generation JAK inhibitors are characterized by their non-selective inhibition of multiple JAK isoforms. While clinically effective, this broader activity can contribute to a range of on-target side effects. This compound, a compound developed by Rigel Pharmaceuticals, has been described as a potent inhibitor of JAK3 and Spleen Tyrosine Kinase (Syk).[1] This guide aims to contextualize this compound's profile relative to its first-generation counterparts based on publicly available data.

Comparative Analysis of Kinase Inhibition

The following tables summarize the reported biochemical IC50 values for the first-generation JAK inhibitors. It is important to note that these values are derived from various sources and assay conditions may differ, affecting direct comparability.

Table 1: Biochemical IC50 Values of First-Generation JAK Inhibitors (nM)

InhibitorJAK1JAK2JAK3TYK2Primary Selectivity
Ruxolitinib 3.32.8>40019JAK1/JAK2
Tofacitinib 112201>3400Pan-JAK (preference for JAK1/3)
Baricitinib 5.95.7>40053JAK1/JAK2
This compound Data not availableData not availablePotent InhibitorData not availableJAK3/Syk

Note: IC50 values are compiled from multiple public sources and should be considered as representative rather than absolute comparative values due to potential variations in experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework for the evaluation of JAK inhibitors, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor potency.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Purified JAK Enzyme Assay Kinase Activity Assay Enzyme->Assay Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Assay Cytokine Cytokine Stimulation Inhibitor->Cytokine IC50_biochem Determine IC50 Assay->IC50_biochem Cells Immune Cells Cells->Cytokine pSTAT_assay STAT Phosphorylation Assay Cytokine->pSTAT_assay IC50_cellular Determine IC50 pSTAT_assay->IC50_cellular

References

R-348 Demonstrates Potent Immunosuppressive Effects in Preclinical Allograft Rejection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data validate the potent immunosuppressive effects of R-348, a dual inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). In rodent models of acute cardiac and chronic airway allograft rejection, this compound demonstrated significant efficacy in preventing rejection, comparable or superior to standard immunosuppressive agents. These findings position this compound as a promising candidate for further development in transplantation medicine.

This compound's unique mechanism of action, targeting both JAK3 and Syk, allows it to interfere with critical signaling pathways involved in immune cell activation, proliferation, and function. This dual inhibition is believed to contribute to its robust immunosuppressive activity.

In Vivo Efficacy in a Rat Cardiac Allograft Model

A key study investigated the efficacy of this compound in a heterotopic rat cardiac transplantation model.[1][2] this compound was administered at various dosages and compared with untreated controls, as well as with established immunosuppressants, rapamycin (B549165) and tacrolimus (B1663567).

Key findings from the cardiac allograft study include:

  • Prolonged Graft Survival: Treatment with this compound at doses of 20 and 40 mg/kg significantly prolonged allograft survival, comparable to therapeutic doses of rapamycin and tacrolimus.[1]

  • Reduced Immune Cell Infiltration: Histological analysis of the transplanted hearts on day 5 post-transplantation showed that this compound (40 mg/kg) significantly reduced the infiltration of immune cells into the graft tissue, similar to the effect observed with rapamycin (3 mg/kg).[1]

  • Suppression of Inflammatory Cytokines: this compound treatment led to a significant reduction in the intragraft expression of key inflammatory cytokines, indicating a dampened immune response within the allograft.[1]

  • Synergistic Effect with Tacrolimus: Combination therapy of this compound with tacrolimus demonstrated a highly beneficial synergistic interaction in prolonging graft survival.[1]

Treatment GroupMean Graft Survival (Days)Histological Rejection Score (ISHLT Grade) at Day 5
Untreated Control~74
This compound (10 mg/kg)Not significantly different from controlNot specified
This compound (20 mg/kg)Similar to Tacrolimus and RapamycinNot specified
This compound (40 mg/kg)Similar to Tacrolimus and RapamycinSignificantly reduced vs. control
Rapamycin (3 mg/kg)Similar to this compound (20 & 40 mg/kg)Significantly reduced vs. control
TacrolimusSimilar to this compound (20 & 40 mg/kg)Not specified

Efficacy in a Rat Chronic Airway Allograft Rejection Model

Further validating its immunosuppressive potential, this compound was tested in a rat model of chronic airway allograft rejection, a model for obliterative bronchiolitis in lung transplant patients.[3]

Key findings from the chronic rejection study include:

  • Inhibition of Airway Obliteration: After 28 days, this compound at doses of 40 mg/kg and 80 mg/kg significantly inhibited the obliteration of the airway lumen compared to untreated controls.[3] The 80 mg/kg dose was noted as toxic.[3]

  • Preservation of Epithelial Integrity: this compound treatment helped in preserving the normal epithelial lining of the transplanted tracheas.[3]

  • Reduced Donor-Specific Antibody Levels: The production of donor strain-reactive IgG antibodies was significantly decreased in animals treated with this compound (≥40 mg/kg).[3]

Treatment GroupLuminal Obliteration (%) at Day 28
Untreated Control100
This compound (10 mg/kg)Not significantly different from control
This compound (20 mg/kg)Not significantly different from control
This compound (40 mg/kg)20.6
This compound (80 mg/kg)15.7
Rapamycin (0.75 mg/kg)Not significantly different from control
Rapamycin (3 mg/kg)11.6

Mechanism of Action: Dual Inhibition of JAK3 and Syk Signaling

This compound's efficacy stems from its ability to block two key intracellular signaling pathways in immune cells.

  • JAK3 Inhibition: Janus kinase 3 is a tyrosine kinase crucial for signaling downstream of receptors for several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc).[4][5] These cytokines are essential for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. By inhibiting JAK3, this compound effectively blocks these cytokine-mediated activation signals.[6][7]

  • Syk Inhibition: Spleen tyrosine kinase plays a critical role in signal transduction from various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells and other myeloid cells.[8][9] Inhibition of Syk interferes with B-cell activation and the release of inflammatory mediators from mast cells.[9]

R348_Signaling_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc) JAK3 JAK3 Cytokine_Receptor->JAK3 Cytokine binding BCR_FcR BCR / FcR Syk Syk BCR_FcR->Syk Antigen binding STAT STAT JAK3->STAT Phosphorylation Downstream_Syk Downstream Effectors (e.g., PLCγ, PI3K) Syk->Downstream_Syk Activation Gene_Transcription Gene Transcription (Immune Response) STAT->Gene_Transcription Dimerization & Translocation Downstream_Syk->Gene_Transcription R348 This compound R348->JAK3 Inhibition R348->Syk Inhibition Experimental_Workflow cluster_cardiac Acute Rejection Model: Cardiac Allograft cluster_airway Chronic Rejection Model: Airway Allograft A1 Heterotopic Cardiac Transplantation (BN to Lewis Rats) A2 Daily Drug Administration (this compound, Rapamycin, Tacrolimus) A1->A2 A3 Monitor Graft Survival (Daily Palpation) A2->A3 A4 Histological & Cytokine Analysis (Day 5) A2->A4 B1 Heterotopic Tracheal Transplantation (BN to Lewis Rats) B2 Daily Drug Administration (this compound, Rapamycin) B1->B2 B3 Graft Harvest (Day 28) B2->B3 B4 Analysis: - Luminal Obliteration - Epithelial Morphology - Donor-Specific Antibodies B3->B4

References

A Preclinical Comparative Analysis of R-348 and Tacrolimus in Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational immunosuppressive agent R-348 and the established calcineurin inhibitor tacrolimus (B1663567) for the prevention of organ transplant rejection. The comparison is based on available preclinical data and focuses on the mechanisms of action, efficacy, and safety profiles observed in animal models. It is important to note that this compound is in the early stages of preclinical development for transplantation, and no clinical data in this indication is publicly available. In contrast, tacrolimus is a widely approved and extensively studied immunosuppressant in clinical transplantation.

At a Glance: this compound vs. Tacrolimus

FeatureThis compoundTacrolimus
Drug Class Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk) InhibitorCalcineurin Inhibitor
Primary Mechanism Blocks cytokine signaling pathways by inhibiting JAK3 and Syk, preventing T-cell activation and proliferation.Inhibits calcineurin, preventing the dephosphorylation of NFAT and subsequent transcription of IL-2 and other pro-inflammatory cytokines.
Development Stage (Transplantation) PreclinicalClinically Approved and Widely Used
Preclinical Efficacy Demonstrated efficacy in rodent models of acute cardiac and chronic airway allograft rejection.Extensive preclinical and clinical data demonstrating efficacy in preventing rejection across various organ transplants.
Potential Advantages Targeted inhibition of a different signaling pathway may offer an alternative for patients resistant or intolerant to calcineurin inhibitors. Potential for synergistic effects when combined with tacrolimus.Well-established efficacy and safety profile from decades of clinical use.
Potential Disadvantages Limited data available, long-term safety and efficacy in humans are unknown.Known side effects include nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus.

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound and tacrolimus are achieved by targeting distinct intracellular signaling pathways critical for T-cell activation, a key event in allograft rejection.

Tacrolimus acts as a calcineurin inhibitor.[1] Upon entering a T-cell, tacrolimus binds to the immunophilin FKBP12.[1] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).[1] As phosphorylated NFAT cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[1] IL-2 is a crucial cytokine for T-cell proliferation and differentiation, and its inhibition is a cornerstone of tacrolimus's potent immunosuppressive effect.

This compound , on the other hand, is a dual inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is a key signaling molecule for cytokines that use the common gamma chain receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are essential for lymphocyte proliferation, differentiation, and survival. By inhibiting JAK3, this compound blocks the downstream signaling cascade initiated by these cytokines, thereby preventing T-cell activation.[2] The inhibition of Syk, which is involved in B-cell receptor signaling and other immune cell functions, may contribute to the overall immunosuppressive effect of this compound.

Signaling Pathway Diagrams

Tacrolimus_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca_channel Ca2+ Channel IP3->Ca_channel Opens Calmodulin Calmodulin Ca_channel->Calmodulin Ca2+ influx Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin Substrate FKBP12 FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tacrolimus Tacrolimus Tacrolimus->FKBP12 Tac_FKBP12->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 IL2_mRNA->IL2 Translation IL2->TCR Autocrine/ Paracrine Signaling

Figure 1: Tacrolimus Signaling Pathway

R348_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (Common γ-chain) JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor Binds STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates STAT_P STAT-P Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_P->Gene_Expression Transcription STAT->STAT_P R348 This compound R348->JAK3 Inhibits

Figure 2: this compound (JAK3 Inhibition) Signaling Pathway

Preclinical Efficacy: A Head-to-Head Look in Rodent Models

Direct comparative efficacy data for this compound and tacrolimus is limited to a preclinical study in a rat model of acute cardiac allograft rejection.[2]

Table 1: Allograft Survival in a Rat Heterotopic Heart Transplant Model

Treatment GroupDoseMean Allograft Survival (Days)
Untreated Control-6.5 ± 0.5
This compound 20 mg/kg/day12.8 ± 1.5
This compound 40 mg/kg/day13.5 ± 2.1
Tacrolimus 1 mg/kg/day14.2 ± 1.8*
This compound + Tacrolimus 20 mg/kg/day + 0.5 mg/kg/day> 28**

*p < 0.05 vs. untreated control **Synergistic effect observed, with allografts surviving beyond the 28-day study period. (Data adapted from a study in a rat cardiac allograft model)[2]

In a separate study investigating chronic airway allograft rejection in a rat tracheal transplant model, this compound was shown to significantly inhibit luminal obliteration, a hallmark of chronic rejection.

Table 2: Luminal Obliteration in a Rat Tracheal Transplant Model (Day 28)

Treatment GroupDoseLuminal Obliteration (%)
Untreated Control-100
This compound 40 mg/kg/day20.6 ± 13.2
This compound 80 mg/kg/day15.7 ± 7.6

*p < 0.05 vs. untreated control (Data adapted from a study in a rat airway allograft model)[3]

Safety and Tolerability in Preclinical Models

Tacrolimus is associated with a well-documented side-effect profile in both preclinical models and clinical practice, including nephrotoxicity, neurotoxicity, hypertension, and new-onset diabetes after transplantation.

This compound was generally well-tolerated in rodent studies at therapeutic doses. In one study, a dose of 40 mg/kg was well tolerated, while 80 mg/kg was associated with toxicity.[3] Another study noted elevated alanine (B10760859) transferase levels at doses of 40 mg/kg and above, suggesting potential hepatotoxicity at higher doses.[3]

Experimental Protocols

Rat Heterotopic Heart Transplantation Model

This model is a widely used tool for studying the efficacy of immunosuppressive drugs in preventing acute cardiac allograft rejection.

Experimental Workflow:

Experimental_Workflow Donor Donor Rat (e.g., Brown Norway) Harvest Heart Harvest Donor->Harvest Recipient Recipient Rat (e.g., Lewis) Transplantation Heterotopic Abdominal Transplantation Recipient->Transplantation Harvest->Transplantation Treatment Daily Immunosuppressive Treatment Transplantation->Treatment Monitoring Daily Palpation of Graft Function Treatment->Monitoring Endpoint Endpoint: Allograft Rejection (Cessation of heartbeat) Monitoring->Endpoint Histology Histological Analysis of Graft Endpoint->Histology

Figure 3: Heterotopic Heart Transplantation Workflow
  • Animal Strains: A combination of major histocompatibility complex (MHC)-incompatible rat strains is used, such as Brown Norway (donor) and Lewis (recipient), to induce a robust rejection response.

  • Surgical Procedure: The donor heart is procured and transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.[4]

  • Immunosuppressive Treatment: Recipient animals are treated daily with the investigational drug (e.g., this compound), a comparator drug (e.g., tacrolimus), or a vehicle control, starting from the day of transplantation.

  • Assessment of Rejection: Graft survival is monitored by daily palpation of the transplanted heart. The cessation of a palpable heartbeat is considered the primary endpoint, signifying rejection.[2] Grafts can also be harvested at specific time points for histological analysis to grade the severity of rejection.[5]

Rat Tracheal Transplant Model

This model is employed to study chronic airway allograft rejection, which is characterized by fibroproliferation and luminal obliteration.

  • Procedure: A segment of the donor trachea is transplanted into a subcutaneous pouch in the recipient rat.

  • Treatment and Analysis: Animals are treated with immunosuppressive agents. At a defined endpoint (e.g., 28 days), the tracheal grafts are harvested, and cross-sections are analyzed histologically to quantify the degree of luminal obliteration.[3]

Conclusion and Future Directions

The preclinical data suggests that this compound, a novel JAK3/Syk inhibitor, shows promise as an immunosuppressive agent in rodent models of both acute and chronic allograft rejection. Its efficacy appears comparable to tacrolimus in preventing acute cardiac rejection at the doses tested.[2] A particularly interesting finding is the synergistic effect observed when this compound is combined with tacrolimus, suggesting a potential for combination therapies that could allow for lower, less toxic doses of each agent.[2]

However, the current understanding of this compound is limited by the lack of clinical data. The well-established clinical efficacy and extensive safety profile of tacrolimus make it the current standard of care. Further preclinical studies are needed to fully characterize the efficacy and safety of this compound across different transplant models and to elucidate the full spectrum of its immunological effects. Ultimately, clinical trials will be necessary to determine the therapeutic potential of this compound in human organ transplantation. The development of novel immunosuppressants with alternative mechanisms of action, such as this compound, remains a critical area of research to improve long-term outcomes for transplant recipients.

References

Head-to-Head Comparison of R-348 and Rapamycin in Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two potent immunosuppressive agents: R-348 and rapamycin (B549165). While both compounds have demonstrated efficacy in preventing allograft rejection, they operate through distinct molecular mechanisms. This document outlines their respective signaling pathways, presents head-to-head experimental data from preclinical models, and provides detailed experimental protocols for key assays cited.

Overview and Mechanism of Action

Rapamycin and this compound represent two different classes of immunosuppressants. Their divergent mechanisms offer unique opportunities for therapeutic intervention, either as monotherapies or in combination regimens.

  • Rapamycin (Sirolimus): A well-established macrolide, rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1] This inhibition blocks the phosphorylation of key downstream effectors like S6 Kinase 1 (S6K1) and 4E-BP1, ultimately suppressing the immune response by preventing cell cycle progression from the G1 to S phase in lymphocytes.[1]

  • This compound: A novel small molecule inhibitor, this compound targets Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is a critical enzyme for signal transduction downstream of cytokine receptors that are essential for lymphocyte development and function.[2][3] By inhibiting JAK3, this compound blocks the JAK-STAT signaling pathway, which is activated by various interleukins (e.g., IL-2, IL-4, IL-15) and prevents the transcription of genes involved in immune cell proliferation and differentiation.[4][5] Simultaneously, inhibition of Syk, a key mediator of signaling from B-cell receptors (BCR) and Fc receptors, disrupts B-cell activation and antibody production.[6][7]

Table 1: Comparison of Molecular Mechanisms

FeatureThis compoundRapamycin (Sirolimus)
Drug Class JAK3/Syk InhibitormTOR Inhibitor
Primary Target(s) Janus kinase 3 (JAK3), Spleen tyrosine kinase (Syk)[2]Mechanistic Target of Rapamycin Complex 1 (mTORC1)[1]
Signaling Pathway JAK-STAT Pathway, BCR/FcR-Syk Pathway[2]PI3K/Akt/mTOR Pathway[1]
Mechanism ATP-competitive kinase inhibition[3][7]Allosteric inhibition via FKBP12-drug complex[1]
Key Downstream Effects Inhibition of STAT phosphorylation and nuclear translocation; reduced B-cell activation[4][6]Inhibition of S6K1 and 4E-BP1 phosphorylation, leading to cell cycle arrest (G1-S phase)[1]
Primary Cellular Targets T-cells, B-cells, Mast cells, Monocytes[3][6]T-cells, B-cells, Dendritic cells[1]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct signaling cascades inhibited by this compound and rapamycin.

R348_Pathway cluster_jak JAK-STAT Pathway cluster_syk Syk Pathway receptor Cytokine Receptor (e.g., IL-2R) JAK3 JAK3 receptor->JAK3 bcr BCR / FcR Syk Syk bcr->Syk cytokine Cytokine cytokine->receptor antigen Antigen antigen->bcr r348 This compound r348->JAK3 r348->Syk STAT STAT JAK3->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Phosphorylation nucleus_jak Nucleus pSTAT->nucleus_jak Translocation gene Gene Transcription (Proliferation, Differentiation) nucleus_jak->gene downstream_syk Downstream Signaling (e.g., PLCγ, Vav) Syk->downstream_syk response_syk Cellular Response (Activation, Cytokine Release) downstream_syk->response_syk

Caption: this compound inhibits both the JAK-STAT and Syk signaling pathways.

Rapamycin_Pathway cluster_mtor PI3K/Akt/mTOR Pathway receptor Growth Factor Receptor PI3K PI3K receptor->PI3K growth_factor Growth Factor (e.g., IL-2) growth_factor->receptor rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 mTORC1 mTORC1 fkbp12->mTORC1 Rapa-FKBP12 Complex Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 translation Protein Synthesis (Cell Growth, Proliferation) S6K1->translation BP1->translation inhibits

Caption: Rapamycin inhibits the mTORC1 signaling pathway.

Head-to-Head Experimental Data

Direct comparative studies of this compound and rapamycin have been performed in rat models of acute and chronic allograft rejection. The data below is summarized from studies using a heterotopic rat trachea transplant model for chronic rejection and a cardiac allograft model for acute rejection.[2][8]

Table 2: Comparative Efficacy in a Rat Chronic Airway Allograft Rejection Model (28 Days) [8]

Treatment Group (Daily Dose)Luminal Obliteration (%)Mononuclear Infiltration (Score 0-4)Donor-reactive IgG (OD)
Untreated Control 100%3.8 ± 0.20.98 ± 0.11
Rapamycin (0.75 mg/kg) 89.3% ± 10.7%3.1 ± 0.40.85 ± 0.15
Rapamycin (3 mg/kg) 11.6% ± 6.7%1.9 ± 0.40.21 ± 0.04
This compound (10 mg/kg) 92.5% ± 7.5%3.5 ± 0.30.89 ± 0.12
This compound (20 mg/kg) 55.4% ± 14.1%2.8 ± 0.40.65 ± 0.09
This compound (40 mg/kg) 20.6% ± 13.2%2.1 ± 0.30.41 ± 0.08

Data presented as mean ± SEM. OD = Optical Density.

Table 3: Comparative Efficacy in a Rat Acute Cardiac Allograft Rejection Model (5 Days) [2]

Treatment Group (Daily Dose)Graft Infiltration (Cells/hpf)ISHLT Rejection Score (0-4)Intragraft IL-2 (pg/mg)Intragraft IFN-γ (pg/mg)
Untreated Control 248 ± 333.8 ± 0.211.8 ± 1.2285 ± 31
Rapamycin (3 mg/kg) 89 ± 151.9 ± 0.34.9 ± 0.7112 ± 19
This compound (10 mg/kg) 211 ± 293.5 ± 0.39.8 ± 1.1240 ± 28
This compound (40 mg/kg) 102 ± 182.1 ± 0.25.5 ± 0.8129 ± 22

Data presented as mean ± SEM. hpf = high-power field. ISHLT = International Society for Heart and Lung Transplantation.

Summary of Findings: In both acute and chronic rejection models, this compound demonstrated dose-dependent efficacy.[2][8] At a dose of 40 mg/kg, this compound's performance in reducing graft infiltration, rejection scores, and intragraft inflammatory cytokines was similar to that of rapamycin at 3 mg/kg.[2] In the chronic model, 40 mg/kg of this compound significantly inhibited luminal obliteration, with an effect size approaching that of 3 mg/kg rapamycin.[8] These results suggest that despite their different mechanisms, both drugs can achieve comparable levels of immunosuppression in these preclinical models.[2][8]

Experimental Protocols and Workflows

Standardized methodologies are crucial for the accurate assessment and comparison of immunosuppressive agents. Below are detailed protocols for key experiments relevant to this comparison.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Heterotopic Allograft Model (e.g., Rat Heart/Trachea) treatment Daily Drug Administration - Control (Vehicle) - Rapamycin (e.g., 3 mg/kg) - this compound (e.g., 10, 20, 40 mg/kg) start->treatment end Comparative Efficacy Analysis harvest Graft & Blood Harvest (Day 5 for Acute, Day 28 for Chronic) treatment->harvest histology Histology - H&E Staining - Infiltration Scoring - Morphometry harvest->histology elisa Cytokine/Antibody Analysis - ELISA (Intragraft Cytokines) - Flow Cytometry (Donor-reactive IgG) harvest->elisa histology->end elisa->end

Caption: Generalized workflow for in vivo comparison of immunosuppressants.

This protocol is adapted from methodologies used to assess acute rejection.[2]

  • Animal Model: Use fully MHC-mismatched rat strains (e.g., Lewis donor to Brown-Norway recipient) to ensure a robust rejection response.

  • Surgical Procedure: Perform heterotopic heart transplantation, anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

  • Drug Administration:

    • Prepare drug suspensions daily. Dissolve rapamycin in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). This compound can be suspended in a similar vehicle.

    • Begin daily oral gavage on the day of transplantation and continue for 5 days.

    • Divide animals into cohorts: Vehicle control, Rapamycin (3 mg/kg), and this compound (e.g., 10, 40 mg/kg).

  • Endpoint Analysis (Day 5):

    • Euthanize animals and harvest the transplanted heart and blood samples.

    • Histology: Fix a portion of the graft in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E). Score for rejection based on the ISHLT grading scale (0-4), quantifying mononuclear cell infiltration.

    • Cytokine Analysis: Homogenize a portion of the graft tissue in lysis buffer. Determine concentrations of inflammatory cytokines (e.g., IL-2, IFN-γ) using a commercial ELISA kit according to the manufacturer's instructions. Normalize results to total protein content.

This assay measures the antiproliferative effects of the compounds on T-lymphocytes.[9]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood (e.g., human or rat) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Seed 2 x 10^5 cells/well in a 96-well flat-bottom plate.

  • Treatment and Stimulation:

    • Add serial dilutions of rapamycin, this compound, or vehicle control (DMSO) to the wells.

    • Stimulate T-cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA, 2.5 µg/ml) or using anti-CD3/CD28 beads.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement (BrdU Incorporation):

    • For the final 18 hours of incubation, add 10 µM Bromodeoxyuridine (BrdU) to each well.

    • Harvest the cells and measure BrdU incorporation using a commercial colorimetric ELISA kit.

    • The assay involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU antibody conjugated to peroxidase.

    • Read the absorbance at 450 nm. A lower absorbance indicates greater inhibition of proliferation.

  • Data Analysis: Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value for each compound.

This assay evaluates the effect of the compounds on cytokine production.[10][11]

  • Sample Collection: Collect fresh heparinized whole blood from healthy donors.

  • Incubation with Compounds:

    • In a 96-well plate, add aliquots of whole blood.

    • Add serial dilutions of this compound, rapamycin, or vehicle control.

    • Pre-incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Stimulate cytokine release using a broad mitogen like Phorbol 12-myristate 13-acetate (PMA, 0.15 µg/ml) and ionomycin (B1663694) (2.5 µg/ml).

    • Incubate for an additional 6 hours at 37°C.

  • Sample Processing:

    • Centrifuge the plates to pellet the blood cells.

    • Carefully collect the supernatant (plasma).

  • Cytokine Quantification:

    • Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10) in the plasma using a multiplex bead-based immunoassay (e.g., Luminex xMAP technology) or individual ELISAs.

    • Follow the manufacturer's protocol for the chosen assay platform.

  • Data Analysis: Compare the cytokine levels in the drug-treated samples to the stimulated vehicle control to determine the inhibitory effect of each compound on specific cytokine profiles.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.